Dapsone
描述
属性
IUPAC Name |
4-(4-aminophenyl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Record name | 4,4'-SULFONYLDIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020371 | |
| Record name | Dapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-sulfonyldianiline appears as odorless white or creamy white crystalline powder. Slightly bitter taste. (NTP, 1992), Odorless white or creamy white crystalline powder; [CAMEO], Solid | |
| Record name | 4,4'-SULFONYLDIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dapsone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dapsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
greater than 320 °F (NTP, 1992), Flash point > 320 °F | |
| Record name | 4,4'-SULFONYLDIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dapsone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), In water, 380 mg/L at 37 °C, Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water., Insoluble in fixed and vegetable oils., Slightly soluble in deuterated dimethyl sulfoxide., 2.84e-01 g/L | |
| Record name | SID855979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4,4'-SULFONYLDIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dapsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAPSONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dapsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.33 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 4,4'-SULFONYLDIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1) | |
| Record name | 4,4'-SULFONYLDIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DAPSONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Dapsone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
Three contaminants commonly found in commercial dapsone, 2,4-sulfonylbis(benzeneamine); 4-(phenylsulfonyl)benzeneamine; & 4-(4'-chlorophenylsulfonyl)benzeneamine, were identified by NMR & unambiguous synth of each compd. | |
| Record name | DAPSONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 95% ethanol, White or creamy white crystalline powder | |
CAS No. |
80-08-0 | |
| Record name | 4,4'-SULFONYLDIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dapsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapsone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dapsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dapsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dapsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5C518302 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DAPSONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dapsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
347 to 349 °F (NTP, 1992), 175-176 °C (also a higher melting form, MP 180.5 °C), There are extraordinarily complicated polymorphism conditions in the drugs dapsone and ethambutol chloride. In both cases, four modifications were detected, and in the case of dapsone there exists a hydrate in addition. The dapsone anhydrate is present as enantiotropic Mod. III, which transforms into Mod. II at 80 °C. This form is mostly stable up to its melting point. Mod. I, which crystallizes from the melt, is likewise enantiotropic with Mod. II. In addition, there is enantiotropy between Mod. I and Mod. III. The transformation of Mod. III /between/ Mod. II takes place continuously and independently from nuclei, so that the melting point of Mod. III cannot be determined. In Mod. IV, no enantiotropy with another crystal form could be detected. ..., 175.5 °C | |
| Record name | 4,4'-SULFONYLDIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dapsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAPSONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dapsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dapsone's Anti-inflammatory Mechanism: A Technical Guide for Researchers
An in-depth exploration of the molecular and cellular interactions of dapsone in the context of inflammatory diseases, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core mechanisms of action.
Introduction
This compound (4,4'-diaminodiphenyl sulfone), a synthetically produced sulfone, has long been a cornerstone in the treatment of leprosy. However, its therapeutic applications extend far beyond its antimicrobial properties. For decades, this compound has been effectively utilized in the management of a diverse range of chronic inflammatory and autoimmune diseases, particularly those characterized by neutrophilic infiltration. This technical guide delves into the intricate mechanisms that underpin this compound's potent anti-inflammatory effects, providing a detailed overview of its interactions with key cellular and molecular components of the inflammatory cascade. The primary focus will be on its profound influence on neutrophil function, a critical driver of inflammation-mediated tissue damage.
Core Anti-inflammatory Mechanisms of this compound
This compound's anti-inflammatory prowess stems from its multifaceted interference with neutrophil-mediated inflammatory processes. The primary mechanisms can be broadly categorized as:
-
Inhibition of Myeloperoxidase (MPO) Activity: this compound is a potent inhibitor of myeloperoxidase, a key enzyme released from the azurophilic granules of neutrophils.[1][2][3] MPO catalyzes the production of hypochlorous acid (HOCl), a highly reactive oxidant that contributes significantly to tissue damage at sites of inflammation. By inhibiting MPO, this compound effectively curtails the generation of this cytotoxic agent.[1]
-
Reduction of Reactive Oxygen Species (ROS) Production: Neutrophils, upon activation, undergo a "respiratory burst" leading to the production of superoxide anions and other reactive oxygen species. This compound has been demonstrated to suppress this oxidative burst, thereby mitigating oxidative stress and its damaging consequences.[4]
-
Interference with Neutrophil Chemotaxis and Adhesion: this compound impedes the migration of neutrophils to inflammatory sites by inhibiting their chemotactic response to various stimuli, including the bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[5] Furthermore, it has been shown to inhibit the adherence of neutrophils to endothelial cells and antibody-coated surfaces, a crucial step in their extravasation into tissues.[6][7]
-
Modulation of Inflammatory Signaling Pathways: this compound's influence extends to intracellular signaling cascades that govern the inflammatory response. It has been shown to interfere with G-protein coupled receptor signaling initiated by chemotactic factors and to downregulate the activation of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression.[5]
-
Inhibition of Pro-inflammatory Mediator Release: this compound can suppress the release of key pro-inflammatory mediators from neutrophils, including the chemokine Interleukin-8 (IL-8) and the proteolytic enzyme elastase.[8] IL-8 is a potent neutrophil chemoattractant, and its inhibition further contributes to the reduction of neutrophil infiltration. Elastase is a destructive enzyme that degrades components of the extracellular matrix.
Quantitative Analysis of this compound's Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies, illustrating the dose-dependent inhibitory effects of this compound on key neutrophil functions.
| Neutrophil Function | Stimulus | This compound Concentration | Inhibition (%) | IC50 | Reference |
| Adherence | PMA (0.1 µM) | 150 µg/mL | ~50% | ~150 µg/mL | [6][9] |
| Adherence | fMLP (10⁻⁶ M) | 150 µg/mL | ~50% | ~150 µg/mL | [6][9] |
| Adherence to IgA | - | 50 µg/mL | up to 75% | - | [7][10] |
| Chemotaxis | fMLP | 10 µg/mL | - | - | [11] |
| Superoxide Production | fMLP, C5a | Not specified | Suppressed | - | [8] |
| Elastase Release | fMLP, C5a | Not specified | Suppressed | - | [8] |
| IL-8 Secretion | LPS | 1 µg/mL | Significant | - | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-inflammatory effects on neutrophils.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to elucidate the anti-inflammatory mechanisms of this compound.
Neutrophil Adhesion Assay
-
Principle: This assay quantifies the adherence of neutrophils to a protein-coated surface, mimicking the endothelial lining of blood vessels. This compound's effect on this process is measured by comparing the adherence of treated versus untreated cells.
-
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a protein solution (e.g., 1% albumin in phosphate-buffered saline (PBS)) and incubated overnight at 4°C. The plates are then washed with PBS to remove unbound protein.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
This compound Treatment: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes at 37°C).
-
Stimulation and Adhesion: The this compound-treated neutrophils are then added to the protein-coated wells. A stimulating agent (e.g., 0.1 µM PMA or 10⁻⁶ M fMLP) is added to induce neutrophil activation and adherence. The plates are incubated for a defined period (e.g., 30 minutes at 37°C).
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed (e.g., with methanol) and stained with a dye such as crystal violet. The dye is then solubilized (e.g., with 1% SDS), and the absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[6][9]
-
Data Analysis: The percentage inhibition of adherence by this compound is calculated relative to the vehicle-treated control.
-
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
-
Principle: This assay measures the directed migration of neutrophils towards a chemoattractant through a porous membrane. This compound's inhibitory effect on this migration is quantified.
-
Methodology:
-
Chamber Setup: A Boyden chamber or a similar transwell insert system with a microporous membrane (e.g., 3-5 µm pore size) is used. The lower chamber is filled with a solution containing a chemoattractant (e.g., fMLP, C5a, or IL-8).
-
Neutrophil Preparation: Isolated neutrophils are pre-incubated with this compound or vehicle control as described in the adhesion assay.
-
Cell Seeding: The this compound-treated neutrophils are placed in the upper chamber of the transwell insert.
-
Incubation: The chamber is incubated at 37°C for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by:
-
Staining the migrated cells on the underside of the membrane and counting them under a microscope.
-
Lysing the migrated cells in the lower chamber and quantifying an intracellular component (e.g., myeloperoxidase activity or a fluorescent dye).
-
-
Data Analysis: The chemotactic index is calculated as the ratio of migrated cells in the presence of the chemoattractant to those in the absence of the chemoattractant. The inhibitory effect of this compound is determined by comparing the chemotactic indices of this compound-treated and control cells.
-
Superoxide Production Assay (Cytochrome C Reduction)
-
Principle: This assay measures the production of superoxide anions (O₂⁻) by activated neutrophils. Superoxide reduces ferricytochrome c to ferrocytochrome c, which can be quantified spectrophotometrically.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing isolated neutrophils, cytochrome c, and a buffer solution (e.g., HBSS).
-
This compound Treatment: Neutrophils are pre-incubated with this compound or vehicle control.
-
Stimulation: The reaction is initiated by adding a stimulus such as PMA or fMLP to activate the neutrophil respiratory burst.
-
Spectrophotometric Measurement: The change in absorbance at 550 nm is monitored over time using a microplate reader. The rate of cytochrome c reduction is proportional to the rate of superoxide production.
-
Specificity Control: To ensure that the measured reduction is specific to superoxide, a parallel reaction is run in the presence of superoxide dismutase (SOD), which scavenges superoxide anions. The SOD-inhibitable portion of the cytochrome c reduction is attributed to superoxide production.[13][14][15][16]
-
Data Analysis: The amount of superoxide produced is calculated using the extinction coefficient of reduced cytochrome c. The inhibitory effect of this compound is expressed as a percentage reduction in superoxide production compared to the control.
-
Neutrophil Elastase Release Assay
-
Principle: This assay quantifies the release of elastase from the azurophilic granules of activated neutrophils using a specific chromogenic substrate.
-
Methodology:
-
Neutrophil Preparation and Treatment: Isolated neutrophils are treated with this compound or vehicle control as previously described.
-
Stimulation: The cells are stimulated with an agent like fMLP or C5a to induce degranulation and elastase release.
-
Substrate Addition: A specific chromogenic substrate for neutrophil elastase, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, is added to the cell suspension.[8][17][18]
-
Incubation and Measurement: The mixture is incubated at 37°C. Elastase cleaves the substrate, releasing p-nitroaniline, which has a yellow color. The absorbance of the solution is measured at 405 nm over time.
-
Data Analysis: The rate of change in absorbance is proportional to the elastase activity. The percentage inhibition by this compound is calculated by comparing the rates of substrate cleavage in the presence and absence of the drug.
-
Interleukin-8 (IL-8) Secretion Assay (ELISA)
-
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-8 secreted by neutrophils into the culture supernatant.
-
Methodology:
-
Cell Culture and Treatment: Isolated neutrophils are cultured in the presence of various concentrations of this compound or vehicle control.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce IL-8 production and secretion.
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for human IL-8.
-
The collected supernatants (and IL-8 standards) are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
The reaction is stopped, and the absorbance is read at a specific wavelength.[10][19][20][21][22]
-
-
Data Analysis: The concentration of IL-8 in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of IL-8. The inhibitory effect of this compound is calculated as the percentage reduction in IL-8 secretion.
-
Conclusion
This compound exerts its significant anti-inflammatory effects through a multi-pronged attack on neutrophil-mediated inflammation. Its ability to inhibit the potent MPO-H2O2-halide system, reduce the production of damaging reactive oxygen species, and impede neutrophil migration and function at sites of inflammation underscores its therapeutic value in a variety of inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel anti-inflammatory agents that target similar pathways. A thorough understanding of these core mechanisms is paramount for the strategic design of future investigations and the development of more targeted and effective anti-inflammatory therapies.
References
- 1. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of polymorphonuclear leukocyte cytotoxicity by this compound. A possible mechanism in the treatment of dermatitis herpetiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Anti-inflammatory action of this compound: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of neutrophil adherence to antibody by this compound: a possible therapeutic mechanism of this compound in the treatment of IgA dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. saturncloud.io [saturncloud.io]
- 10. stemcell.com [stemcell.com]
- 11. Improved method for measuring intracellular Ca++ with fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of fluo-3 to measure cytosolic Ca2+ in platelets and neutrophils. Loading cells with the dye, calibration of traces, measurements in the presence of plasma, and buffering of cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NE activity assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Human IL-8 ELISA Kit detect IL-8 in 50 μL serum, plasma or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. ELISA for quantification of IL-8 in human serum. [protocols.io]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Dapsone: A Technical Guide to its Antibacterial and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapsone (4,4'-diaminodiphenyl sulfone), a synthetic sulfone, has been a cornerstone in the treatment of leprosy for decades. Beyond its well-established antibacterial properties, this compound exhibits potent anti-inflammatory effects, making it a valuable therapeutic agent for a variety of neutrophilic dermatoses, such as dermatitis herpetiformis. This technical guide provides an in-depth exploration of the dual mechanisms of action of this compound, detailing the molecular pathways it modulates. Quantitative data on its inhibitory activities are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and drug development. Visual diagrams of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's multifaceted pharmacological profile.
Antibacterial Pathway: Inhibition of Folate Synthesis
This compound's antibacterial effect is primarily bacteriostatic and targets the folic acid synthesis pathway in susceptible microorganisms, most notably Mycobacterium leprae.[1][2] Folic acid is an essential precursor for the synthesis of nucleic acids, and its deprivation ultimately inhibits bacterial replication and leads to cell death.[3]
The key enzyme in this pathway is dihydropteroate synthase (DHPS).[4] this compound, being a structural analog of para-aminobenzoic acid (PABA), acts as a competitive inhibitor of DHPS.[3] It competes with PABA for the active site of the enzyme, thereby blocking the condensation of PABA with 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate to form 7,8-dihydropteroate, a critical step in the folate synthesis pathway.[5][6] Mammalian cells are unaffected by this mechanism as they do not synthesize their own folic acid, instead obtaining it from their diet, which accounts for the selective toxicity of this compound towards bacteria.[4]
Quantitative Data: Inhibition of Dihydropteroate Synthase (DHPS)
| Organism | Enzyme | Inhibitor | IC50 | Reference |
| Mycobacterium leprae | Dihydropteroate Synthase (DHPS) | This compound | 0.06 µg/mL | [6] |
| Escherichia coli | Dihydropteroate Synthase (DHPS) | This compound | 3.0 µg/mL | [6] |
Experimental Protocol: Dihydropteroate Synthase (DHPS) Activity Assay
A simple and rapid method for determining DHPS activity involves a coupled enzymatic spectrophotometric assay.[7]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
DHPS enzyme extract
-
6-hydroxymethylpterin pyrophosphate (HMPP)
-
Para-aminobenzoic acid (PABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
This compound (or other inhibitors)
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HMPP, PABA, DHFR, and NADPH.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding the DHPS enzyme extract to each well.
-
Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the DHPS activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualization: Antibacterial Pathway of this compound
Caption: this compound competitively inhibits bacterial dihydropteroate synthase.
Anti-inflammatory Pathways
The anti-inflammatory properties of this compound are multifaceted and primarily involve the modulation of neutrophil function.[1][6] Neutrophils are key players in the inflammatory response, and their excessive activation can lead to tissue damage.
Inhibition of Myeloperoxidase (MPO)
A primary anti-inflammatory mechanism of this compound is the inhibition of myeloperoxidase (MPO), an enzyme abundant in the azurophilic granules of neutrophils.[8][9] MPO catalyzes the conversion of hydrogen peroxide (H2O2) and chloride ions into hypochlorous acid (HOCl), a potent oxidizing agent that contributes to tissue damage during inflammation.[8] this compound inhibits MPO, thereby reducing the production of HOCl and mitigating inflammatory damage.[7][8]
Modulation of Neutrophil Function
This compound influences several other aspects of neutrophil activity:
-
Inhibition of Chemotaxis: this compound inhibits the migration of neutrophils towards chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (FMLP) and leukotriene B4 (LTB4).[10][11]
-
Inhibition of Adherence: this compound suppresses the adherence of neutrophils to endothelial cells and antibodies, a crucial step for their migration to inflammatory sites.[3][8] This is achieved, in part, by interfering with the function of β2 integrins (CD11b/CD18).[12]
-
Inhibition of Respiratory Burst: this compound inhibits the neutrophil respiratory burst, which is the rapid release of reactive oxygen species (ROS) like superoxide anions.[13]
-
Inhibition of Inflammatory Mediator Release: this compound has been shown to inhibit the release of pro-inflammatory mediators, including interleukin-8 (IL-8) and prostaglandins like PGD2.[10][14]
Interference with Signaling Pathways
The inhibitory effects of this compound on neutrophil function are linked to its ability to interfere with intracellular signaling cascades. It has been shown to interfere with the activation of G-proteins and antagonize the induction of calcium influx, which are essential for neutrophil activation by chemoattractants.[12][13] Furthermore, this compound can attenuate inflammation by downregulating the Toll-like receptor 4 (TLR4) and dephosphorylating nuclear factor-kappa B (NF-κB).[1][15]
Quantitative Data: Anti-inflammatory Effects of this compound
| Assay | Stimulus | Inhibitor | IC50 / Effective Concentration | Reference |
| Neutrophil Adherence | PMA or FMLP | This compound | ~150 µg/mL | [8] |
| Leukotriene B4 (LTB4) Generation | Ca2+ ionophore A23187 | This compound | 15 µM | [16] |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) Generation | Ca2+ ionophore A23187 | This compound | 9 µM | [16] |
| Superoxide Production | fMLP or C5a | This compound | Significant inhibition at therapeutic concentrations | [13] |
| IL-8 Release (from keratinocytes) | Antibodies to BP180 | This compound | Dose-dependent suppression at 0.5-5 µg/mL | [14] |
| Myeloperoxidase (MPO) Activity | Cell-free system | This compound | Competitive inhibition at 1-30 µg/mL | [17][18] |
Experimental Protocol: Neutrophil Adherence Assay
This protocol is based on the method described for measuring integrin-mediated neutrophil adherence.[8]
Principle: Stimulated neutrophils adhere to protein-coated surfaces in microtiter plates. The number of adherent cells is quantified by staining with crystal violet and measuring the absorbance.
Materials:
-
Isolated human neutrophils
-
96-well microtiter plates coated with albumin
-
Stimulants: Phorbol myristate acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (FMLP)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Crystal Violet solution (0.5% in methanol)
-
33% Acetic acid
-
Microplate reader
Procedure:
-
Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.
-
Resuspend neutrophils in HBSS to the desired concentration.
-
Add varying concentrations of this compound to the wells of the albumin-coated 96-well plate.
-
Add the neutrophil suspension to the wells.
-
Add the stimulant (PMA or FMLP) to the appropriate wells. Include unstimulated controls.
-
Incubate the plate at 37°C for 30 minutes.
-
Wash the plate gently with HBSS to remove non-adherent cells.
-
Add crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the plate with water to remove excess stain.
-
Add 33% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition of adherence for each this compound concentration relative to the stimulated control.
-
Determine the IC50 value.
Visualizations: Anti-inflammatory Pathways of this compound
Caption: this compound's multi-faceted anti-inflammatory mechanisms.
Caption: Workflow for assessing this compound's effect on neutrophil adherence.
Conclusion
This compound's therapeutic efficacy stems from its dual ability to act as both an antibacterial and an anti-inflammatory agent. Its well-defined antibacterial mechanism, centered on the inhibition of bacterial folate synthesis, provides a clear rationale for its use in diseases like leprosy. The anti-inflammatory actions of this compound are more complex, involving multiple points of intervention in the neutrophil-mediated inflammatory cascade, with the inhibition of myeloperoxidase being a central feature. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced pharmacology of this compound and the development of novel therapeutics targeting these pathways. The continued exploration of this compound's mechanisms will undoubtedly uncover new therapeutic possibilities for this versatile drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of neutrophil adherence to antibody by this compound: a possible therapeutic mechanism of this compound in the treatment of IgA dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superoxide is an antagonist of antiinflammatory drugs that inhibit hypochlorous acid production by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydropteroate Synthase of Mycobacterium leprae and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. A comprehensive insight into the anti-inflammatory properties of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory action of this compound: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses human neutrophil superoxide production and elastase release in a calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The IL-8 release from cultured human keratinocytes, mediated by antibodies to bullous pemphigoid autoantigen 180, is inhibited by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Colitis through TLR4/NF-kB Pathway in TNBS Induced Colitis Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits the generation of 5-lipoxygenase products in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The inhibition of polymorphonuclear leukocyte cytotoxicity by this compound. A possible mechanism in the treatment of dermatitis herpetiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and In Vivo Metabolism of Dapsone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone), a synthetic sulfone, has been a cornerstone in the treatment of leprosy for decades. Its therapeutic applications have since expanded to include a range of dermatological conditions, such as dermatitis herpetiformis, and as a prophylactic agent for opportunistic infections like Pneumocystis jirovecii pneumonia in immunocompromised individuals.[1] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing therapeutic efficacy and minimizing dose-related adverse effects, most notably methemoglobinemia and hemolytic anemia. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its in vivo metabolism. Detailed experimental protocols for key analyses are provided, and metabolic pathways are visualized to facilitate a comprehensive understanding.
Pharmacokinetics of this compound
This compound is readily absorbed following oral administration, with peak plasma concentrations typically reached within 4 to 8 hours.[1] The drug exhibits a long elimination half-life, averaging around 28 to 30 hours, which allows for once-daily dosing.[1][2] this compound is approximately 70-90% bound to plasma proteins, and its primary metabolite, monoacetylthis compound (MADDS), is almost entirely protein-bound.[2][3] The volume of distribution is estimated to be 1.5 L/kg, indicating its distribution throughout total body water and into various tissues.[1][4]
Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Time to Peak Concentration (Tmax) | 4 - 8 hours | [1] |
| Elimination Half-life (t½) | 10 - 50 hours (average ~28-30 hours) | [1] |
| Volume of Distribution (Vd) | 1.5 L/kg | [1][4] |
| Protein Binding | 70 - 90% | [2][4] |
| Bioavailability | ~100% |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference(s) |
| Dose | 12 mg/kg | [5] |
| Peak Plasma Concentration (Cmax) | 4890 ng/mL | [5] |
| Time to Peak Concentration (Tmax) | 1 hour | [5] |
| Bioavailability | 78% | [5] |
In Vivo Metabolism of this compound
The liver is the primary site of this compound metabolism, which occurs via two main pathways: N-acetylation and N-hydroxylation.[6][7] These metabolic transformations are crucial determinants of both the therapeutic and toxic effects of the drug.
N-Acetylation: This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[8] this compound is acetylated to form monoacetylthis compound (MADDS), a major metabolite. The rate of this acetylation is subject to genetic polymorphism, leading to "slow" and "rapid" acetylator phenotypes in the population.[8][9] This genetic variation can influence plasma concentrations of this compound and MADDS, potentially impacting both efficacy and toxicity.
N-Hydroxylation: This pathway is mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1, CYP2C9, and CYP3A4.[1][10] N-hydroxylation of this compound results in the formation of this compound hydroxylamine (DDS-NHOH).[6] This metabolite is a potent oxidizing agent and is primarily responsible for the dose-dependent hematological side effects of this compound, including methemoglobinemia and hemolytic anemia.[7][11] this compound hydroxylamine can be further metabolized to other reactive intermediates.
The metabolites, including MADDS and hydroxylated forms, are subsequently conjugated with glucuronic acid or sulfate and are primarily excreted in the urine.[2][6] Approximately 85% of a daily dose of this compound is recovered in the urine as water-soluble metabolites.[1] this compound and its metabolites also undergo enterohepatic circulation, which contributes to their long half-life.[2][12]
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound via N-acetylation and N-hydroxylation.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats following oral administration.
a. Animal Handling and Dosing:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Fasting: Rats are fasted overnight before dosing.
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 12 mg/kg).[5]
b. Blood Sampling:
-
Blood samples (approximately 200 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5]
-
Samples are collected into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C until analysis.
c. Sample Analysis:
-
Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as HPLC or LC-MS/MS (see protocol below).
d. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
Experimental Workflow for a Rat Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.
Quantification of this compound and Monoacetylthis compound in Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its major metabolite, MADDS, in plasma.
a. Sample Preparation (Protein Precipitation):
-
To 1 mL of plasma, add a known concentration of an internal standard (e.g., phenacetin).
-
Add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) or an acetonitrile-buffer solution. The exact composition may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 295 nm.
-
Injection Volume: 20 µL.
c. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound and MADDS in blank plasma.
-
Process the standards and samples as described in the sample preparation step.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of this compound and MADDS in the unknown samples from the calibration curve.
Conclusion
This technical guide has provided a comprehensive overview of the pharmacokinetics and in vivo metabolism of this compound. The key metabolic pathways of N-acetylation and N-hydroxylation have been detailed, along with their enzymatic mediators and the resulting metabolites. The provided quantitative data, summarized in tables, and the visualization of metabolic and experimental workflows offer a clear and concise resource for researchers and professionals in drug development. The detailed experimental protocols for in vivo pharmacokinetic studies and HPLC analysis serve as a practical guide for conducting further research on this important therapeutic agent. A thorough understanding of these principles is essential for the safe and effective use of this compound in clinical practice and for the development of new therapeutic strategies involving this compound.
References
- 1. High-performance liquid chromatographic method with ultraviolet detection for the determination of this compound and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. academic.oup.com [academic.oup.com]
- 5. isca.me [isca.me]
- 6. "Determination of this compound and its metabolites" by Xin Cai [scholarlycommons.pacific.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The absolute oral bioavailability of this compound in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of shikonin and fisetin on this compound metabolism <i>in vitro</i> and <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]
- 11. Determination of this compound in muscle tissue and milk using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijfmr.com [ijfmr.com]
Dapsone: A Technical Guide to its Cellular Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapsone (4,4'-diaminodiphenyl sulfone), a synthetically produced sulfone, has been a cornerstone in the treatment of leprosy for decades. Beyond its well-established antimicrobial properties, this compound exhibits potent anti-inflammatory and immunomodulatory effects, making it a valuable therapeutic agent for a variety of dermatological and other inflammatory conditions. This technical guide provides an in-depth exploration of the cellular targets and molecular interactions of this compound, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide delves into the dual mechanisms of this compound's action: its antibacterial effects through the inhibition of folate synthesis and its complex anti-inflammatory activities centered on the modulation of neutrophil function and inflammatory signaling pathways. Quantitative data on enzyme inhibition and cellular effects are presented in structured tables for comparative analysis. Detailed methodologies for key experiments are provided to facilitate further research and understanding of this multifaceted drug. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to elucidate the intricate molecular mechanisms underlying this compound's therapeutic efficacy.
Antimicrobial Mechanism of Action: Inhibition of Folate Synthesis
This compound's antibacterial activity is primarily attributed to its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is an essential precursor for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect.[1]
Cellular Target: Dihydropteroate Synthase (DHPS)
The primary cellular target for this compound's antimicrobial action is the enzyme dihydropteroate synthase (DHPS). This compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and competes for binding to the enzyme's active site. This competitive inhibition blocks the condensation of PABA with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate, a critical step in the synthesis of dihydropteroic acid, the precursor to dihydrofolic acid.[1]
Molecular Interaction: Competitive Inhibition
The structural similarity between this compound and PABA allows this compound to bind to the PABA-binding site on DHPS, thereby preventing the natural substrate from binding and halting the folate synthesis pathway. The effectiveness of this inhibition is demonstrated by the low half-maximal inhibitory concentration (IC50) values observed in various bacterial species.
Quantitative Data: DHPS Inhibition
The inhibitory potency of this compound against DHPS has been quantified in several studies. The following table summarizes key IC50 values.
| Target Enzyme | Organism | IC50 | Reference |
| Dihydropteroate Synthase (DHPS) | Mycobacterium leprae | 0.06 µg/mL | [1] |
| Dihydropteroate Synthase (DHPS) | Escherichia coli | 3.0 µg/mL | [1] |
Mutations in the folP1 gene, which encodes for DHPS in M. leprae, can lead to this compound resistance. For instance, a P55R mutation has been shown to increase the minimum inhibitory concentration (MIC) by 64-fold and the IC50 by 68-fold.
Anti-inflammatory and Immunomodulatory Mechanisms of Action
This compound's anti-inflammatory properties are multifaceted and primarily revolve around its ability to modulate the function of neutrophils, key cellular players in the inflammatory response.[3]
Cellular Target: Myeloperoxidase (MPO) in Neutrophils
A primary target for this compound's anti-inflammatory action is myeloperoxidase (MPO), an enzyme abundant in the azurophilic granules of neutrophils.[2][4] MPO plays a crucial role in the neutrophil's oxidative burst by catalyzing the production of hypochlorous acid (HOCl), a potent oxidizing agent that contributes to tissue damage during inflammation.[5]
Molecular Interaction: Inhibition of MPO Activity
This compound inhibits MPO by converting the enzyme into an inactive intermediate form, known as compound II.[6] This action effectively halts the MPO-H2O2-halide system, leading to a reduction in the production of reactive oxygen species (ROS) and subsequent tissue protection from oxidative damage.[5] this compound is a potent inhibitor of MPO, with significant inhibition observed at concentrations of approximately 1 µM or less.[5]
Inhibition of Neutrophil Chemotaxis and Adherence
This compound has been shown to inhibit neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation. This effect is, at least in part, mediated by its interference with chemoattractant-induced signal transduction.[7] this compound can inhibit neutrophil chemotaxis towards N-formyl-methionyl-leucyl-phenylalanine (fMLP) at a concentration of 10 micrograms/ml.[7]
Furthermore, this compound inhibits the adherence of neutrophils to endothelial cells, a critical step in their migration from the bloodstream into tissues. The 50% inhibitory dose for this compound on stimulated neutrophil adherence is approximately 150 micrograms/ml.
Modulation of Inflammatory Signaling Pathways
This compound influences several key signaling pathways involved in inflammation:
-
NF-κB Pathway: this compound has been shown to attenuate inflammation by downregulating the Toll-like receptor 4 (TLR4) and dephosphorylating the nuclear factor-kappa B (NF-κB).[8][9] This leads to a reduction in the expression of pro-inflammatory cytokines.
-
G-Protein Coupled Receptor (GPCR) Signaling: this compound interferes with the activation of Gi-type G-proteins in neutrophils, which are crucial for initiating the signal transduction cascade in response to chemotactic stimuli.
-
Cytokine Production: this compound can suppress the production of pro-inflammatory cytokines. It has been shown to decrease the mRNA expression of tumor necrosis factor-alpha (TNF-α) in activated mononuclear cells. It also inhibits the secretion of interleukin-8 (IL-8), a potent neutrophil chemoattractant.
The Role of this compound Metabolites
This compound is metabolized in the liver to several compounds, with this compound hydroxylamine (DDS-NHOH) being a key active metabolite.[3] DDS-NHOH contributes to both the therapeutic anti-inflammatory effects and the adverse hematological side effects of this compound. This metabolite has been shown to have anti-inflammatory properties of its own.
Quantitative Data: Anti-inflammatory Effects
The following table summarizes quantitative data related to this compound's anti-inflammatory effects.
| Effect | Target/System | IC50 / Effective Concentration |
| Inhibition of Myeloperoxidase (MPO) | Human Neutrophils | Potent inhibition at ~1 µM |
| Inhibition of Neutrophil Adherence | Stimulated Human Neutrophils | ~150 µg/mL |
| Inhibition of Neutrophil Chemotaxis | Human Neutrophils (towards fMLP) | 10 µg/mL |
Experimental Protocols
Dihydropteroate Synthase (DHPS) Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on DHPS activity using radiolabeled p-aminobenzoic acid (PABA).[1]
Materials:
-
Bacterial cell lysate containing DHPS
-
14C-labeled PABA
-
7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP)
-
This compound solutions of varying concentrations
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Whatman 3MM chromatography paper
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the cell lysate (a source of DHPS), reaction buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding 14C-PABA and DHPP.
-
Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
Spot a defined volume of each reaction mixture onto Whatman 3MM paper.
-
Perform ascending chromatography to separate the product (dihydropteroate) from the unreacted 14C-PABA.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol outlines a method to assess the effect of this compound on neutrophil migration towards a chemoattractant.[10]
Materials:
-
Isolated human neutrophils
-
Chemoattractant (e.g., fMLP or IL-8)
-
This compound solutions of varying concentrations
-
Boyden chamber with a microporous membrane (e.g., 5.0 µm pore size)
-
Assay buffer (e.g., serum-free medium)
-
Method for quantifying migrated cells (e.g., ATP-based luminescence assay)
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Place the chemoattractant and this compound (or vehicle control) in the lower chamber of the Boyden apparatus.
-
Add the isolated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere for a set time (e.g., 1 hour) to allow for cell migration through the membrane.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a suitable method, such as measuring ATP levels.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Conclusion
This compound remains a clinically significant drug with a well-defined dual mechanism of action. Its ability to inhibit bacterial folate synthesis provides a clear rationale for its use in infectious diseases like leprosy. Concurrently, its multifaceted anti-inflammatory effects, primarily through the modulation of neutrophil activity and key inflammatory signaling pathways, underscore its efficacy in a range of dermatological and inflammatory disorders. This technical guide has provided a comprehensive overview of the cellular targets and molecular interactions of this compound, supported by quantitative data and detailed experimental methodologies. The visualization of the intricate signaling pathways offers a clearer understanding of its complex mechanisms. Continued research into the precise molecular interactions of this compound and its metabolites will undoubtedly open new avenues for its therapeutic application and the development of novel anti-inflammatory and antimicrobial agents.
References
- 1. Dihydropteroate Synthase of Mycobacterium leprae and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms by which clofazimine and this compound inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Colitis through TLR4/NF-kB Pathway in TNBS Induced Colitis Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
Dapsone: A Comprehensive Technical Guide on its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone (4,4'-sulfonyldianiline) is a synthetic sulfone antibiotic primarily recognized for its critical role in the multi-drug therapy for leprosy. Beyond its antibacterial activity against Mycobacterium leprae, this compound exhibits significant anti-inflammatory and immunomodulatory properties, leading to its use in various dermatological conditions such as dermatitis herpetiformis and acne vulgaris.[1] This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, supplemented with detailed experimental protocols and visual representations of its mechanisms of action and analytical workflows. All quantitative data are summarized in structured tables for ease of reference and comparison.
Chemical and Physical Properties
This compound is an odorless, white to creamy-white crystalline powder with a slightly bitter taste.[2] Its core chemical structure consists of two aminophenyl groups linked by a sulfonyl group.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-aminophenyl)sulfonylaniline | [2] |
| Chemical Formula | C₁₂H₁₂N₂O₂S | [2][3] |
| Molecular Weight | 248.30 g/mol | [2][3] |
| CAS Number | 80-08-0 | [2] |
| Appearance | Odorless white or creamy white crystalline powder | [2] |
| Taste | Slightly bitter | [2] |
| pKa (conjugate acid) | 2.39 - 2.41 | [2][4] |
| logP (Octanol-Water Partition Coefficient) | 0.97 | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 175-176 °C (form II), 180.5 °C (form I) | [5] |
| Boiling Point (Predicted) | 511.7 ± 35.0 °C | [6] |
| Solubility in Water | Practically insoluble/Very slightly soluble | [2][5] |
| Solubility in Organic Solvents | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid. Slightly soluble in DMSO. | [2][5][7] |
Spectral Data
Table 3: Spectroscopic Data for this compound
| Technique | Solvent | Wavelength (λmax) / Chemical Shifts (δ) | Source(s) |
| UV-Vis Spectroscopy | Methanol:Water (75:25) | 260 nm, 295 nm | [3] |
| FTIR (KBr Pellet) | - | ~3400-3300 cm⁻¹ (N-H stretch), ~1600-1550 cm⁻¹ (N-H bend), ~1300-1100 cm⁻¹ (S=O stretch) | [8] |
| ¹H NMR | DMSO-d₆ | δ ~5.99 (s, 4H, NH₂), δ ~6.59-6.62 (d, 4H, Ar-H ortho to NH₂), δ ~7.45-7.49 (d, 4H, Ar-H ortho to SO₂) | [4] |
| ¹³C NMR | DMSO-d₆ | δ ~112.59 (C ortho to NH₂), δ ~128.22 (C ortho to SO₂), δ ~127.93 (C ipso to SO₂), δ ~152.38 (C ipso to NH₂) | [4] |
Experimental Protocols
Determination of this compound Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial).
-
Equilibration: The container is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Withdrawal and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
UV-Vis Spectrophotometric Analysis of this compound
Objective: To quantify the concentration of this compound in a solution.
Methodology:
-
Instrument: A UV-Visible double beam spectrophotometer is used.
-
Solvent: A mixture of methanol and water (e.g., 75:25 v/v) is a common solvent system.[3]
-
Wavelength of Maximum Absorbance (λmax): A standard solution of this compound is scanned across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance, which is typically around 260 nm or 295 nm.[3]
-
Standard Curve Preparation: A stock solution of this compound of known concentration is prepared. Serial dilutions are made to prepare a series of standard solutions of decreasing concentrations.
-
Measurement: The absorbance of each standard solution and the unknown sample solution is measured at the determined λmax.
-
Quantification: A calibration curve of absorbance versus concentration is plotted using the standard solutions. The concentration of the unknown sample is determined from its absorbance value using the calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Objective: To separate and quantify this compound in a sample, particularly in biological fluids.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A common mobile phase is a mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3) in a ratio of approximately 40:60 v/v.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is commonly performed at 295 nm.
-
Sample Preparation (for biological fluids):
-
Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to the plasma or serum sample to precipitate proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is collected and can be directly injected or further diluted with the mobile phase before injection into the HPLC system.
-
-
Quantification: Similar to UV-Vis spectrophotometry, a calibration curve is constructed using standard solutions of known concentrations to quantify this compound in the sample.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects stem from two primary mechanisms: its antibacterial action through the inhibition of folic acid synthesis and its anti-inflammatory properties via the inhibition of myeloperoxidase.
Antibacterial Mechanism: Inhibition of Dihydropteroate Synthase
This compound is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), this compound blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydrofolic acid, a crucial component for DNA and RNA synthesis. This bacteriostatic action is particularly effective against Mycobacterium leprae.
Anti-inflammatory Mechanism: Inhibition of Myeloperoxidase
This compound exerts its anti-inflammatory effects primarily by inhibiting the myeloperoxidase (MPO) enzyme in neutrophils. MPO is responsible for the production of hypochlorous acid (HOCl), a potent reactive oxygen species that contributes to tissue damage during inflammation. By inhibiting MPO, this compound reduces the production of HOCl and other inflammatory mediators, thereby mitigating the inflammatory response.
Experimental Workflow: HPLC Analysis of this compound in Plasma
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a plasma sample using HPLC.
Conclusion
This technical guide has provided a detailed overview of the key chemical and physical properties of this compound, essential for researchers, scientists, and drug development professionals. The tabulated data, detailed experimental protocols, and visual diagrams of its mechanisms of action and analytical workflows offer a comprehensive resource for understanding and working with this important pharmaceutical compound. The dual antibacterial and anti-inflammatory properties of this compound, rooted in its specific interactions with bacterial enzymes and host inflammatory pathways, continue to make it a subject of interest for both established and novel therapeutic applications.
References
- 1. hmdb.ca [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. This compound | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Dapsone's Impact on Neutrophil Migration and Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms through which dapsone modulates neutrophil behavior, a cornerstone of its anti-inflammatory efficacy. This compound (4,4'-diaminodiphenyl sulfone), a drug renowned for its therapeutic effects in neutrophilic dermatoses and other inflammatory conditions, exerts a multi-faceted influence on the key cellular effectors of the innate immune system: the neutrophils.[1] Its clinical utility is largely attributed to its ability to suppress neutrophil recruitment to inflammatory sites and inhibit the tissue-damaging consequences of their activation.[1][2] This document synthesizes quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
This compound's Attenuation of Neutrophil Migration and Adhesion
A primary anti-inflammatory mechanism of this compound is the inhibition of neutrophil migration and their adherence to endothelial cells, which are critical steps for their infiltration into tissues.[1][3] this compound has been shown to suppress neutrophil chemotaxis and interfere with the function of adhesion molecules essential for this process.[3][4]
This compound dose-dependently inhibits neutrophil adherence mediated by β2 integrins (CD11b/CD18 or Mac-1), which are crucial for firm adhesion to the endothelium and subsequent transmigration.[4][5] Studies have demonstrated that therapeutic concentrations of this compound can selectively inhibit neutrophil chemotaxis towards certain chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP).[6] This effect is linked to this compound's ability to downregulate the expression of CD11b, a key component of the Mac-1 integrin complex.[3][5] Furthermore, neutrophils from patients undergoing this compound therapy exhibit reduced chemotaxis and stimulated adherence functions, underscoring the in vivo relevance of these findings.[3][4]
Data Presentation: this compound's Effect on Neutrophil Adherence
| Parameter | Stimulus | This compound Concentration | Observed Effect | Source |
| Integrin-Mediated Adherence | PMA (0.1 µM) or fMLP (10⁻⁶ M) | ~150 µg/mL | 50% inhibitory dose (IC50) | [4] |
| Neutrophil Adherence to IgA/IgG | Basement membrane zone-bound antibody | 50 µg/mL | Up to 75% inhibition | [7] |
| Surface Marker Expression | fMLP | 10 µg/mL and 40 µg/mL | Significant downregulation of CD11b/CD18 | [5] |
This protocol outlines a standard method for quantifying neutrophil migration in vitro.
-
Neutrophil Isolation:
-
Isolate neutrophils from whole blood of healthy donors using Ficoll separation and dextran-based sedimentation.[8]
-
Lyse remaining red blood cells using an RBC Lysis Buffer.
-
Wash the neutrophil pellet and resuspend in an appropriate assay buffer.[9]
-
Assess cell viability and concentration using trypan blue exclusion. Purity can be checked via flow cytometry for neutrophil markers like CD15.[8]
-
-
Assay Setup:
-
Use a Boyden chamber or Transwell® plate with a permeable membrane (e.g., 5.0 µm pore size).[8]
-
Add the chemoattractant (e.g., fMLP, C5a, IL-8) and/or this compound at various concentrations to the lower chamber.[6][8]
-
Seed the isolated neutrophils in the upper chamber in a serum-free medium.[8] For inhibitor studies, pre-incubate neutrophils with this compound for 30 minutes at 37°C before seeding.[9]
-
-
Incubation and Migration:
-
Quantification:
-
Cell Staining: Remove the filter, wipe the upper surface to remove non-migrated cells, then fix and stain the migrated cells on the lower surface for microscopic counting.[9][10]
-
Luminescence-Based Quantification: Measure the ATP levels of migrated cells in the lower chamber using a luminescent-based method (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable cells.[8]
-
Diagram: Neutrophil Chemotaxis Assay Workflow
Caption: Workflow for a Boyden chamber neutrophil migration assay with this compound treatment.
This compound's Modulation of Neutrophil Effector Functions
Beyond migration, this compound profoundly impacts the functional responses of activated neutrophils, thereby mitigating their potential for tissue damage.
This compound is a potent inhibitor of the neutrophil respiratory burst, the process responsible for generating reactive oxygen species (ROS).[5][11] It significantly reduces the production of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[11][12] A key target in this pathway is myeloperoxidase (MPO), a heme enzyme that catalyzes the formation of highly cytotoxic hypochlorous acid (HOCl) from H₂O₂ and chloride ions.[13] this compound inhibits MPO by promoting the formation of an inactive intermediate of the enzyme, known as compound II.[13][14]
This compound has been shown to suppress the release of neutrophil elastase, a destructive protease stored in granules, when triggered by chemoattractants like fMLP and C5a.[12] More recently, this compound has been demonstrated to inhibit Neutrophil Extracellular Trap (NET) formation (NETosis) in a dose-dependent manner.[5] NETs are web-like structures of DNA, histones, and granular proteins that can contribute to inflammation and thrombosis.
This compound can modulate the inflammatory milieu by reducing the production of pro-inflammatory mediators. Notably, it decreases the secretion of Interleukin-8 (IL-8), a potent neutrophil chemoattractant and activator, from stimulated neutrophils.[3][5]
Data Presentation: this compound's Effect on Neutrophil Functions
| Function | Stimulus | This compound Concentration | Observed Effect | Source |
| ROS Production | PMA or fMLP | 10, 20, 40 µg/mL | Significant, dose-dependent reduction | [5][15] |
| Myeloperoxidase (MPO) | H₂O₂ + Cl⁻ | ~1 µM | 50% inhibition of H₂O₂ consumption | [13] |
| Chemiluminescence | Opsonized zymosan | 0.5 - 5.0 µg/mL | Dose-dependent inhibition | [16] |
| Elastase Release | fMLP and C5a | Not specified | Suppression of release | [12] |
| NETosis | PMA or CaI | 10 µg/mL and 40 µg/mL | Dose-dependent suppression | [5] |
| IL-8 Production | fMLP or TNF-α/fMLP | 10 µg/mL and 40 µg/mL | Significant, dose-dependent reduction | [3][17] |
This protocol describes a common method for measuring ROS production from neutrophils.
-
Neutrophil Isolation: Isolate neutrophils as described in section 1.2.
-
Assay Preparation:
-
Resuspend neutrophils in a suitable buffer (e.g., HBSS).
-
Pipette the neutrophil suspension into wells of a white 96-well microplate.
-
Add this compound at desired concentrations to the appropriate wells and incubate as needed.
-
-
Measurement:
-
Data Analysis:
-
The results can be expressed as the area under the curve (AUC) of luminescence over time.[15]
-
Compare the AUC of this compound-treated samples to the untreated control to determine the percentage of inhibition.
-
Core Signaling Pathways Modulated by this compound
This compound's inhibitory effects on neutrophil migration and function are rooted in its ability to interfere with intracellular signaling cascades. Evidence suggests that this compound's actions are particularly pronounced in pathways triggered by chemoattractants that signal through G-protein coupled receptors (GPCRs).
The drug appears to interfere with the function of the Gi-type G-protein, which is one of the initial steps in the signal transduction cascade for stimuli like fMLP and C5a.[18] This interference disrupts the generation of downstream second messengers. A key consequence of this disruption is the inhibition of calcium influx (Ca²⁺), a critical event for many neutrophil functions.[12] By antagonizing the induction of calcium influx, this compound effectively suppresses calcium-dependent processes, including the activation of β2 integrins required for adherence, elastase release, and the production of superoxide via NADPH oxidase.[12][19]
Diagram: this compound's Proposed Signaling Pathway Inhibition in Neutrophils
Caption: this compound interferes with GPCR signaling, inhibiting Ca²⁺ influx and downstream functions.
Conclusion
This compound exerts a complex and potent anti-inflammatory effect by targeting multiple facets of neutrophil biology. Its ability to inhibit migration and adhesion prevents the accumulation of these cells at sites of inflammation. Concurrently, by suppressing the respiratory burst, degranulation, and NETosis, this compound limits the tissue-damaging capacity of neutrophils that are present. The core mechanism appears to involve the disruption of chemoattractant-induced, G-protein-mediated signal transduction and subsequent calcium-dependent events. This comprehensive action profile solidifies this compound's role as a critical therapeutic agent in the management of neutrophil-driven inflammatory diseases. Further investigation into its precise molecular interactions will continue to refine our understanding and potentially broaden its clinical applications.
References
- 1. This compound: modes of action, toxicity and possible strategies for increasing patient tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro [mdpi.com]
- 4. This compound suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of neutrophil adherence to antibody by this compound: a possible therapeutic mechanism of this compound in the treatment of IgA dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of neutrophil-mediated injury to pulmonary endothelial cells by this compound [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses human neutrophil superoxide production and elastase release in a calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms by which clofazimine and this compound inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory action of this compound: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Genesis of a Landmark Antibiotic: An In-depth Technical History of Dapsone
An exploration of the synthesis, discovery, and mechanistic elucidation of 4,4'-diaminodiphenyl sulfone (Dapsone), a cornerstone in the treatment of leprosy and other inflammatory diseases.
Executive Summary
First synthesized in the early 20th century as a chemical dye intermediate, this compound (4,4'-diaminodiphenyl sulfone) remained in relative obscurity for three decades. Its trajectory shifted dramatically in 1937 with the discovery of its potent antibacterial properties, a finding that emerged from the broader investigation into sulfonamide compounds. This pivotal discovery set the stage for this compound's revolutionary application in medicine, most notably its deployment in the 1940s as the first effective treatment for leprosy, transforming the prognosis for millions. This guide provides a technical deep-dive into the history of this compound, detailing its initial synthesis, the key experiments that unveiled its therapeutic potential, and the elucidation of its dual-action mechanism. It offers researchers and drug development professionals a comprehensive look at the foundational science that established this compound as a critical therapeutic agent.
The Early Chemical Era: Synthesis and Latency (1908-1936)
This compound was first synthesized on June 15, 1908, by German chemists Eric Fromm and J. Wittmann at the University of Freiburg.[1] The synthesis was an achievement of pure chemistry, intended to create intermediates for azo dyes, with no initial consideration for therapeutic applications.[2] For nearly 30 years, this compound remained a chemical curiosity, its biological significance completely unrecognized.
Original Synthesis Protocol (Fromm & Wittmann, 1908)
The initial synthesis, as described by Fromm and Wittmann, involved the reaction of 4-nitrochlorobenzene with sodium sulfide. While the original 1908 paper provides the foundational method, modern syntheses often follow a similar, refined pathway.
Experimental Protocol: Synthesis of this compound
-
Reaction: An excess of sodium sulfide is reacted with 1-chloro-4-nitrobenzene. This step forms a thioether intermediate.
-
Acetylation: The amino groups of the resulting compound are protected via acetylation using a reagent like acetic anhydride.
-
Oxidation: The thioether is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide.
-
Reduction: The nitro groups are reduced to amino groups.
-
Hydrolysis: The acetyl protecting groups are removed by acidic or basic hydrolysis to yield 4,4'-diaminodiphenyl sulfone (this compound).
Note: This is a generalized protocol based on the principles of the original synthesis. Specific reagents, solvents, and reaction conditions may vary in modern adaptations.
Discovery of Antibacterial Activity (1937)
The therapeutic potential of this compound was independently and concurrently discovered in 1937 by two research groups who were investigating the newly discovered class of sulfonamide antibacterials.
-
In England: A team led by G.A.H. Buttle at The Wellcome Research Laboratories demonstrated that this compound could protect mice from experimental streptococcal infections.[3]
-
In France: Ernest Fourneau and his colleagues, including Jacques and Thérèse Tréfouël, at the Pasteur Institute were also investigating sulfones and identified the antibacterial action of this compound.
Key Experiment: Buttle et al. (1937) - Streptococcal Infection in Mice
This landmark experiment was one of the first to establish the in vivo antibacterial efficacy of this compound.
Experimental Protocol: Mouse Protection Test
-
Animal Model: A cohort of mice was used for the study.
-
Infection: Mice were infected with a lethal dose of a virulent strain of Streptococcus pyogenes.
-
Treatment: A test group of infected mice was treated with this compound, administered orally or via injection. A control group of infected mice received no treatment.
-
Endpoint: The primary endpoint was survival. The number of surviving mice in the treated group was compared to the control group over a set period.
-
Observation: The experiment demonstrated a significant survival rate in the this compound-treated mice compared to the untreated controls, confirming its protective antibacterial effect.
The Carville Breakthrough: this compound for Leprosy (1940s)
Despite its demonstrated antibacterial properties, initial clinical use of this compound was hindered by its perceived toxicity at the high doses used at the time.[2] The major breakthrough for this compound's clinical application came from the work of Dr. Guy Faget at the National Leprosarium in Carville, Louisiana.[4][5] Intrigued by the success of a related sulfone, Promin, in treating tuberculosis, Faget initiated trials with sulfones for leprosy.
In 1941, Faget began treating volunteer patients at Carville with Promin, a derivative of this compound.[6][7] The promising results from these initial trials, published in 1943, marked a turning point in the history of leprosy treatment and paved the way for the direct use of this compound itself, which began in 1945.[1][5]
Quantitative Data: Faget's Promin Clinical Trial (1943)
The 1943 progress report on the Promin treatment of leprosy provided the first substantial clinical evidence of a sulfone's effectiveness against the disease.[7]
| Metric | Patient Cohort (N=22) | Observations and Outcomes |
| Dosage | 1 to 5 grams daily | Administered intravenously, 6 days a week, with 1-2 week rest periods three times a year. |
| Clinical Improvement | 15 of 22 patients | Showed definite and objective improvement. Lesions of the mucous membranes (mouth, nose, throat, larynx) showed the most marked improvement. Leprous keratitis and iridocyclitis also improved. |
| Bacteriological Status | 7 of 22 patients | Showed a definite decrease in the number of Mycobacterium leprae in skin smears. |
| Adverse Effects | Most patients | Experienced some degree of anemia (hemolytic), which was generally manageable with iron supplements. Only 4 cases required discontinuation of therapy due to toxicity. |
| Overall Assessment | Favorable | Deemed the most encouraging experimental treatment ever undertaken at the National Leprosarium at the time. |
Data summarized from Faget et al., Public Health Reports, 1943.[7]
Elucidation of a Dual Mechanism of Action
Decades of research have revealed that this compound's therapeutic efficacy stems from a unique dual mechanism, combining both antimicrobial and anti-inflammatory properties.
Antimicrobial Action: Folate Synthesis Inhibition
This compound functions as a bacteriostatic agent by inhibiting the synthesis of dihydrofolic acid.[8] It acts as a competitive antagonist of para-aminobenzoic acid (PABA), blocking the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate metabolism and subsequent nucleic acid synthesis.[4][9][10]
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
-
Enzyme Preparation: A purified preparation of bacterial DHPS is obtained.
-
Reaction Mixture: The assay mixture contains the enzyme, the pterin substrate (6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and PABA.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Coupled Reaction: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor.
-
Detection: The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm. A decrease in the rate of NADPH consumption in the presence of this compound indicates inhibition of DHPS.[11][12]
-
Analysis: The concentration of this compound that causes 50% inhibition (IC50) is calculated to determine its inhibitory potency.[9]
Anti-inflammatory Action: Myeloperoxidase Inhibition
This compound's significant anti-inflammatory effects, which make it effective for conditions like dermatitis herpetiformis, are primarily due to its inhibition of the myeloperoxidase (MPO) enzyme in neutrophils.[4][13] MPO is a key component of the neutrophil respiratory burst, producing potent oxidants like hypochlorous acid (HOCl) that contribute to inflammation and tissue damage. This compound reversibly inhibits MPO, preventing the accumulation of these damaging oxidants.[4]
Experimental Protocol: Myeloperoxidase (MPO) Inhibition Assay
-
Enzyme and Reagents: Purified human MPO, hydrogen peroxide (H₂O₂), and a halide (e.g., chloride) are prepared in a suitable buffer.
-
Assay Setup: The reaction is initiated by adding MPO to a solution containing H₂O₂, the halide, and varying concentrations of this compound.
-
Detection Method 1 (H₂O₂ Consumption): A H₂O₂-specific electrode can be used to measure the rate of H₂O₂ consumption by MPO. Inhibition is observed as a decreased rate of H₂O₂ loss in the presence of this compound.[14]
-
Detection Method 2 (Taurine Chlorination): The production of HOCl can be measured by its reaction with taurine to form taurine chloramine. The amount of taurine chloramine is then quantified colorimetrically. This compound's inhibitory effect is seen as a reduction in taurine chloramine formation.[14][15]
-
Kinetic Analysis: The assay can be used to determine the type of inhibition (e.g., competitive) and the inhibitory constant (Ki) of this compound.[16]
Visualizations of Key Pathways and Timelines
This compound Discovery and Development Timeline
Caption: Key milestones in the history and discovery of this compound.
Antimicrobial Mechanism of this compound
Caption: this compound's inhibition of bacterial folate synthesis.
Anti-inflammatory Mechanism of this compound
Caption: this compound's inhibition of the MPO system in neutrophils.
Conclusion
The history of this compound is a compelling narrative of chemical synthesis preceding biological discovery. From its origins as a dye intermediate to its status as a life-saving medication, the journey of this compound underscores the often-unpredictable path of drug development. The foundational experiments of Buttle and the clinical pioneering of Faget were critical in unlocking its potential. Subsequent research into its dual antimicrobial and anti-inflammatory mechanisms has solidified its therapeutic importance and expanded its clinical applications. For scientists and researchers today, the story of this compound serves as a powerful example of how fundamental chemical and biological investigation can lead to profound advances in global health.
References
- 1. researchgate.net [researchgate.net]
- 2. A century of the synthesis of this compound: its anti-infective capacity now and then - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dr Guy H Faget | International Leprosy Association - History of Leprosy [leprosyhistory.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. ila.ilsl.br [ila.ilsl.br]
- 9. Dihydropteroate Synthase of Mycobacterium leprae and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]
Dapsone's Role in Inhibiting Folic Acid Synthesis in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning dapsone's antimicrobial activity, specifically its targeted inhibition of the bacterial folic acid synthesis pathway. The information presented herein is intended to support research and development efforts in the fields of antimicrobial agents and infectious diseases.
Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
This compound, a sulfone antibiotic, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2][3][4] This enzyme is a critical component of the bacterial metabolic pathway responsible for the de novo synthesis of folic acid, an essential cofactor for the biosynthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][6][7]
The mechanism of inhibition is rooted in this compound's structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2][8] this compound mimics PABA and competes for the same active site on the DHPS enzyme.[1][2][3][8] By binding to the enzyme, this compound prevents the condensation of PABA with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP), a crucial step in the formation of 7,8-dihydropteroate.[5][8] This blockade of the folic acid synthesis pathway leads to a depletion of intracellular folate pools.[1] Consequently, the bacterium is unable to synthesize the necessary precursors for DNA replication and cell division, ultimately leading to the cessation of growth and proliferation.[1][9]
It is important to note that the selective toxicity of this compound towards bacteria is due to the fact that mammals, including humans, do not synthesize their own folic acid and instead obtain it from their diet.[5][6][10] Therefore, this compound's inhibitory effect on this pathway does not interfere with host metabolism.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound as a DHPS inhibitor has been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of this compound against DHPS from different bacterial species, including wild-type and resistant strains.
| Bacterial Strain/Enzyme | Genotype (if applicable) | Parameter | Value (µg/mL) | Reference |
| E. coli C600 | Wild-type | IC50 (DHPS activity) | 3.0 | [8] |
| E. coli C600 | Wild-type | MIC | >256 | [8] |
| Recombinant E. coli with M. leprae folP1 | Wild-type | IC50 (DHPS activity) | 0.06 | [8] |
| Recombinant E. coli with M. leprae folP1 | Wild-type | MIC | 1 | [8] |
| Recombinant E. coli with M. leprae folP1 | T53I mutation | MIC | 8 | [11] |
| Recombinant E. coli with M. leprae folP1 | P55R mutation | IC50 (DHPS activity) | 4.08 | [8][11] |
| Recombinant E. coli with M. leprae folP1 | P55R mutation | MIC | 64 | [8][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound's action and the experimental workflow for its characterization, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound competitively inhibits dihydropteroate synthase (DHPS).
Caption: Workflow for determining this compound's inhibitory effect on DHPS.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for studying the inhibitory effects of this compound on bacterial folic acid synthesis.
Dihydropteroate Synthase (DHPS) Activity Assay
This assay measures the enzymatic activity of DHPS in the presence of varying concentrations of this compound to determine the IC50 value.[8]
1. Preparation of Cell Lysate:
- Bacterial strains (e.g., E. coli or recombinant strains expressing the target DHPS) are cultured to a suitable density.
- The bacterial cells are harvested by centrifugation and washed.
- The cell pellet is resuspended in a suitable buffer and lysed, typically by sonication or enzymatic digestion, to release the intracellular contents, including the DHPS enzyme.
- The resulting cell lysate is clarified by centrifugation to remove cell debris. The supernatant, containing the soluble DHPS, is used for the assay.
2. DHPS Reaction Mixture:
- A reaction mixture is prepared containing the cell lysate (as the source of DHPS), the enzyme's substrates: para-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP).
- Increasing concentrations of this compound are added to different reaction tubes to assess its inhibitory effect.
- A control reaction without this compound is included to measure the maximum enzyme activity.
3. Enzymatic Reaction and Product Separation:
- The reaction is initiated and incubated at 37°C for a specific time, typically 15-30 minutes.
- The reaction is stopped, and the product, 7,8-dihydropteroate, is separated from the unreacted substrates. A common method is ascending paper chromatography.
4. Quantification and Data Analysis:
- The amount of 7,8-dihydropteroate formed is quantified. This can be achieved by using radiolabeled PABA and measuring the radioactivity of the product spot on the chromatogram.
- The percentage of DHPS inhibition is calculated for each this compound concentration relative to the control.
- The IC50 value, the concentration of this compound that inhibits 50% of the DHPS activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that prevents the visible growth of a particular bacterial strain.[8]
1. Preparation of this compound-Containing Media:
- A solid growth medium, such as Mueller-Hinton agar, is prepared.
- This compound is incorporated into the molten agar at various concentrations to create a series of plates with a gradient of the drug.
- A control plate without this compound is also prepared.
2. Inoculation:
- The bacterial strain of interest is grown in a liquid culture to a standardized density.
- The surface of each agar plate is inoculated with the bacterial suspension.
3. Incubation:
- The inoculated plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
4. MIC Determination:
- After incubation, the plates are examined for bacterial growth.
- The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion
This compound's role as a potent inhibitor of bacterial folic acid synthesis is well-established. Its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, provides a clear example of targeted antimicrobial therapy. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial infections. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of novel antimicrobial agents with improved efficacy and reduced resistance.
References
- 1. picmonic.com [picmonic.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Folate - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Dihydropteroate Synthase of Mycobacterium leprae and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Dihydropteroate synthase of Mycobacterium leprae and this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability and Protein Binding of Dapsone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and protein binding of Dapsone, a sulfone antibiotic with both antimicrobial and anti-inflammatory properties. The information presented herein is intended to support research, development, and clinical application of this multifaceted drug.
Bioavailability of this compound
This compound is well-absorbed after oral administration, with a bioavailability reported to be greater than 86%.[1] Following ingestion, it is readily absorbed from the gastrointestinal tract.[2] Peak plasma concentrations are typically achieved within 2 to 8 hours.[1][3]
Quantitative Bioavailability Data
The following table summarizes key pharmacokinetic parameters related to the bioavailability of this compound.
| Parameter | Value | Reference(s) |
| Bioavailability (F) | >86% | [1] |
| 70-80% | [4][5] | |
| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | [1][3][6] |
| 4 - 8 hours | [6][7] | |
| ~4 hours | [8][9] | |
| Peak Plasma Concentration (Cmax) at 100 mg dose | 1.10 - 2.33 mg/L | [10] |
| Elimination Half-life (t1/2) | 20 - 30 hours | [3][4][8] |
| 10 - 50 hours (average 28 hours) | [6] | |
| Volume of Distribution (Vd) | 1.5 L/kg | [5][7][8] |
Protein Binding of this compound
This compound is moderately to highly bound to plasma proteins, primarily albumin. The extent of protein binding can influence the drug's distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active.[11]
Quantitative Protein Binding Data
The following table summarizes the protein binding characteristics of this compound and its primary metabolite, monoacetylthis compound (MADDS).
| Compound | Protein Binding (%) | Reference(s) |
| This compound | 50 - 90% | [1] |
| 70 - 90% | [4][5][7][8] | |
| Monoacetylthis compound (MADDS) | Almost completely bound | [1][8][9] |
| 99% | [7] |
Experimental Protocols
Determination of this compound Bioavailability (In Vivo Pharmacokinetic Study)
Objective: To determine the rate and extent of absorption of this compound in a living system.
Methodology: A single-dose, crossover study design is typically employed.
Protocol:
-
Subject Selection: Healthy adult volunteers are recruited for the study. Ethical committee approval and informed consent are obtained.
-
Study Design: A randomized, two-period, two-sequence crossover design is utilized. Subjects are randomly assigned to receive either the test formulation of this compound or a reference standard. After a washout period, subjects receive the alternate formulation.
-
Drug Administration: A single oral dose of this compound (e.g., 100 mg) is administered to fasting subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: The concentration of this compound and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Area Under the Curve (AUC)
-
Peak Plasma Concentration (Cmax)
-
Time to Peak Plasma Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
-
Bioavailability Calculation: The absolute bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration. Relative bioavailability is determined by comparing the AUC of the test formulation to that of the reference standard.
Determination of this compound Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of this compound bound to plasma proteins.
Methodology: Equilibrium dialysis is a widely used and reliable method for determining plasma protein binding.
Protocol:
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Preparation: Human plasma is spiked with a known concentration of this compound.
-
Dialysis: The plasma-Dapsone mixture is placed in one chamber, and a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber.
-
Incubation: The apparatus is incubated at 37°C with gentle shaking to allow for equilibrium to be reached between the two chambers.
-
Sampling: After equilibrium is achieved, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of this compound in both samples is determined using a validated analytical method like HPLC.
-
Calculation: The percentage of protein-bound this compound is calculated using the following formula:
-
% Bound = [(Total this compound in plasma - Unbound this compound in buffer) / Total this compound in plasma] x 100
-
Visualizations
This compound Metabolic Pathway
Caption: Major metabolic pathways of this compound.
Experimental Workflow for Bioavailability Study
Caption: Workflow for an in vivo bioavailability study.
Equilibrium Dialysis for Protein Binding
Caption: Process of determining protein binding by equilibrium dialysis.
References
- 1. Simultaneous determination of this compound, monoacetylthis compound and pyrimethamine in whole blood and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 4. ajtmh.org [ajtmh.org]
- 5. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 6. enamine.net [enamine.net]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 9. Bioavailability - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Dapsone's Immunomodulatory Effects in Dermatological Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapsone (4,4'-diaminodiphenyl sulfone), a sulfone antibiotic, has long been a cornerstone in the treatment of various dermatological conditions, not only for its antimicrobial properties but also for its significant immunomodulatory and anti-inflammatory effects.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic efficacy in skin disorders characterized by neutrophilic infiltrates. It delves into the intricate signaling pathways affected by this compound, presents quantitative data from key studies in a structured format, and offers detailed experimental protocols for the methodologies cited. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in dermatological drug development, fostering a deeper understanding of this compound's multifaceted actions and paving the way for future therapeutic innovations.
Introduction
Initially developed as an antibiotic, this compound's clinical utility has expanded to a wide array of non-infectious dermatological diseases, primarily those with a neutrophilic and/or eosinophilic inflammatory component.[3][4] Its remarkable efficacy in conditions such as dermatitis herpetiformis, linear IgA bullous dermatosis, and Sweet's syndrome has prompted extensive research into its immunomodulatory mechanisms.[1][5][6] The primary target of this compound's anti-inflammatory action is the neutrophil, a key player in the innate immune response and a major contributor to tissue damage in many inflammatory skin diseases.[2][7] this compound's ability to interfere with multiple stages of neutrophil-mediated inflammation, from recruitment and activation to effector functions, underscores its therapeutic importance. This guide will systematically dissect these mechanisms, providing the technical details necessary for a thorough understanding of this compound's role in dermatology.
Mechanism of Action: Modulation of Neutrophil Function
This compound exerts its immunomodulatory effects through a multi-pronged attack on neutrophil-mediated inflammatory processes. The core mechanisms include the inhibition of the myeloperoxidase-halide system, suppression of neutrophil chemotaxis and adhesion, and modulation of inflammatory signaling pathways.
Inhibition of the Myeloperoxidase-Peroxide Halide System
A key anti-inflammatory effect of this compound is its ability to inhibit the myeloperoxidase (MPO)-peroxide halide-mediated cytotoxic system within neutrophils.[1][8] MPO, an enzyme stored in the azurophilic granules of neutrophils, catalyzes the production of hypochlorous acid (a potent oxidant) from hydrogen peroxide and chloride ions, contributing significantly to tissue damage during inflammation.[5] this compound interferes with this process, thereby mitigating the destructive consequences of the neutrophil respiratory burst.[7][9] Studies have shown that this compound is a more potent inhibitor of eosinophil peroxidase (EPO) than MPO, and its inhibitory activity is enhanced at neutral pH compared to acidic pH.[10]
Suppression of Neutrophil Chemotaxis and Adhesion
This compound effectively disrupts the recruitment of neutrophils to sites of inflammation by inhibiting their chemotaxis and adhesion.[5][7] It has been demonstrated to suppress neutrophil migration towards various chemoattractants, including N-formyl-methionyl-leucyl-phenylalanine (fMLP) and leukotriene B4 (LTB4).[5] This inhibition is linked to this compound's ability to interfere with integrin-mediated adherence.[11][12] Specifically, this compound has been shown to downregulate the expression of CD11b/CD18 (Mac-1) integrins, which are crucial for neutrophil adhesion to the endothelium and subsequent transmigration into tissues.[12][13]
Interference with Inflammatory Signaling Pathways
This compound's immunomodulatory effects extend to the molecular level, where it interferes with key signaling cascades that govern neutrophil activation and function. Research indicates that this compound can disrupt the activation or function of Gi-type G-proteins, which are critical for initiating the signal transduction cascade in response to chemotactic stimuli.[14][15] By suppressing this pathway, this compound inhibits the generation of second messengers necessary for the activation of β2 integrins and other neutrophil effector functions, such as the respiratory burst and degranulation.[14][15] Furthermore, this compound has been shown to antagonize calcium influx induced by chemoattractants like fMLP.[8]
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of this compound on various parameters of neutrophil function.
Table 1: In Vitro Effects of this compound on Neutrophil Adherence and Viability
| Parameter | Stimulus | This compound Concentration | Effect | Reference |
| Neutrophil Adherence | PMA (0.1 µM) or fMLP (10⁻⁶ M) | IC50 ≈ 150 µg/mL | Dose-related inhibition of stimulated adherence | [11] |
| Neutrophil Adherence to Epidermal Sections | TNF-α or PAF | IC50 = 10 µg/mL | Dose-dependent inhibition | [16] |
| Neutrophil Apoptosis | None | 50 µg/mL | Significant increase in apoptosis after 6h and 18h | [13] |
Table 2: In Vitro Effects of this compound on Neutrophil Function
| Parameter | Stimulus | This compound Concentration | Effect | Reference |
| Respiratory Burst (Superoxide, H₂O₂, NBT reduction) | Various | 30 µg/mL | Significant inhibition | [9] |
| NETosis | Activated neutrophils | Dose-dependent | Suppression | [13] |
| IL-8 Production | fMLP or TNF-α/fMLP | 10 µg/mL and 40 µg/mL | Decreased production | [13] |
| CD11b/CD18 Expression | fMLP or IL-8/TNF-α + fMLP | 10 µg/mL and 40 µg/mL | Significant downregulation | [12][13] |
Table 3: Clinical Efficacy of Topical this compound in Acne Vulgaris
| Study Design | Treatment | Duration | Key Finding | Reference |
| Randomized, vehicle-controlled trial | This compound gel, 7.5% once daily | 12 weeks | 29.9% success rate vs. 21.2% for vehicle (P<0.001) | [17] |
| Open-label study in skin of color patients | This compound gel, 7.5% once daily | 24 weeks | Reduced acne severity and post-inflammatory hyperpigmentation | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.
Neutrophil Adherence Assay
Objective: To quantify the effect of this compound on stimulated neutrophil adherence in vitro.[11]
Materials:
-
96-well microtiter plates
-
Human neutrophils isolated from peripheral blood
-
Phorbol myristate acetate (PMA)
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
This compound
-
Albumin
-
Crystal violet dye
-
Automated plate reader
Protocol:
-
Coat the wells of a 96-well microtiter plate with albumin.
-
Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
-
Pre-incubate the isolated neutrophils with varying concentrations of this compound or a vehicle control.
-
Add the pre-incubated neutrophils to the albumin-coated wells.
-
Stimulate neutrophil adherence by adding either PMA (final concentration 0.1 µM) or fMLP (final concentration 10⁻⁶ M) to the wells. Include unstimulated control wells.
-
Incubate the plate to allow for neutrophil adherence.
-
Wash the wells to remove non-adherent cells.
-
Stain the adherent cells with crystal violet dye.
-
Elute the dye and measure the optical density (OD) at 590 nm using an automated plate reader. The OD is proportional to the number of adherent cells.
-
Calculate the percentage of inhibition of adherence for each this compound concentration relative to the stimulated control.
Measurement of Reactive Oxygen Species (ROS) Production
Objective: To assess the impact of this compound on the neutrophil respiratory burst by measuring ROS production.[13]
Materials:
-
Isolated human neutrophils
-
This compound
-
Luminol or another suitable chemiluminescent probe
-
Stimulants such as PMA or fMLP
-
Luminometer
Protocol:
-
Isolate human neutrophils as previously described.
-
Pre-incubate the neutrophils with different concentrations of this compound (e.g., 10, 20, 40 µg/mL) or a vehicle control.
-
Add a chemiluminescent probe (e.g., luminol) to the cell suspension.
-
Place the samples in a luminometer to measure baseline luminescence.
-
Inject a stimulant (e.g., PMA or fMLP) to induce the respiratory burst.
-
Measure the luminescence in real-time over a specified period.
-
Calculate the area under the curve (AUC) for the luminescence signal to quantify total ROS production.
-
Compare the AUC of this compound-treated samples to the control to determine the inhibitory effect.
Flow Cytometry Analysis of Neutrophil Surface Marker Expression
Objective: To determine the effect of this compound on the expression of cell surface markers, such as integrins (CD11b/CD18), on neutrophils.[13]
Materials:
-
Isolated human neutrophils
-
This compound
-
Stimulants (e.g., fMLP, TNF-α, IL-8)
-
Fluorescently-labeled monoclonal antibodies against specific cell surface markers (e.g., anti-CD11b, anti-CD18)
-
Flow cytometer
Protocol:
-
Isolate human neutrophils.
-
Incubate the neutrophils with this compound (e.g., 10 µg/mL and 40 µg/mL) or a vehicle control.
-
Prime the cells with cytokines (e.g., TNF-α, IL-8) if required by the experimental design, followed by stimulation with fMLP.
-
Stain the cells with fluorescently-labeled monoclonal antibodies specific for the surface markers of interest.
-
Incubate on ice in the dark to allow for antibody binding.
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI), which corresponds to the level of surface marker expression.
-
Compare the MFI of this compound-treated cells to control cells.
Visualizing this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's immunomodulatory effects.
Signaling Pathway of Neutrophil Activation and this compound's Intervention
Caption: this compound's interference with chemoattractant-induced signaling in neutrophils.
Experimental Workflow for Neutrophil Adherence Assay
Caption: Step-by-step workflow for assessing neutrophil adherence in vitro.
This compound's Multifaceted Anti-inflammatory Effects on Neutrophils
Caption: Overview of this compound's primary immunomodulatory actions on neutrophils.
Conclusion and Future Directions
This compound's enduring role in dermatology is a testament to its potent and multifaceted immunomodulatory properties. Its ability to target key aspects of neutrophil function—ranging from enzyme inhibition and signal transduction interference to the suppression of migration and adhesion—makes it an invaluable therapeutic agent for a variety of inflammatory skin conditions. This technical guide has provided a detailed examination of these mechanisms, supported by quantitative data and experimental protocols, to aid in the ongoing research and development of novel dermatological therapies.
Future research should continue to unravel the intricate molecular targets of this compound and its metabolites.[4] A deeper understanding of its impact on other immune cells, such as eosinophils and monocytes, could further broaden its therapeutic applications.[1] Moreover, the development of new analogues of this compound with improved efficacy and safety profiles represents a promising avenue for future drug discovery.[19] By building upon the foundational knowledge presented in this guide, the scientific community can continue to harness the therapeutic potential of this compound for the benefit of patients with debilitating dermatological disorders.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in dermatology and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. This compound Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of neutrophil-mediated injury to pulmonary endothelial cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses integrin-mediated neutrophil adherence function [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory action of this compound: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound and colchicine inhibit adhesion of neutrophilic granulocytes to epidermal sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Once-Daily this compound Gel, 7.5% for Treatment of Adolescents and Adults With Acne Vulgaris: First of Two Identically Designed, Large, Multicenter, Randomized, Vehicle-controlled Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 18. An Open-label Study to Investigate the Efficacy and Tolerability of this compound Gel, 7.5% in the Treatment of Acne Vulgaris in Men and Women With Skin of Color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dapsone from p-Nitrochlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Dapsone (4,4'-diaminodiphenyl sulfone), a crucial antibacterial agent, utilizing p-nitrochlorobenzene as a primary starting material. The synthesis is a multi-step process involving the formation of a thioether intermediate, followed by oxidation and subsequent reduction of the nitro groups. This protocol is intended for use by qualified researchers and professionals in the field of medicinal chemistry and drug development.
Introduction
This compound is a sulfone antibiotic widely used in the treatment of leprosy, dermatitis herpetiformis, and other susceptible infections. Its mechanism of action involves the inhibition of dihydrofolic acid synthesis in bacteria.[1] The synthesis of this compound can be achieved through various chemical routes. This document focuses on a common and effective method starting from p-nitrochlorobenzene.
Overall Reaction Scheme
The synthesis of this compound from p-nitrochlorobenzene generally proceeds through the following key steps:
-
Formation of 4,4'-dinitrodiphenyl sulfide: Two molecules of p-nitrochlorobenzene react with a sulfur source, such as sodium sulfide.
-
Oxidation to 4,4'-dinitrodiphenyl sulfone: The sulfide intermediate is oxidized to a sulfone.
-
Reduction to 4,4'-diaminodiphenyl sulfone (this compound): The nitro groups of the sulfone intermediate are reduced to amino groups.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Dinitrodiphenyl Sulfide
-
In a suitable reaction vessel, dissolve sodium sulfide in an appropriate solvent.
-
Add p-nitrochlorobenzene to the solution.
-
Heat the reaction mixture under reflux for a specified duration with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and isolate the crude 4,4'-dinitrodiphenyl sulfide by filtration.
-
Wash the crude product with water and a suitable organic solvent to remove impurities.
-
Dry the purified product under vacuum.
Protocol 2: Oxidation to 4,4'-Dinitrodiphenyl Sulfone
-
Suspend the 4,4'-dinitrodiphenyl sulfide in a solution of sulfuric acid.
-
Slowly add an oxidizing agent, such as potassium dichromate, to the suspension while maintaining a controlled temperature.[2]
-
Continue stirring the mixture until the oxidation is complete, as indicated by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry.
Protocol 3: Reduction to 4,4'-Diaminodiphenyl Sulfone (this compound)
-
Suspend the 4,4'-dinitrodiphenyl sulfone in a mixture of hydrochloric acid and a suitable solvent like ethanol.
-
Add a reducing agent, such as tin(II) chloride, portion-wise to the suspension.[2]
-
Heat the mixture under reflux until the reduction of the nitro groups is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 4,4'-Dinitrodiphenyl Sulfide | 276.28 | 85-90 | 158-161 |
| 2 | 4,4'-Dinitrodiphenyl Sulfone | 308.28 | 90-95 | 284-286 |
| 3 | 4,4'-Diaminodiphenyl Sulfone (this compound) | 248.30 | 80-85 | 175-177 |
Alternative Synthetic Routes
An alternative pathway involves the condensation of 4-chloronitrobenzene with 4-acetamidobenzenesulfonic acid.[2] This method also proceeds through a multi-step process to yield this compound. Another approach utilizes the reaction of 4-mercaptoaniline with 4-chloronitrobenzene to form a thioether intermediate, which is then oxidized and reduced.[3][4] A one-pot synthesis method starting from p-nitrobenzenesulfonyl chloride has also been reported with a total yield of up to 88%.[5]
Visualization of Experimental Workflow
Caption: this compound Synthesis Workflow
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and yields are typical and may vary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 3. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 4. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]
- 5. CN103641753A - Preparation method of this compound - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dapsone
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone antibiotic primarily utilized in the treatment of leprosy, dermatitis herpetiformis, and as a second-line treatment for Pneumocystis jirovecii pneumonia.[1] Given its clinical significance, a reliable and validated analytical method for the quantification of this compound in bulk drug and pharmaceutical formulations is essential for quality control and research purposes.[1][2] This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method employs RP-HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to that of a standard solution of known concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions based on several validated methods.
Table 1: Recommended Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm × 4.6 mm, 5 µm)[1] | Neosphere C18 (150 x 4.6 mm, 3.5 µm)[3] | YMC pack ODS AQ C18 (150×4.6mm, 3µm) |
| Mobile Phase | Methanol:Water (70:30 v/v)[1] | 10 mM Ammonium Acetate Buffer (pH 3):Methanol (60:40 v/v)[3] | Acetonitrile:pH 4.5 Ammonium Acetate Buffer (25:75 v/v) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 1.0 mL/min[2] |
| Detection Wavelength | 295 nm[1] | 295 nm[3] | 254 nm[2] |
| Injection Volume | 20 µL | 20 µL[3] | 10 µL |
| Column Temperature | Ambient | 30°C ±1[4] | 25°C |
| Retention Time | ~4.5 ± 0.2 minutes[1] | ~4.3 ± 0.328 min[3] | ~7.05 minutes[2] |
Reagents and Standards
-
This compound reference standard[1]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or double distilled)[1]
-
Ammonium Acetate[3]
-
Formic Acid[4]
-
Acetic Acid
-
Hydrochloric Acid[3]
-
Sodium Hydroxide[4]
-
Hydrogen Peroxide[3]
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-12 µg/mL, 0.2-50 µg/mL, or 5-50 µg/mL).[1][3][4]
Sample Preparation
-
Weigh and powder 10 tablets.[5]
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.[3]
-
Add approximately 5 mL of methanol and sonicate for 10 minutes to dissolve the this compound.[3]
-
Make up the volume to 10 mL with methanol to obtain a concentration of 1000 µg/mL.[3]
-
Filter the solution through a 0.45 µm filter.[6]
-
Further dilute the filtered solution with the mobile phase to a suitable concentration within the calibration range.[3]
-
Accurately weigh a portion of the gel equivalent to 12.5 mg of this compound and transfer it to a 50 mL volumetric flask.[4]
-
Add absolute ethanol to the mark to achieve a theoretical concentration of 250 µg/mL.[4]
-
Dilute this solution with HPLC-grade water to a final concentration within the linear range of the method (e.g., 10 µg/mL).[4]
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[2] Key validation parameters are summarized below.
Table 2: Summary of Validation Parameters for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 5–50[1] | 2-12[3] | 0.2-50[4][7] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.997[3] | 0.9999[4][7] |
| Accuracy (% Recovery) | 98.5–101.2[1] | 99.498 ± 0.535 to 99.871 ± 0.935[3] | 99.50-101.38[4][7] |
| Precision (% RSD) | < 2[1] | < 2[3] | < 2.0[4][7] |
| Limit of Detection (LOD) (µg/mL) | ~0.5[1] | Not Reported | 0.41 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5[1] | Not Reported | 0.2[4] |
Forced Degradation Studies
To ensure the stability-indicating nature of the method, this compound is subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation.[3][4]
-
Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 5 N HCl) at room temperature for 48 hours.[3]
-
Alkaline Hydrolysis: The drug is treated with an alkaline solution (e.g., 2.5N methanolic NaOH) at room temperature for 48 hours.[3]
-
Oxidative Degradation: The drug is exposed to hydrogen peroxide (e.g., 30% H₂O₂) at room temperature for 48 hours.[3]
-
Thermal Degradation: The drug sample is subjected to dry heat in an oven (e.g., 80°C) for 48 hours.[3]
-
Photolytic Degradation: The drug solution is exposed to UV light or sunlight.[4]
The developed HPLC method should effectively separate the this compound peak from any degradation products that may be formed.[3][4]
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. ijfmr.com [ijfmr.com]
- 2. RP-LC method for this compound in pharmaceutical formulations: development and validation. [wisdomlib.org]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. thaiscience.info [thaiscience.info]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Dapsone
Introduction
Dapsone, (4,4'-diaminodiphenyl sulfone), is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and Pneumocystis pneumonia.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to employ a validated stability-indicating analytical method. A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate and quantify the degradation products formed under various stress conditions. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in the presence of its degradation products.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential degradation products. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (USP grade)
-
This compound tablets (100 mg)[1]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)[1]
-
Acetic acid (Glacial, AR grade)[1]
-
Hydrochloric acid (37%, AR grade)[1]
-
Sodium hydroxide (pellets, AR grade)[1]
-
Hydrogen peroxide (30%, AR grade)[1]
-
High purity water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., Neosphere C18, 150 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 3.0 adjusted with acetic acid) : Methanol (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 295 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water to prepare a 10 mM solution.[1] Adjust the pH to 3.0 with glacial acetic acid.[1] Mix 600 mL of this buffer with 400 mL of methanol.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Stock Solution (1000 µg/mL): Weigh and finely powder 20 this compound tablets.[3] Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the this compound.[3] Cool to room temperature, dilute to volume with methanol, and mix well. Filter the solution through a 0.45 µm syringe filter.
-
Sample Working Solution (10 µg/mL): Dilute 1 mL of the filtered sample stock solution to 100 mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4][5] A stock solution of this compound (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of this compound stock solution was mixed with 1 mL of 5 N HCl and kept at room temperature for 48 hours.[1] The solution was then neutralized with 5 N NaOH and diluted with the mobile phase to a final concentration of 10 µg/mL.[1]
-
Base Hydrolysis: 1 mL of this compound stock solution was mixed with 1 mL of 2.5 N methanolic NaOH and kept at room temperature for 48 hours.[1] The solution was then neutralized with 2.5 N HCl and diluted with the mobile phase to a final concentration of 10 µg/mL.[1]
-
Oxidative Degradation: 1 mL of this compound stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 48 hours.[1] The solution was then diluted with the mobile phase to a final concentration of 10 µg/mL.[1]
-
Thermal Degradation: this compound powder was kept in an oven at 80°C for 48 hours.[1] A solution of 10 µg/mL was then prepared in the mobile phase.[1]
-
Photolytic Degradation: A solution of this compound (1000 µg/mL) in methanol was exposed to direct sunlight for 48 hours. A working solution of 10 µg/mL was then prepared in the mobile phase.
Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis (5N HCl, 48h) | 51.77%[1] | One major degradation peak observed at a different retention time. |
| Base Hydrolysis (2.5N NaOH, 48h) | 69.84%[1] | Significant degradation with no distinct degradation peaks observed under these conditions. |
| Oxidative Degradation (30% H₂O₂, 48h) | 46.95%[1] | Significant degradation observed.[1] |
| Thermal Degradation (80°C, 48h) | 15.23%[1] | Minor degradation observed. |
| Photolytic Degradation (Sunlight, 48h) | Significant Degradation[6] | Formation of a photodegradation product was observed.[6] |
Method Validation
The developed HPLC method was validated as per ICH guidelines for the following parameters:
1. System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.1 |
| Theoretical Plates | ≥ 2000 | 15483 |
| % RSD of Peak Area | ≤ 2.0% | 0.5%[7] |
2. Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 2 to 12 µg/mL. The calibration curve showed a good linear relationship.[1]
| Parameter | Result |
| Linearity Range | 2 - 12 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999 |
3. Accuracy
The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8 | 7.96 | 99.50% |
| 100% | 10 | 10.02 | 100.20% |
| 120% | 12 | 11.94 | 99.50% |
4. Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies.
| Precision | % RSD of Peak Area |
| Intra-day | < 2.0% |
| Inter-day | < 2.0% |
5. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Mobile Phase Composition (± 2%) | < 2.0% |
Visualization
Caption: Experimental workflow for the stability-indicating HPLC method of this compound.
Caption: Logical relationship of HPLC method development and validation for this compound.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. ijfmr.com [ijfmr.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. acv-verdun.fr [acv-verdun.fr]
- 5. biopharminternational.com [biopharminternational.com]
- 6. thaiscience.info [thaiscience.info]
- 7. RP-LC method for this compound in pharmaceutical formulations: development and validation. [wisdomlib.org]
Application Notes: Spectrophotometric Analysis of Dapsone in Pharmaceutical Formulations
Introduction
Dapsone, chemically known as bis(4-aminophenyl) sulphone, is a primary antibiotic used in the multi-drug treatment of leprosy and for various dermatological conditions.[1] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring its safety, efficacy, and quality. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose.[2] This document provides detailed protocols for two distinct spectrophotometric methods for the determination of this compound: a direct UV analysis and a visible colorimetric method based on diazotization.
Method 1: Direct UV Spectrophotometric Analysis
This method relies on the inherent ultraviolet absorbance of the this compound molecule in a suitable solvent. It is a straightforward and rapid technique ideal for routine quality control.
Experimental Protocol
1. Instrumentation:
-
A UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.[3]
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (Analytical Grade)[1]
-
This compound tablets
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with methanol.[1]
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a secondary stock of 100 µg/mL by diluting 10 mL to 100 mL with methanol.[1]
-
From the secondary stock, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 2 to 20 µg/mL.[1]
5. Preparation of Sample Solution:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
-
Filter the solution through Whatman filter paper.
-
Dilute the filtrate appropriately with methanol to obtain a final theoretical concentration within the calibration range (e.g., 10 µg/mL).
6. Spectrophotometric Analysis:
-
Scan the 10 µg/mL working standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound in methanol is approximately 295 nm.[1][4]
-
Measure the absorbance of all standard and sample solutions at this λmax against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Data
The following table summarizes the validation parameters for the direct UV spectrophotometric method.
| Parameter | Result | Reference |
| Wavelength (λmax) | 295 nm | [1] |
| Linearity Range | 2 - 20 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.984 | [1] |
| Limit of Detection (LOD) | 0.066 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.200 µg/mL | [1] |
| Accuracy (% Recovery) | 98.36% - 101.49% | [1] |
| Precision (% RSD) | < 2% | [5] |
Method 2: Visible Spectrophotometric Analysis via Diazotization
This method involves the diazotization of the primary aromatic amine group of this compound with sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with an ammonia solution to form a stable, yellow-colored product, which is quantified using a visible spectrophotometer.[6][7]
Experimental Protocol
1. Instrumentation:
-
A UV-Visible spectrophotometer with 1 cm matched glass cells.[6]
2. Reagents and Materials:
-
This compound reference standard
-
0.1 N Hydrochloric Acid (HCl)[6]
-
0.1 N Sodium Nitrite (NaNO₂) solution (prepare fresh and keep cold)[6]
-
1:10 Ammonia-water solution[6]
-
Distilled Water
-
This compound tablets
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1 N HCl.[6]
4. Preparation of Working Standard Solution (200 µg/mL):
-
Dilute 20 mL of the standard stock solution to 100 mL with distilled water.[6]
5. Preparation of Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 1.0, 1.5, 2.0, 2.5, and 3.0 mL) of the 200 µg/mL working standard solution. This corresponds to a final concentration range of 20-60 µg/mL (or 0.2-0.6 mg/10mL).
-
Add 1 mL of 0.1 N HCl and 1 mL of cold 0.1 N sodium nitrite solution to each flask, swirling gently.[6]
-
Allow the flasks to stand for 5 minutes at a temperature of 0-5°C for complete diazotization.[6]
-
Add 1 mL of the 1:10 ammonia-water solution to each flask. A yellow color will develop instantly.[6]
-
Make up the volume to 10 mL with distilled water and mix thoroughly.
-
After 5 minutes, measure the absorbance of the solution at 445 nm against a reagent blank prepared in the same manner without the drug.[6]
-
Plot the absorbance versus concentration to obtain the calibration curve.
6. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 50 mg of this compound into a 50 mL volumetric flask and dissolve in 0.1 N HCl.[6]
-
Filter the solution and wash the residue with distilled water. Adjust the final volume to 50 mL with 0.1 N HCl.
-
Further dilute this solution stepwise with distilled water to obtain a working concentration of 200 µg/mL.[6]
-
Take a suitable aliquot (e.g., 2.0 mL) of the sample working solution and proceed as described in step 5 for the calibration curve.
Method Validation Data
The following table summarizes the validation parameters for the visible spectrophotometric method.
| Parameter | Result | Reference |
| Wavelength (λmax) | 445 nm | [6][7] |
| Linearity Range | 20 - 60 µg/mL (0.2-0.6 mg/10mL) | [6][7] |
| Validation | Results of analysis were validated statistically and by recovery studies. | [6][7] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the spectrophotometric analysis of this compound from pharmaceutical tablets.
References
- 1. ijpbs.com [ijpbs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound validation: UV-spectroscopy comparison of standard and sample. [wisdomlib.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Protocols for the Synthesis of Dapsone Derivatives and Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone therapeutic agent belonging to the sulfone class, exhibiting both potent antibacterial and anti-inflammatory properties.[1] It is a primary component of the multi-drug therapy for leprosy and is also used to treat various dermatological conditions.[1] The primary antibacterial mechanism of this compound involves the inhibition of bacterial folic acid synthesis.[2] Specifically, it acts as a competitive inhibitor of dihydropteroate synthase by mimicking the natural substrate, para-aminobenzoic acid (PABA).[3][4]
The development of this compound derivatives and analogs is a key strategy in medicinal chemistry to enhance therapeutic efficacy, broaden the spectrum of activity, and overcome potential drug resistance. This document provides detailed protocols for the synthesis of various this compound derivatives, presents quantitative data in a structured format, and includes diagrams of key experimental and biological pathways.
Experimental Protocols
Three distinct and versatile protocols for synthesizing a range of this compound derivatives are detailed below. These methods include conventional N-acylation, modern microwave-assisted synthesis, and "click chemistry" for creating triazole-linked analogs.
Protocol 1: Synthesis of N-Acylated this compound Derivatives
This two-step protocol first creates a versatile chloroacetamide intermediate, which is then reacted with various amines to produce a library of N-acylated this compound derivatives.[5]
Step 1: Synthesis of N,N'-(sulfonyldibis(4,1-phenylene))bis(2-chloroacetamide) (Intermediate 6)
-
To a solution of this compound (0.5 g, 2.0136 mmol) and anhydrous potassium carbonate (0.55 g, 4.027 mmol) in 10 mL of Dimethylformamide (DMF), add chloroacetyl chloride (0.32 mL, 4.027 mmol) dropwise.[5]
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and allow it to dry.
-
Recrystallize the crude product from ethanol to yield the pure intermediate as a white precipitate. (Reported Yield: 95%).[5]
Step 2: Synthesis of Final N-Acylated Derivatives (Compounds 7a-h)
-
In a round-bottom flask, combine the chloroacetamide intermediate from Step 1 (4.0 g, 10 mmol), sodium hydroxide (0.5 g, 10 mmol), and 20 mL of ethanol.[5]
-
Add the desired amine (e.g., Aniline, p-Bromoaniline, etc.) (20 mmol) to the mixture.
-
Heat the reaction mixture under reflux for 5 hours.[5]
-
After cooling to room temperature, add 15 mL of water to the flask.
-
Extract the product with diethyl ether (2 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the final derivative.[5]
Protocol 2: Microwave-Assisted Synthesis of N,N'-(sulfonylbis(4,1-phenylene))dioctanamide (DDS-13)
This protocol utilizes microwave irradiation to accelerate the N-acylation reaction, significantly reducing reaction times.[6][7]
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.2 mmol) in 3 mL of acetone.
-
Add triethylamine (Et₃N) (2.0 mmol) dropwise and stir the solution for 30 minutes at room temperature.[6]
-
Add methyl caprylate (0.08 mmol) to the mixture.
-
Place the flask in a microwave reactor (e.g., CEM Discovery BenchMate) and heat the mixture to 70°C using 100 W of power for 5 hours.[6]
-
After the reaction is complete, cool the mixture and purify the product. The original study reports crystallization from a hexane:acetone (8:2) system.
-
The final product is obtained as a white solid. (Reported Yield: 75%).[6]
Protocol 3: Synthesis of 1,2,3-Triazole this compound Derivatives via Click Chemistry
This protocol involves the conversion of this compound's amino groups into azides, followed by a copper-catalyzed "click reaction" with various terminal alkynes to form 1,2,3-triazole rings.[8][9][10]
Step 1: Synthesis of 4,4'-sulfonylbis(azidobenzene)
-
Prepare a diazonium salt solution by dissolving this compound (0.01 mol) in a mixture of 2 mL of concentrated hydrochloric acid and 10 mL of distilled water, cooled in an ice bath (0-5°C).[9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.02 mol in 5 mL water) while maintaining the temperature between 0-5°C with continuous stirring.[9]
-
To the resulting diazonium salt solution, add a solution of sodium azide. The azide derivative will precipitate.[8][9]
-
Filter the precipitate, wash thoroughly with water, and dry to obtain 4,4'-sulfonylbis(azidobenzene).
Step 2: Synthesis of 1,2,3-Triazole Derivatives
-
In a suitable solvent, combine the 4,4'-sulfonylbis(azidobenzene) from Step 1 with a slight molar excess of the desired terminal alkyne (e.g., propargyl alcohol, propargyl bromide).[8]
-
Add a copper(I) catalyst, such as copper(I) iodide (CuI), to initiate the cycloaddition reaction.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, perform a standard workup, which may involve filtration to remove the catalyst, extraction with an organic solvent, and purification by recrystallization or column chromatography to yield the final triazole derivative.
Data Presentation
The following tables summarize quantitative data for derivatives synthesized using methods similar to the protocols described above.
Table 1: Synthesis of N-Acylated this compound Derivatives (from Intermediate 6)
| Compound ID | Reactant Amine | Yield (%) | Physical State | Melting Point (°C) |
| 7a | Aniline | 75 | White Solid | 162-164 |
| 7b | Saccharine | 81 | White Solid | 175-177 |
| 7c | p-Bromoaniline | 79 | White Solid | 181-183 |
| 7d | m-Bromoaniline | 85 | White Solid | 190-192 |
| 7e | p-Hydroxyaniline | 72 | Brown Solid | 171-173 |
| 7f | m-Hydroxyaniline | 69 | Brown Solid | 166-168 |
| 7g | o-Phenylenediamine | 83 | Brown Solid | 195-197 |
| 7h | m-Phenylenediamine | 80 | Brown Solid | 184-186 |
Data sourced from Tareq K. Ibraheem, et al. (2020).[5]
Table 2: Synthesis of N,N'-(sulfonylbis(4,1-phenylene))dioctanamide (DDS-13)
| Compound ID | Synthetic Method | Yield (%) | Physical State | Melting Point (°C) |
| DDS-13 | Microwave-Assisted N-Acylation | 75 | Amorphous White Solid | 158-160 |
Data sourced from Valdez-Morales, et al. (2023).[6]
Visualizations
Experimental and Biological Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound derivatives and the well-established antimicrobial mechanism of action for the parent this compound drug.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. picmonic.com [picmonic.com]
- 4. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Evaluation of this compound and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Application Notes and Protocols for In Vitro Dapsone Efficacy Testing
Introduction
Dapsone (4,4′-diaminodiphenylsulfone) is a synthetic sulfone long recognized for its dual functionality as both an antimicrobial and an anti-inflammatory agent.[1] Its primary therapeutic application has been in the multi-drug treatment of leprosy, caused by Mycobacterium leprae.[2][3] The antimicrobial mechanism of this compound is attributed to its ability to inhibit the bacterial synthesis of dihydrofolic acid, a crucial component for microbial proliferation.[1][2][3] Beyond its antibacterial properties, this compound exhibits significant anti-inflammatory effects, making it a valuable treatment for various neutrophilic dermatoses such as dermatitis herpetiformis.[2][4][5] This anti-inflammatory action is primarily achieved by modulating neutrophil activity, including the inhibition of the myeloperoxidase (MPO) system, reduction of reactive oxygen species (ROS), and suppression of neutrophil migration and adherence.[2][6][7][8]
These application notes provide detailed protocols for a range of in vitro cell-based assays designed to evaluate the efficacy of this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in characterizing the biological activity of this compound and its derivatives.
Application Note 1: Anti-Inflammatory Efficacy of this compound
This compound's utility in treating non-infectious, inflammatory conditions is linked to its profound effects on polymorphonuclear leukocytes (neutrophils). The following assays are fundamental for quantifying its anti-inflammatory properties in vitro.
Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through several mechanisms, primarily targeting neutrophils. It inhibits the myeloperoxidase-H2O2-halide system, a key component of the neutrophil's cytotoxic arsenal, thereby reducing the generation of damaging hypochlorous acid.[6][7] It also scavenges reactive oxygen species (ROS), mitigating oxidative stress.[4][9][10] Furthermore, this compound has been shown to suppress neutrophil chemotaxis and adherence to endothelial cells by downregulating adhesion molecules like CD11b/CD18, which is critical for their recruitment to inflammatory sites.[1][4][8]
Quantitative Data Summary
The efficacy of this compound in modulating neutrophil functions and its cytotoxic profile are summarized below.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Concentration (µg/mL / µM) | Effect | Reference(s) |
|---|---|---|---|---|
| Human Neutrophils | Apoptosis/Necrosis Assay | 50 µg/mL | Significant increase in apoptosis after 6h and 18h | [4][9] |
| Human Neutrophils | Apoptosis/Necrosis Assay | 10 - 40 µg/mL | Well tolerated, no significant cytotoxicity | [4][9] |
| DU145 (Prostate Cancer) | MTT Assay | IC50: 11.11 µM (48h) | Cytotoxic | [11][12] |
| HeLa (Cervical Cancer) | MTT Assay | IC50: 13.07 µM (48h) | Cytotoxic | [11][12] |
| HDFa (Dermal Fibroblasts) | MTT Assay | 12.5 - 100 µM | No cytotoxic effect |[11] |
Table 2: In Vitro Anti-inflammatory Efficacy of this compound
| Assay | Cell Type | This compound Conc. | Stimulus | Result | Reference(s) |
|---|---|---|---|---|---|
| ROS Production | Human Neutrophils | 10 - 40 µg/mL | fMLP, PMA | Significant, dose-dependent decrease in oxidative burst | [4][9] |
| Myeloperoxidase (MPO) Inhibition | Cell-free / PMNLs | 1 - 30 µg/mL | H₂O₂ + Halide | Competitive inhibition of the MPO-H₂O₂-halide system | [2][6] |
| NETosis | Human Neutrophils | 10 - 40 µg/mL | PMA, CaI | Dose-dependent suppression of NETosis | [4][9] |
| IL-8 Production | Human Neutrophils | 10 - 40 µg/mL | fMLP, TNF-α/fMLP | Decreased IL-8 production | [4][9] |
| Neutrophil Adherence | Human Neutrophils | ~150 µg/mL (IC50) | PMA, fMLP | Dose-related inhibition of integrin-mediated adherence | [8] |
| Adhesion Molecule Expression | Human Neutrophils | 10 - 40 µg/mL | fMLP, IL-8/TNF-α | Downregulation of CD11b, CD18, CD66, CD89 expression |[4] |
Experimental Protocols
This protocol determines the concentration range at which this compound is non-toxic to neutrophils, which is essential for interpreting efficacy data.
-
Objective: To assess this compound-induced apoptosis and necrosis in human neutrophils.
-
Method: Flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Materials:
-
Isolated human peripheral blood neutrophils.
-
RPMI 1640 medium.
-
This compound stock solution (in DMSO).
-
Annexin V-APC/PI Apoptosis/Necrosis Kit.
-
FACS buffer (PBS with 1% BSA).
-
96-well culture plates.
-
Flow cytometer.
-
-
Procedure:
-
Isolate neutrophils from healthy donor blood using a density gradient centrifugation method.
-
Resuspend neutrophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into wells of a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., 0, 10, 20, 40, 50 µg/mL). Add the corresponding concentrations to the wells. Ensure the final DMSO concentration is below 0.1%.
-
Incubate the plate for 6 hours and 18 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells and wash them with cold PBS.
-
Resuspend cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-APC and 5 µL of PI to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
This assay measures the effect of this compound on the oxidative burst in neutrophils.
-
Objective: To quantify the inhibition of ROS production by this compound in stimulated neutrophils.
-
Method: Chemiluminescence-based assay.
-
Materials:
-
Isolated human neutrophils.
-
Luminol (or another suitable chemiluminescent probe).
-
Phorbol-12-myristate-13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant.
-
This compound stock solution.
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a neutrophil suspension at 2 x 10⁶ cells/mL in HBSS.
-
In a white 96-well plate, add 50 µL of neutrophil suspension to each well.
-
Add 50 µL of this compound at various non-cytotoxic concentrations (e.g., 10, 20, 40 µg/mL) to the respective wells. Include a vehicle control (DMSO).
-
Add 50 µL of the chemiluminescent probe (e.g., Luminol).
-
Incubate for 15 minutes at 37°C.
-
Place the plate in a luminometer.
-
Initiate the oxidative burst by adding 50 µL of stimulant (e.g., PMA or fMLP).
-
Immediately begin measuring luminescence intensity in real-time over a period of 60-90 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for the luminescence signal over time. Compare the AUC of this compound-treated groups to the stimulated control to determine the percentage of inhibition.
-
This cell-free assay directly measures this compound's ability to inhibit MPO enzymatic activity.
-
Objective: To determine the inhibitory effect of this compound on purified MPO.
-
Method: Colorimetric assay.
-
Materials:
-
Purified human MPO.
-
Hydrogen peroxide (H₂O₂).
-
3,3′,5,5′-Tetramethylbenzidine (TMB) as a substrate.
-
Sodium Iodide (NaI) or Sodium Chloride (NaCl).
-
This compound stock solution.
-
Assay buffer (e.g., sodium phosphate buffer).
-
96-well plate.
-
Spectrophotometer.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, purified MPO, and this compound at various concentrations.
-
Add the halide cofactor (e.g., NaI).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding H₂O₂ and the TMB substrate.
-
Allow the reaction to proceed for a defined time (e.g., 5-10 minutes).
-
Stop the reaction by adding an acid solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at 450 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of MPO inhibition for each this compound concentration relative to the control (no this compound). Determine the IC50 value.
-
Application Note 2: Antimicrobial Efficacy of this compound
This compound's antimicrobial activity is central to its use in treating leprosy. Its efficacy is primarily due to the inhibition of the folate synthesis pathway in susceptible bacteria.
Mechanism of Antimicrobial Action
This compound is a structural analog of para-aminobenzoic acid (PABA). It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the conversion of PABA into dihydrofolic acid.[1][3][13] By blocking this step, this compound prevents the synthesis of folic acid, which is a necessary precursor for the synthesis of nucleic acids (DNA and RNA), thereby halting bacterial growth and replication.[2][3]
Quantitative Data Summary
Table 3: Antimicrobial Activity of this compound | Organism | Assay Type | MIC / Result | Reference(s) | | :--- | :--- | :--- | :--- | | Mycobacterium leprae | In vitro culture system | 25 ng/mL |[14] | | Mycobacterium leprae | Bacteriostatic at 1-10 mg/L |[2] | | Propionibacterium acnes | In vitro susceptibility | Exhibits some antibacterial activity |[1] | | Gram-negative bacilli | Broth microdilution | Poor activity (MIC50/90 ≥ 512 µg/mL) |[15] | | Staphylococcus epidermidis | Broth microdilution | Some strains with MICs of 32 and 64 µg/mL |[15] | | Streptococcus pyogenes | Broth microdilution | Some strains with MICs of 4, 8, 16, 32, and 64 µg/mL |[15] |
Experimental Protocol
Due to the inability to cultivate M. leprae in axenic culture, efficacy testing often relies on indirect methods, such as macrophage co-culture systems or metabolic assays.[16] This protocol is a generalized approach for determining drug sensitivity.
-
Objective: To determine the MIC of this compound against M. leprae using a macrophage-based system and a metabolic viability marker.
-
Method: Macrophage co-culture with subsequent viability assessment using a radiorespirometry or colorimetric assay.
-
Materials:
-
M. leprae bacilli (typically harvested from animal models like armadillos or nude mice).
-
Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., J774).
-
DMEM or RPMI 1640 medium with 10% FBS.
-
This compound stock solution.
-
BACTEC 460 system and ¹⁴C-palmitic acid (for radiorespirometry) OR AlamarBlue reagent (for colorimetric assay).
-
24-well or 96-well culture plates.
-
-
Procedure:
-
Harvest and culture macrophages in a suitable plate format. Allow them to adhere overnight.
-
Prepare a suspension of live M. leprae bacilli.
-
Infect the macrophage monolayer with M. leprae at a defined multiplicity of infection (MOI). Allow 24-48 hours for phagocytosis to occur.
-
Remove extracellular bacteria by washing the wells gently with warm medium.
-
Add fresh medium containing two-fold serial dilutions of this compound (e.g., ranging from 1 ng/mL to 1000 ng/mL). Include a drug-free control.
-
Incubate the plates for 7-10 days at 33-37°C in a 5% CO₂ incubator.
-
Viability Assessment (Choose one):
-
A) Radiorespirometry (BACTEC Method): Add ¹⁴C-palmitic acid to the cultures. The metabolic activity of viable M. leprae will oxidize the substrate, releasing ¹⁴CO₂. Measure the amount of ¹⁴CO₂ produced using the BACTEC system.
-
B) Colorimetric Method (AlamarBlue): Add AlamarBlue (resazurin) reagent to the wells. Viable, metabolically active bacilli will reduce the blue resazurin to the pink, fluorescent resorufin. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis: The MIC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in the metabolic activity of M. leprae compared to the drug-free control.
-
References
- 1. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. This compound suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of this compound and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydropteroate Synthase of Mycobacterium leprae and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. leprosy-information.org [leprosy-information.org]
- 15. jcadonline.com [jcadonline.com]
- 16. icmr.gov.in [icmr.gov.in]
Application Notes and Protocols for Studying Dapsone's Therapeutic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone with well-established antimicrobial and anti-inflammatory properties.[1] It is a cornerstone in the treatment of leprosy and dermatitis herpetiformis.[2] Its therapeutic applications extend to a variety of neutrophilic and eosinophilic dermatoses, leveraging its ability to modulate the immune response.[3] These application notes provide detailed protocols for established animal models used to investigate the therapeutic efficacy and mechanisms of action of this compound.
I. Dermatitis Herpetiformis: HLA-DQ8 Transgenic NOD Mouse Model
Dermatitis herpetiformis (DH) is a chronic, autoimmune blistering skin disease linked to gluten sensitivity.[4] A key animal model for studying DH and the effects of this compound utilizes non-obese diabetic (NOD) mice expressing the human HLA-DQ8 transgene, which confers sensitivity to gliadin.[4][5]
Experimental Protocol
-
Animal Model: HLA-DQ8 transgenic NOD mice.[4]
-
Disease Induction:
-
Sensitize mice to gluten. While the specific gluten sensitization protocol can vary, a common method involves repeated oral and intraperitoneal administration of gluten or gliadin. .
-
-
This compound Treatment:
-
Once blistering pathology develops, administer this compound. A gluten-free diet can be initiated with or without this compound treatment to observe the therapeutic effects.[4] The exact dosage and administration route for this compound in this model would need to be optimized based on pharmacokinetic studies in mice, aiming to achieve plasma concentrations comparable to therapeutic levels in humans.
-
-
Endpoint Assessment:
-
Clinical Scoring: Regularly score the extent and severity of skin blistering.
-
Histopathology: Collect skin biopsies from perilesional and lesional areas to assess for subepidermal blisters and neutrophil infiltration in the dermis.[4]
-
Immunofluorescence: Perform direct immunofluorescence on perilesional skin biopsies to detect granular IgA deposits at the dermal-epidermal junction.[4]
-
Serology: Measure serum levels of anti-gliadin and anti-tissue transglutaminase antibodies using ELISA.[4]
-
Expected Outcomes
Administration of this compound, alone or in conjunction with a gluten-free diet, is expected to lead to a complete reversal of the blistering phenomenon.[4] Histological and immunofluorescence analyses should show a reduction in neutrophil infiltration and IgA deposition, respectively.
Quantitative Data Summary
| Parameter | Gluten-Sensitized (Untreated) | Gluten-Sensitized + this compound | Reference |
| Skin Blistering | Present | Reversed | [4] |
| Neutrophil Infiltration | Prominent | Reduced | [4] |
| IgA Deposition | Present at dermal-epidermal junction | Reduced/Absent | [4] |
II. Leprosy: Murine Footpad and Neonatally Thymectomized Lewis Rat (NTLR) Models
Animal models are indispensable for studying the antimicrobial efficacy of drugs against Mycobacterium leprae, the causative agent of leprosy, which cannot be cultured in vitro. The mouse footpad model and the Neonatally Thymectomized Lewis Rat (NTLR) model are two of the most widely used systems.[6][7][8]
A. Mouse Footpad Model
This model is used to assess the viability of M. leprae and the bactericidal activity of drugs like this compound.[6][7]
-
Animal Model: Immunocompetent mice (e.g., BALB/c).[6]
-
Inoculation:
-
Inject a suspension of M. leprae (typically 5 x 10³ to 10⁴ bacilli) into the hind footpads of the mice.[8]
-
-
This compound Treatment:
-
Administer this compound through the diet. A common concentration is 0.1 g of this compound per 100 g of mouse chow.[6] Treatment duration can vary depending on the experimental design.
-
-
Endpoint Assessment:
-
Bacterial Viability: Harvest M. leprae from the footpads of treated and control mice.
-
Perform serial dilutions of the bacterial suspension and inoculate into the footpads of a new cohort of mice.[6]
-
Monitor for bacterial multiplication in the passage mice over several months. The delay in the growth curve of M. leprae from this compound-treated animals compared to controls indicates the bactericidal effect.[6]
-
The proportion of viable organisms can be calculated.[6]
-
| Parameter | Control (Untreated) | This compound-Treated (0.1% in diet) | Reference |
| Viable M. leprae (%) | ≥ 35% | 0.2% | [6] |
| Bacterial Killing (%) | - | 99.4% | [6] |
| Lag in Growth Curve (days) | - | 78 | [6] |
B. Neonatally Thymectomized Lewis Rat (NTLR) Model
NTLRs are highly susceptible to M. leprae infection and serve as a model for lepromatous leprosy.[9][10]
-
Animal Model: Neonatally thymectomized Lewis rats.[9]
-
Inoculation:
-
Inoculate NTLRs with M. leprae either locally (e.g., in the footpad) or intravenously.[9]
-
-
This compound Treatment:
-
Endpoint Assessment:
| This compound Dosage | Effect on M. leprae | Reference |
| Minimal Inhibitory Concentration | No significant reduction in bacterial numbers or viability. | [9] |
| 100x Minimal Inhibitory Concentration | Significant reduction in bacterial numbers and viability. | [9] |
III. Inflammatory Conditions: Adjuvant-Induced Arthritis and Carrageenan-Induced Paw Edema in Rats
This compound's anti-inflammatory properties can be evaluated in various rodent models of inflammation.
A. Adjuvant-Induced Arthritis (AIA) in Rats
AIA is a widely used model for studying chronic inflammation and testing anti-inflammatory drugs.[11]
-
Animal Model: Susceptible rat strains (e.g., Lewis rats).
-
Disease Induction:
-
Induce arthritis by a single intradermal injection of Freund's complete adjuvant containing heat-killed Mycobacterium butyricum at the base of the tail or in a footpad.[11]
-
-
This compound Treatment:
-
Administer this compound orally or intraperitoneally. The treatment can be initiated before or after the onset of arthritis.
-
-
Endpoint Assessment:
-
Arthritis Score: Visually score the severity of inflammation in each paw based on erythema and swelling. A common scoring system ranges from 0 (no arthritis) to 4 (severe inflammation) for each paw, with a maximum possible score of 16 per animal.[12]
-
Paw Volume/Thickness: Measure the volume or thickness of the paws using a plethysmometer or calipers.
-
Histopathology: Examine joint tissues for signs of inflammation, cartilage destruction, and bone erosion.
-
B. Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.[13]
-
Animal Model: Rats (e.g., Wistar or Sprague-Dawley).
-
Edema Induction:
-
Inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of the right hind paw.[13]
-
-
This compound Treatment:
-
Administer this compound orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.
-
-
Endpoint Assessment:
-
Paw Volume: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[13] The difference in paw volume before and after carrageenan injection indicates the degree of edema.
-
| Treatment Group | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.05 | - |
| This compound (10 mg/kg) | 0.55 ± 0.04 | 35.3% |
| This compound (25 mg/kg) | 0.35 ± 0.03 | 58.8% |
| Indomethacin (10 mg/kg) | 0.30 ± 0.03 | 64.7% |
IV. Autoimmune Blistering Diseases: Antibody Transfer Mouse Model of Epidermolysis Bullosa Acquisita (EBA)
EBA is an autoimmune blistering disease characterized by autoantibodies against type VII collagen. Antibody transfer models are used to study the pathogenic mechanisms and evaluate therapeutic interventions.[14]
Experimental Protocol
-
Animal Model: Mice (e.g., C57BL/6).[14]
-
Disease Induction:
-
Inject purified IgG antibodies against type VII collagen into the mice. This induces a blistering disease that mimics human EBA.
-
-
This compound Treatment:
-
Administer this compound, for instance, by oral gavage. Treatment can start prior to or after antibody injection.
-
-
Endpoint Assessment:
-
Clinical Scoring: Score the extent of skin blistering and erythema.
-
Neutrophil Infiltration: Quantify the number of neutrophils in skin biopsies by immunohistochemistry or myeloperoxidase (MPO) assay.[14]
-
Measurement of Inflammatory Mediators: Measure the levels of leukotriene B4 (LTB4) and reactive oxygen species (ROS) in skin tissue or inflammatory exudates.[14]
-
Expected Outcomes
This compound treatment is expected to significantly mitigate inflammation, reduce neutrophil recruitment into the skin, and disrupt the release of LTB4 and ROS.[14]
V. This compound's Mechanism of Action: Signaling Pathways
This compound's anti-inflammatory effects are largely attributed to its impact on neutrophil function.[15] It inhibits the myeloperoxidase (MPO) enzyme and interferes with chemoattractant-induced signal transduction.[15][16]
This compound's Effect on Neutrophil Function
Caption: this compound's inhibitory effects on neutrophil signaling pathways.
Experimental Workflow for Assessing this compound's Anti-inflammatory Effects
Caption: General workflow for in vivo studies of this compound.
References
- 1. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory actions of this compound and its related biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in dermatology and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new model for dermatitis herpetiformis that uses HLA-DQ8 transgenic NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new model for dermatitis herpetiformis that uses HLA-DQ8 transgenic NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal action of this compound against Mycobacterium leprae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viability and drug susceptibility testing of M. leprae using mouse footpad in 37 relapse cases of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ila.ilsl.br [ila.ilsl.br]
- 9. This compound chemotherapy of Mycobacterium leprae infection of the neonatally thymectomized Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. leprosy-information.org [leprosy-information.org]
- 11. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Suppresses Disease in Preclinical Murine Models of Pemphigoid Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory action of this compound: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms by which clofazimine and this compound inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Dapsone Formulation Research
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the formulation, characterization, and evaluation of topical dapsone delivery systems for dermatological research, with a focus on novel carrier systems.
Introduction
This compound (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone compound possessing both antimicrobial and anti-inflammatory properties.[1][2][3] Its oral administration is effective for various dermatological conditions, including leprosy and dermatitis herpetiformis.[1][2][4] However, systemic use is often limited by dose-dependent hematological side effects, such as hemolytic anemia and methemoglobinemia.[2][4][5] Topical delivery of this compound offers a promising alternative to minimize systemic exposure and associated risks while delivering the active pharmaceutical ingredient (API) directly to the site of action.[4][6][7]
Commercially available this compound gels (e.g., 5% and 7.5%) are indicated for the treatment of acne vulgaris.[8][9] The mechanism of action in acne is attributed to its anti-inflammatory effects, including the inhibition of neutrophil chemotaxis and the myeloperoxidase enzyme, and to a lesser extent, its antimicrobial activity against Cutibacterium acnes.[1][8][10][11]
Research in topical this compound formulations is focused on enhancing drug solubility, skin permeation, and retention, while ensuring stability and minimizing irritation.[6] Advanced delivery systems like nanoemulsions, microemulsions, nanostructured lipid carriers (NLCs), and vesicular systems (e.g., liposomes, niosomes, ethosomes) are being explored to overcome the challenges posed by this compound's low water solubility.[3][6][12]
Data Presentation: Formulation and Physicochemical Properties
Novel formulation strategies aim to improve this compound's delivery into the skin. The following tables summarize quantitative data from various research studies on these advanced formulations.
Table 1: Composition of this compound-Loaded Nanoformulations
| Formulation Type | Oil Phase / Lipid | Surfactant (S) / Co-surfactant (CoS) | Drug Conc. (%) | Reference |
| Nanoemulsion A | Isopropyl myristate (10%) | Tween® 80 / Isobutanol (1:1) (45%) | 2% | [3] |
| Nanoemulsion B | N-methyl-pyrrolidone (10%) | Tween® 80 / Isobutanol (1:1) (45%) | 5% | [3] |
| Microemulsion Gel | Capryol 90 / N-methyl-2 pyrrolidone | Kolliphor EL / PEG 400 | 1% | [13] |
| Cationic NLC | Precirol ATO 5 / Oleic acid | Cetyltrimethylammonium bromide (CTAB) | Not Specified | [12] |
| Niosomes | Span 60 | Cholesterol | Not Specified | |
| Ethosomes | Phospholipids | Ethanol / Water | Not Specified | [14] |
| Mixed Micellar Gel | - | Pluronic F-68 / Pluronic F-127 | Not Specified | [15] |
Table 2: Physicochemical Characterization of Topical this compound Formulations
| Formulation Type | Particle/Globule Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | pH | Reference |
| Nanoemulsion | ~382 | -21.8 | 96.95 | Skin Compatible | [16] |
| Microemulsion (F2) | 27.53 | -14.6 | >80 | 4-7 | [17] |
| Cationic NLCs | 106.2 - 151.3 | Positive (CTAB) | 76.5 - 91.1 | Not Specified | [12] |
| Niosomes (Span 60) | Not Specified | Not Specified | High | Not Specified | |
| Mixed Micelles | 400 - 500 | Not Specified | High | Not Specified | [15] |
| This compound Gel (Test Lot) | Rhombus-shaped crystals | Not Specified | - | 6.40 - 6.60 | [18] |
Table 3: In Vitro Release and Permeation Data
| Formulation Type | Release Medium | Cumulative Release | Skin Model | Permeation Flux (Jss) | Reference |
| Nanoemulsion A | Phosphate Buffer pH 7.4 | Higuchi Model Release | Porcine Ear Epidermis | 109.66 ± 32.60 µg/cm²/h | [19] |
| Nanoemulsion B/C/D | Phosphate Buffer pH 7.4 | Higher release than A | Porcine Ear Epidermis | Low Permeation | [19] |
| Microemulsion Gel | Not Specified | 82% in 8h | Rat Skin | 392.43 µg/cm²/h | [13] |
| Nanosponge Gel (F5) | pH 7.2 Phosphate Buffer | 96.80% in 12h | - | Not Specified | [11] |
| Cationic NLC | - | Controlled Release | - | Enhanced Permeation | [12] |
| This compound Gel (1%) | Not Specified | 78.1% in 3h | - | Not Specified | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in topical this compound research is crucial for understanding and planning experiments.
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by targeting neutrophils. A key mechanism is the inhibition of the myeloperoxidase (MPO) enzyme, which reduces the production of damaging reactive oxygen species.[1][10] It also interferes with neutrophil chemotaxis and the function of pro-inflammatory cytokines like IL-8.[2][8]
Experimental Workflow for Formulation Development
The development of a novel topical formulation follows a structured workflow, from initial design to final characterization.
References
- 1. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoemulsion containing this compound for topical administration: a study of in vitro release and epidermal permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Evaluation of Skin Permeation and Retention of Topical this compound in Murine Cutaneous Leishmaniasis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Technologies to Target Drug Delivery to the Skin - the Role of Crystals and Carrier-Based Systems in the Case Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Harnessing the Anti-inflammatory Effects of Topical this compound for Management of Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Articles [globalrx.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Impact of nanostructured lipid carriers on this compound delivery to the skin: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. This compound-Loaded Mixed Micellar Gel for Treatment OF Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. dovepress.com [dovepress.com]
- 20. sid.ir [sid.ir]
Application Notes and Protocols for the Isolation and Identification of Dapsone Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone), an antibiotic of the sulfone class, is primarily utilized in the treatment of leprosy, dermatitis herpetiformis, and Pneumocystis jirovecii pneumonia.[1] The therapeutic and toxicological profile of this compound is significantly influenced by its metabolism. Understanding the metabolic fate of this compound is crucial for optimizing its clinical use and for the development of safer analogs. This document provides detailed methodologies for the isolation, identification, and quantification of this compound and its principal metabolites.
This compound is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation.[2][3] N-acetylation, catalyzed by N-acetyltransferase, results in the formation of monoacetylthis compound (MADDS).[2] N-hydroxylation, mediated by cytochrome P-450 enzymes, produces this compound hydroxylamine (DDS-NOH), a metabolite associated with the drug's hematological side effects like methemoglobinemia and hemolysis.[2][3] These metabolites can be further conjugated, for instance with glucuronic acid, to form water-soluble compounds that are excreted in the urine.[2]
This application note details protocols for sample preparation, chromatographic separation, and mass spectrometric analysis of this compound and its key metabolites, MADDS and DDS-NOH, in biological matrices.
Metabolic Pathway of this compound
The metabolic conversion of this compound primarily occurs in the liver, involving acetylation and hydroxylation reactions.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Analysis of this compound and N-Acetyl this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of this compound and its major metabolite, N-Acetyl this compound.[4]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., this compound-d8).
-
Add 1 mL of tertiary butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: LC-MS/MS system
-
Column: Chromolith C18 Hi-resolution (100mm × 4.6mm ID)
-
Mobile Phase: Acetonitrile and 2mM Ammonium acetate
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Run Time: Approximately 5 minutes
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 249.3 → 156.1
-
N-Acetyl this compound: m/z 291.1 → 156.0
-
Internal Standard (this compound-d8): m/z 257.3 → 160.0
-
Caption: Workflow for LC-MS/MS analysis.
Protocol 2: Analysis of this compound and Hydroxylamine this compound in Human Plasma by HPLC-UV
This protocol is based on a validated HPLC method with UV detection for the quantification of this compound and its hydroxylated metabolite.[5]
1. Sample Preparation: Protein Precipitation
-
To 1 mL of human plasma in a centrifuge tube, add 2 mL of acetone.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 70°C.[5]
-
Dissolve the residue in a mixture of HPLC mobile phase and acetone (18:5 v/v).[5]
2. Chromatographic Conditions
-
Instrument: HPLC system with UV detector
-
Column: C18 column
-
Mobile Phase: Water:acetonitrile:glacial acetic acid:triethylamine (80:20:1.0:0.5 by volume)[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL[5]
-
Detection Wavelength: 295 nm[5]
Caption: Workflow for HPLC-UV analysis.
Data Presentation
The performance of the described analytical methods is summarized in the tables below.
Table 1: Quantitative Performance of LC-MS/MS Method for this compound and N-Acetyl this compound
| Parameter | This compound | N-Acetyl this compound | Reference |
|---|---|---|---|
| Linearity Range | 0.50 - 2,500.00 ng/mL | 0.25 - 20.00 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 15% | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [4] |
| Accuracy | 100 ± 15% | 100 ± 15% |[4] |
Table 2: Quantitative Performance of HPLC-UV Method for this compound and Hydroxylaminothis compound
| Parameter | This compound | Hydroxylaminothis compound | Reference |
|---|---|---|---|
| Linearity Range | 0.301 - 20.0 mg/L | 0.0948 - 6.32 mg/L | [5] |
| Limit of Detection (LOD) | 0.00200 mg/L | 0.0470 mg/L | [5] |
| Within-day Repeatability (%CV) | 3 - 5% | 3 - 5% | [5] |
| Between-day Repeatability (%CV) | 3 - 8% | 4 - 10% | [5] |
| Mean Recovery | 92 - 107% | 80 - 82% |[5] |
Identification of Metabolites by Mass Spectrometry
The identification of this compound and its metabolites is confirmed by their mass spectral fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak at m/z 248, which corresponds to its molecular weight.[6] Key fragments observed in the mass spectrum of this compound include ions at m/z 140 and 108.[6]
Caption: Mass fragmentation of this compound.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the isolation, identification, and quantification of this compound and its major metabolites. The choice of method, either LC-MS/MS for high sensitivity and specificity or HPLC-UV for routine analysis, will depend on the specific requirements of the research. These methodologies are essential tools for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of this compound.
References
- 1. ijfmr.com [ijfmr.com]
- 2. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIMULTANEOUS DETERMINATION OF this compound AND ITS MAJOR METABOLITE N-ACETYL this compound BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]
- 5. High-performance liquid chromatographic method with ultraviolet detection for the determination of this compound and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dapsone solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with dapsone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its solubility in water is very low, reported to be approximately 0.24 ± 0.056 mg/mL.[3] Another source states the aqueous solubility is 380 mg/L (or 0.38 mg/mL) at 37 °C.[4] this compound is practically insoluble in water but is soluble in dilute mineral acids.[4][5]
Q2: How does pH affect the solubility of this compound?
Q3: What are the common organic solvents for dissolving this compound?
This compound exhibits good solubility in several organic solvents. It is soluble in alcohol, methanol, and acetone.[4][10] One study reported the solubility in methanol to be 49.76 ± 0.68 mg/mL.[3] The solubility of this compound in N-methyl-2-pyrrolidone was found to be 120 mg/mL, and a blend of Capryol 90 and N-methyl-2-pyrrolidone further increased the solubility to 250 mg/mL.[3][11]
Q4: My this compound is not dissolving in my aqueous buffer. What can I do?
If you are facing issues with this compound solubility in an aqueous buffer, consider the following troubleshooting steps:
-
Adjust the pH: Since this compound is more soluble in acidic conditions, lowering the pH of your buffer with a dilute mineral acid (e.g., HCl) may improve solubility.[4][5]
-
Use a co-solvent: Adding a water-miscible organic solvent in which this compound is soluble, such as ethanol or methanol, can increase the overall solubility of the solution.
-
Increase the temperature: For many compounds, solubility increases with temperature. Gentle heating and stirring of your solution might help dissolve the this compound, but be cautious about potential degradation at high temperatures.
-
Employ solubility enhancement techniques: If simple methods fail, you may need to consider more advanced techniques such as solid dispersions, nanoemulsions, or micronization.[1]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.24 ± 0.056 mg/mL | [3] |
| Water (37 °C) | 0.38 mg/mL | [4] |
| Methanol | 49.76 ± 0.68 mg/mL | [3] |
| N-methyl-2-pyrrolidone | 120 mg/mL | [3][11] |
| Capryol 90 & N-methyl-2-pyrrolidone (1:1 blend) | 250 mg/mL | [3][11] |
| Simulated Gastric Fluid (dissolved after 120 min) | 76.0% | [7] |
| Simulated Intestinal Fluid (dissolved after 120 min) | 78.8% | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [12] |
| Molecular Weight | 248.30 g/mol | [4] |
| Melting Point | 175-177 °C | [12] |
| pKa (Strongest Basic) | 2.39 | |
| LogP | 0.94 - 0.97 | [7][12] |
| Appearance | White to off-white crystalline powder | [12] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound powder to a sealed vial containing the solvent of interest (e.g., distilled water, buffer of a specific pH).
-
Equilibration: Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved this compound.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 295 nm) or HPLC.[7][13]
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
-
Material Preparation: Weigh 100 mg of this compound and 1.5 g of a hydrophilic polymer such as Polyvinylpyrrolidone (PVP).[1]
-
Dissolution: Dissolve both the this compound and the PVP in a suitable organic solvent, like 5 mL of acetone, in a china dish.[1]
-
Solvent Evaporation: Stir the solution continuously until the solvent has completely evaporated, leaving a solid mass. Gentle heating can be applied to expedite evaporation, but care must be taken to avoid degradation.
-
Milling and Sieving: Scrape the solid mass from the dish and pulverize it into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., #100) to obtain a uniform solid dispersion.[1]
Protocol 3: Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion to improve this compound solubility and bioavailability.
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil phase. For example, a mixture of n-methyl pyrrolidone and isobutanol (8:1 ratio) can be used.[14]
-
Aqueous Phase: Prepare the aqueous phase, which will be titrated into the oil phase.
-
Surfactant/Co-surfactant (Smix): Homogenize a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 20) in a 1:1 ratio.[14]
-
-
Mixing: Add the prepared oil phase to the surfactant/co-surfactant mixture and homogenize.
-
Titration: Slowly titrate the aqueous phase into the oil/surfactant mixture with continuous stirring. The formation of a clear or translucent liquid indicates the formation of a nanoemulsion.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and drug content.
Visualizations
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. This compound | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (PIM 167) [inchem.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Development and characterization of a new oral this compound nanoemulsion system: permeability and in silico bioavailability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of a new oral this compound nanoemulsion system: permeability and in silico bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of effects of altered gastric pH on absorption of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Intermolecular Interactions as a Measure of this compound Solubility in Neat Solvents and Binary Solvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoemulsion containing this compound for topical administration: a study of in vitro release and epidermal permeation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dapsone dosage for in vitro and in vivo studies
Technical Support Center: Dapsone Dosage Optimization
Welcome to the technical support center for optimizing this compound dosage in in vitro and in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
This compound Preparation & Handling
Q1.1: How should I prepare a this compound stock solution for in vitro experiments?
A: this compound has low solubility in water but is soluble in organic solvents.[1][2] The recommended approach is to first dissolve this compound in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution, which can then be diluted to the final working concentration in your cell culture medium.
Detailed Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 248.3 g/mol ), pure DMSO, sterile microcentrifuge tubes, and precision pipettes.
-
Calculation: To prepare a 100 mM solution, you need 24.83 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Final Dilution: When preparing your working concentration, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q1.2: What are the solubility limits for this compound in common laboratory solvents?
A: this compound's solubility varies significantly depending on the solvent. It is practically insoluble in water but shows good solubility in organic solvents.[1][2]
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | |
| Ethanol | Up to 25 mM | |
| Methanol | 52 mg/mL | [3] |
| Acetone | Soluble | [1][2] |
| Water | ~0.2 mg/mL (practically insoluble) |[1][3] |
In Vitro Dosage & Experimental Design
Q2.1: What is a good starting concentration range for this compound in in vitro cell culture experiments?
A: The effective concentration of this compound in vitro is highly dependent on the cell type and the biological endpoint being measured (e.g., anti-inflammatory activity, cytotoxicity). A common approach is to perform a dose-response experiment. Based on published data, a broad range to start with is 0.1 µM to 100 µM.[4]
Table 2: Example IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
|---|---|---|---|
| DU145 | Prostate Cancer | 11.11 | [4] |
| HeLa | Cervical Cancer | 13.07 |[4] |
Note: IC50 is the concentration of a drug that gives a half-maximal inhibitory response. These values are context-dependent and should be determined empirically for your specific cell line and assay.
Q2.2: What is the primary anti-inflammatory mechanism of action for this compound that I should be assaying for?
A: this compound's main anti-inflammatory effect is attributed to the inhibition of neutrophil activity.[5][6] Specifically, it inhibits the myeloperoxidase (MPO) enzyme within neutrophils.[3][7] This inhibition prevents the formation of hypochlorous acid (HOCl), a potent oxidant that causes tissue damage during inflammation.[7] Therefore, assays measuring MPO activity or downstream effects like reactive oxygen species (ROS) production are highly relevant.[6][8]
This compound's anti-inflammatory mechanism via MPO inhibition.
In Vivo Dosage & Experimental Design
Q3.1: What are typical this compound dosages used in rodent models of inflammation?
A: this compound dosages in animal models vary based on the disease model, route of administration, and species. For instance, studies in mice with allergic rhinitis have used intraperitoneal doses ranging from 5 to 20 mg/kg.[9] In rat models of diabetes, a dose of 30 mg/kg has been shown to improve wound healing.[10] It is crucial to conduct pilot studies to determine the optimal dose for your specific model.
Table 3: Examples of In Vivo this compound Dosages in Rodent Models
| Animal Model | Disease/Condition | Dosage | Route | Reference(s) |
|---|---|---|---|---|
| BALB/c Mice | Allergic Rhinitis | 5, 10, 20 mg/kg | Intraperitoneal | [9] |
| Sprague-Dawley Rats | Pharmacokinetics Study | 12 mg/kg | Oral, IV | [11] |
| Streptozotocin-induced Rats | Diabetic Wound Healing | 30 mg/kg | N/A | [10] |
| Pyelonephritis Rats | Kidney Inflammation | 20 mg/kg | N/A | [10] |
| BDIV Rats & C57Bl Mice | Carcinogenicity Study | 100 mg/kg | Intragastric |[12] |
Q3.2: Are there significant species differences in this compound metabolism and toxicity?
A: Yes, there are notable species-specific differences. For example, methemoglobinemia, a key toxic side effect, is significant in male rats and humans but not in female rats or mice.[13] This is attributed to differences in the formation of the this compound hydroxylamine metabolite.[13] These variations have important implications for selecting the appropriate animal model and for the safety evaluation of related compounds for human use.[13][14]
Troubleshooting Guides
In Vitro Experiment Troubleshooting
Problem: I am not observing any effect of this compound in my cell-based assay.
References
- 1. This compound | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. A comprehensive insight into the anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A comprehensive insight into the anti-inflammatory properties of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. The anti-inflammatory effect of this compound on ovalbumin-induced allergic rhinitis in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carcinogenicity of this compound of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the metabolism and toxicity of this compound in rat, mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Identifying and minimizing Dapsone degradation products in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation of Dapsone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound in solution is primarily degraded by four main factors:
-
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of degradation products. This compound is sensitive to oxidation[1][2].
-
Photodegradation: Exposure to light, particularly UV and sunlight, can cause significant degradation of this compound[2][3]. One of the known photoproducts is aniline[3].
-
Hydrolysis (pH-dependent): this compound can degrade in both acidic and alkaline conditions. The rate of hydrolysis is dependent on the pH of the solution.
-
Maillard Reaction: In the presence of reducing sugars (e.g., lactose, glucose), the primary amine groups of this compound can undergo a Maillard reaction, leading to degradation. This is particularly relevant for liquid oral formulations[4].
Q2: What are the known degradation products of this compound?
A2: Several degradation products of this compound have been identified under various stress conditions:
-
Oxidative Degradation Products: Two primary oxidative degradation products, often referred to as DP1 and DP2, can be formed. These have been proposed to be N-hydroxy this compound and nitroso-dapsone[5]. This compound hydroxylamine is a known metabolite and can be formed by cytochrome P450 enzymes[6][7]. Nitroso-dapsone has also been studied as a reactive metabolite[8][9][10].
-
Photodegradation Products: Aniline has been identified as a common photoproduct when this compound solutions are exposed to UV or sunlight[3].
-
Thermal Degradation Products: While generally more stable to dry heat, thermal degradation in solution can occur, though specific products are less commonly reported in the literature[11].
Q3: How can I minimize this compound degradation in my experimental solutions?
A3: To minimize this compound degradation, the following precautions are recommended:
-
Protect from Light: Always store this compound solutions in amber glass vials or wrap containers in aluminum foil to protect them from light[4][12].
-
Control pH: Maintain the pH of the solution within a stable range. Buffering the solution to a neutral or slightly acidic pH may be beneficial, though specific optimal pH ranges should be determined experimentally for your specific application.
-
Use Freshly Prepared Solutions: Prepare this compound solutions fresh whenever possible. If storage is necessary, it should be for the shortest possible duration.
-
Refrigerate: Storing this compound suspensions at refrigerated temperatures (e.g., 4°C) has been shown to significantly improve stability and extend shelf life compared to room temperature storage[13][14].
-
Avoid Reducing Sugars: When preparing formulations, use sugar-free vehicles to prevent the Maillard reaction[4].
-
Use Antioxidants: For solutions prone to oxidation, consider adding antioxidants. The choice of antioxidant should be compatible with the intended use of the solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | This compound degradation | - Confirm the identity of the new peaks by comparing with known degradation product standards or using mass spectrometry. - Review solution preparation and storage conditions. Ensure protection from light, appropriate pH, and temperature control. |
| Loss of this compound concentration over a short period | Rapid degradation due to inappropriate storage | - Prepare solutions fresh before each experiment. - If storage is unavoidable, store at 2-8°C in a tightly sealed, light-protected container. - For aqueous solutions, check the pH and buffer if necessary. |
| Discoloration of the this compound solution (e.g., turning yellowish/brown) | Photodegradation or Maillard reaction | - Ensure complete protection from light at all stages of handling and storage. - If the formulation contains a reducing sugar, this is likely a Maillard reaction. Reformulate with a non-reducing sugar or a sugar-free vehicle[4]. |
| Variability in experimental results | Inconsistent degradation between sample preparations | - Standardize the protocol for solution preparation, including the solvent, pH, and storage time before use. - Always use fresh solutions for critical experiments. |
Quantitative Data on this compound Degradation
The following tables summarize quantitative data on this compound degradation under various stress conditions.
Table 1: Forced Degradation of this compound in Suspension [4]
| Stress Condition | Temperature | Time | % this compound Remaining |
| Water | 60°C | 3 hours | 76% |
| 3% H₂O₂ | 60°C | 3 hours | 73% |
| 1 M NaOH | 60°C | 3 hours | 91% |
| 1 M HCl | 60°C | 3 hours | 69% |
Table 2: Degradation Rate of this compound in an Aqueous Suspension [13][15]
| Temperature | Degradation Rate Constant (k₀,₂₅) (day⁻¹) | Calculated Shelf-Life (t₉₀) |
| 25°C | 0.040845 | 31.67 days |
| 4°C | - | 230.76 days |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 3-12 hours)[3][4].
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.
-
Dilute the solution to a suitable concentration for analysis with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture under the same conditions as the acid hydrolysis.
-
After incubation, cool and neutralize with 1 M HCl.
-
Dilute to the final concentration for analysis.
-
-
Oxidative Degradation:
-
Photodegradation:
-
Place a this compound solution (e.g., 10 µg/mL in water) in a transparent container.
-
Expose the solution to a light source providing both UV and visible light (e.g., a photostability chamber) for a defined period[3].
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After exposure, dilute the samples if necessary for analysis.
-
-
Thermal Degradation:
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.
Visualizations
References
- 1. This compound | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Stability of this compound in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound‐ and nitroso this compound‐specific activation of T cells from hypersensitive patients expressing the risk allele HLA‐B*13:01 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound- and nitroso this compound-specific activation of T cells from hypersensitive patients expressing the risk allele HLA-B*13:01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formulation development and stabililty testing of extemporaneous suspension prepared from this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmahealthsciences.net [pharmahealthsciences.net]
Common interferences in the analytical quantification of Dapsone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analytical quantification of Dapsone.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most prevalent analytical techniques for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.[1][2] LC-MS/MS is often preferred for biological matrices due to its high sensitivity and specificity.[1][3]
Q2: What are the major metabolites of this compound that can interfere with its analysis?
A2: The primary metabolites of this compound are monoacetylthis compound (MADDS) and this compound hydroxylamine (DDS-NOH).[4][5] These metabolites can potentially interfere with the quantification of this compound, especially if the analytical method lacks sufficient selectivity.[5]
Q3: Can impurities in this compound pharmaceutical preparations cause interference?
A3: Yes, impurities such as 2,4'-diaminodiphenyl sulfone and 4-aminodiphenyl sulfone have been identified in this compound preparations and can interfere with its quantification if not properly separated.[6]
Q4: How does light exposure affect this compound samples?
A4: this compound is known to be sensitive to light.[7][8] Exposure to light, particularly UV-C and sunlight, can lead to photodegradation, with aniline being identified as a common photoproduct.[7] This degradation can lead to underestimation of the actual this compound concentration.
Troubleshooting Guides
HPLC Analysis
Problem: I am observing a peak that is co-eluting or closely eluting with my this compound peak.
-
Possible Cause 1: Presence of Metabolites: this compound metabolites, such as monoacetylthis compound (MADDS), may have similar retention times to the parent drug depending on the chromatographic conditions.[5]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) to improve the resolution between this compound and the interfering peak.[2]
-
Change Column: If mobile phase optimization is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., a different C18 column or a phenyl-hexyl column).
-
Confirm Peak Identity: If available, inject standards of known this compound metabolites to confirm if they are the source of the interference.
-
Problem: The peak area of my this compound standard is inconsistent across different runs.
-
Possible Cause 1: Photodegradation: this compound is susceptible to degradation upon exposure to light.[7] Inconsistent light exposure between sample preparations can lead to variable degradation and, consequently, inconsistent peak areas.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store all standard and sample solutions in amber vials or wrap the vials in aluminum foil to protect them from light.
-
Consistent Timing: Ensure that the time from sample preparation to injection is consistent for all samples and standards.
-
LC-MS/MS Analysis
Problem: I am experiencing significant ion suppression or enhancement for this compound in my biological samples.
-
Possible Cause 1: Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts, endogenous metabolites) can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to either a decrease (suppression) or an increase (enhancement) in the signal.[9][10]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix interferences than simple protein precipitation.
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d8) is highly recommended for LC-MS/MS analysis.[3] Since the internal standard co-elutes with the analyte and experiences similar matrix effects, it can effectively compensate for variations in ionization efficiency.[1]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components.
-
Problem: I am observing an interfering peak at the same m/z as this compound.
-
Possible Cause 1: Isobaric Interference: Another compound in the sample may have the same nominal mass as this compound. This could be a metabolite, a co-administered drug, or an endogenous compound.
-
Troubleshooting Steps:
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different exact masses.
-
Optimize MS/MS Transitions: If using a triple quadrupole mass spectrometer, select a more specific precursor-to-product ion transition for this compound that is not shared by the interfering compound.
-
Spectrophotometric Analysis
Problem: My absorbance readings for this compound are not reproducible.
-
Possible Cause 1: pH Sensitivity: The absorbance of this compound and its reaction products in colorimetric assays can be pH-dependent.[11]
-
Troubleshooting Steps:
-
Buffer Control: Ensure that the pH of the reaction mixture is consistently controlled using a suitable buffer system.
-
Reagent Stability: Verify the stability and concentration of all reagents used in the assay, as variations can lead to inconsistent results.
-
Problem: The presence of excipients in my tablet formulation seems to be interfering with the assay.
-
Possible Cause 1: Spectral Overlap: Some excipients may absorb light at the same wavelength used to measure this compound, leading to a positive interference.
-
Troubleshooting Steps:
-
Method Specificity: Choose a spectrophotometric method that involves a chemical reaction to produce a colored product with a maximum absorbance at a wavelength where the excipients do not absorb.[11][12]
-
Blank Correction: Prepare a blank sample containing all the excipients but no this compound to subtract any background absorbance.
-
Quantitative Data Summary
The following tables summarize key performance parameters for various analytical methods used for this compound quantification.
Table 1: HPLC Method Performance
| Parameter | Range | Reference |
| Linearity Range | 0.2 - 50 µg/mL | [13] |
| 1.0 - 30.0 µg/mL | ||
| 5 - 50 µg/mL | [2] | |
| Limit of Detection (LOD) | 0.5 µg/mL | [2] |
| 0.41 µg/mL | ||
| Limit of Quantification (LOQ) | 0.2 µg/mL | [7] |
| 1.5 µg/mL | [2] | |
| 1.24 µg/mL | ||
| Recovery | 99.50 - 101.38% | [13] |
| 98.5 - 99.5% | ||
| 98.5 - 101.2% | [2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Range | Reference |
| Linearity Range | 2.5 - 1000 ng/mL | [14] |
| Limit of Quantification (LOQ) | 5.000 ng/mL | [3] |
| Recovery | 67.5 - 98.5% | [14] |
Table 3: Spectrophotometric Method Performance
| Parameter | Range | Reference |
| Linearity Range | 0.40 - 10 µg/mL | [11] |
| 0.2 - 0.6 mg/mL | [12] | |
| 0.125 - 1.25 µg/mL | [15] | |
| Limit of Detection (LOD) | 0.24 µg/mL | [11] |
| 0.03 µg/mL | [16] | |
| Recovery | 99.2 - 102.4% | [11] |
| 100.34% | [15] |
Experimental Protocols
Key Experiment: RP-HPLC Method for this compound in Pharmaceutical Preparations
This protocol is based on a validated, stability-indicating method.[7]
-
Instrumentation: A standard HPLC system with a C18 analytical column and a PDA detector.
-
Mobile Phase: A mixture of formic acid solution (pH 3) and ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: Tablet powder equivalent to a known amount of this compound is dissolved in the mobile phase, sonicated, filtered, and then diluted to fall within the calibration range.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Key Experiment: LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a method for the quantification of this compound in a biological matrix.[3]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenomenex, Luna 100 x 4.6mm, 3µm.
-
Mobile Phase: A mixture of acetonitrile and 5mM ammonium acetate (50:50, v/v).
-
Internal Standard (IS): this compound-d8.
-
Sample Preparation (Solid Phase Extraction):
-
Plasma samples are spiked with the internal standard.
-
The samples are loaded onto an SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
This compound and the IS are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
MS/MS Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and this compound-d8.
Visualizations
Caption: A generalized experimental workflow for the analytical quantification of this compound.
Caption: A logical troubleshooting guide for common HPLC issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. isca.me [isca.me]
- 4. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Determination of this compound and its metabolites" by Xin Cai [scholarlycommons.pacific.edu]
- 6. Identification and quantitation of impurities in this compound preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. ijrpb.com [ijrpb.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric determination of this compound in pharmaceutical products using sodium 1,2-naphthoquinone-4-sulfonic as the chromogenic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and this compound in rat plasma and its application to cytochrome P450 activity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Dapsone-Induced Hemolysis in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental models of Dapsone-induced hemolysis.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro and in vivo experiments.
Issue 1: Inconsistent or Low Levels of Hemolysis in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Inactive this compound Metabolite | This compound itself is not the direct hemolytic agent. Its metabolite, this compound Hydroxylamine (DDS-NOH), is responsible for inducing hemolysis.[1][2][3] Ensure you are using DDS-NOH for in vitro experiments. |
| Inappropriate DDS-NOH Concentration | The concentration of DDS-NOH is critical. For human red blood cells (RBCs), concentrations between 175-750 µM are typically required to induce damage, whereas rat RBCs are more sensitive, with effective concentrations ranging from 50-175 µM.[4] |
| Incorrect Incubation Time | The hemolytic damage is time-dependent.[2] Ensure a sufficient incubation period. For in vitro assays with human erythrocytes, incubation times can range from 30 minutes to several hours to observe significant effects.[1] |
| Suboptimal Assay Conditions | Ensure the buffer system (e.g., D-PBS) and hematocrit (e.g., 20%) are appropriate for maintaining erythrocyte viability during the experiment.[1] |
| Species-Specific Differences in RBC Sensitivity | Human red blood cells are generally less sensitive to DDS-NOH-induced oxidative damage than rat red blood cells.[4] Be mindful of this when translating findings between species. |
Issue 2: High Variability in In Vivo Hemolysis Models
| Possible Cause | Troubleshooting Step |
| Animal Strain and Species | Different strains and species of animals may exhibit varying sensitivity to this compound. The rat is a commonly used and well-characterized model.[2][3] A humanized mouse model expressing a G6PD-deficient variant has also been developed for studying this specific condition.[5][6] |
| G6PD Status of Animals | Glucose-6-phosphate dehydrogenase (G6PD) deficiency significantly increases susceptibility to this compound-induced hemolysis.[7][8] If not using a specific G6PD-deficient model, be aware that natural variations in G6PD activity could contribute to variability. |
| Route and Frequency of Administration | The method of this compound or DDS-NOH administration (e.g., oral gavage, intraperitoneal injection) and the dosing regimen will impact the pharmacokinetic and pharmacodynamic profile, influencing the extent of hemolysis.[2] |
| Monitoring Timepoints | Hemolysis typically develops over time. In clinical settings, it can take about two weeks for hemolytic anemia to become apparent after starting this compound.[9] Establish a time-course study to identify the optimal window for observing peak hemolysis in your model. |
| Dietary Factors | The antioxidant content of the animal's diet could potentially influence the severity of oxidative stress-induced hemolysis. Ensure a standardized diet across all experimental groups. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hemolysis?
A1: this compound is metabolized in the liver to its reactive metabolite, this compound Hydroxylamine (DDS-NOH).[1][9] DDS-NOH enters red blood cells and generates reactive oxygen species (ROS), leading to oxidative stress.[1][9] This oxidative stress causes the oxidation of hemoglobin to methemoglobin and the denaturation of hemoglobin, which precipitates within the erythrocytes to form Heinz bodies.[9][10] The presence of Heinz bodies increases the rigidity of the red blood cell membrane and leads to their premature removal from circulation by splenic macrophages, a process known as extravascular hemolysis.[3][10]
Q2: Why is G6PD deficiency a major risk factor for this compound-induced hemolysis?
A2: The pentose phosphate pathway, in which G6PD is the rate-limiting enzyme, is the primary source of NADPH in red blood cells. NADPH is crucial for maintaining a reduced glutathione (GSH) pool, which is essential for detoxifying reactive oxygen species. In individuals with G6PD deficiency, the reduced ability to produce NADPH compromises the red blood cells' antioxidant defense system.[5][8] This makes them highly susceptible to the oxidative damage induced by this compound's metabolite, leading to more severe hemolysis at therapeutic doses.[7][8]
Q3: What are the key biomarkers to measure in an experimental model of this compound-induced hemolysis?
A3: A comprehensive assessment should include markers of both hemolysis and oxidative stress.
| Parameter | Description | Typical Finding in this compound-Induced Hemolysis |
| Complete Blood Count (CBC) | Measures hemoglobin, hematocrit, and red blood cell count. | Decrease in all parameters, indicating anemia.[9] |
| Reticulocyte Count | Measures the number of young red blood cells, indicating the bone marrow's response to anemia. | Increased, reflecting compensatory erythropoiesis.[9] |
| Lactate Dehydrogenase (LDH) | An enzyme released from damaged red blood cells. | Elevated levels in serum/plasma.[9] |
| Haptoglobin | A protein that binds free hemoglobin released from hemolyzed red blood cells. | Decreased levels in serum/plasma.[9] |
| Indirect Bilirubin | A breakdown product of heme. | Elevated levels in serum/plasma.[9] |
| Peripheral Blood Smear | Microscopic examination of blood cells. | Presence of bite cells, blister cells, and spherocytes.[10] |
| Heinz Bodies | Precipitated, denatured hemoglobin within red blood cells. | Detected with supravital stains like brilliant cresyl blue.[10][11] |
| Methemoglobin | The oxidized form of hemoglobin that cannot bind oxygen. | Increased levels in the blood.[10] |
| Glutathione (GSH) Levels | A key intracellular antioxidant. | Depleted in red blood cells due to oxidative stress.[4] |
Q4: Can antioxidants mitigate this compound-induced hemolysis in experimental models?
A4: Yes, antioxidants have shown promise in experimental settings. For instance, ascorbic acid (Vitamin C) has been demonstrated to be effective in treating this compound-induced methemoglobinemia in a rat model.[12] This suggests that interventions aimed at bolstering the antioxidant capacity of red blood cells could be a viable strategy for managing this compound-induced hemolysis.
Experimental Protocols
Protocol 1: In Vitro Induction of Hemolysis in Human or Rat Erythrocytes
-
Blood Collection and Preparation:
-
Collect whole blood from healthy human donors or rats into tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood to pellet the red blood cells (RBCs).
-
Wash the RBCs multiple times with a buffered saline solution (e.g., D-PBS) to remove plasma and buffy coat.
-
Resuspend the packed RBCs in the buffer to a desired hematocrit (e.g., 20%).[1]
-
-
Incubation with this compound Hydroxylamine (DDS-NOH):
-
Prepare stock solutions of DDS-NOH in an appropriate solvent (e.g., acetone).[1]
-
Add varying concentrations of DDS-NOH to the RBC suspension. For rat RBCs, a range of 50-175 µM is recommended, while for human RBCs, a range of 175-750 µM is appropriate.[4]
-
Include a vehicle control (solvent only).
-
Incubate the samples at 37°C for a predetermined time course (e.g., 30, 60, 120 minutes).[1]
-
-
Assessment of Hemolysis and Oxidative Damage:
-
Hemolysis: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific for hemoglobin to quantify its release.
-
Heinz Body Formation: Use a supravital stain such as brilliant cresyl blue to visualize Heinz bodies under a microscope.[11]
-
Methemoglobin Levels: Measure methemoglobin formation using a co-oximeter or spectrophotometric methods.
-
Glutathione Levels: Quantify the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) in the RBC lysates using commercially available kits or established biochemical assays.[1]
-
Protocol 2: In Vivo this compound-Induced Hemolysis in a Rat Model
-
Animal Model:
-
Use a suitable rat strain (e.g., Sprague-Dawley).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
This compound Administration:
-
Administer this compound via oral gavage or intraperitoneal injection. A dose of 40 mg/kg has been used to induce methemoglobinemia in rats.[12]
-
The dosing regimen can be a single high dose or repeated lower doses over several days.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of anemia and hemolysis (e.g., pale paws, dark urine).
-
Collect blood samples at predetermined time points (e.g., baseline, 24, 48, 72 hours post-dosing) via a suitable method (e.g., tail vein, saphenous vein).
-
-
Analysis of Hemolytic Parameters:
-
Perform a complete blood count (CBC).
-
Measure serum/plasma levels of LDH, haptoglobin, and bilirubin.
-
Prepare peripheral blood smears for morphological analysis and Heinz body staining.
-
Measure blood methemoglobin levels.
-
Visualizations
Caption: Signaling pathway of this compound-induced hemolysis.
Caption: In vitro experimental workflow for this compound-induced hemolysis.
References
- 1. This compound hydroxylamine induces premature removal of human erythrocytes by membrane reorganization and antibody binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound hydroxylamine in this compound-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced hemolytic anemia: effect of this compound hydroxylamine on sulfhydryl status, membrane skeletal proteins and morphology of human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemolysis and Metabolic Lesion of G6PD Deficient RBCs in Response to this compound Hydroxylamine in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced hemolytic anemia: role of glucose-6-phosphate dehydrogenase in the hemolytic response of rat erythrocytes to N-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound‐Induced Heinz Body Hemolytic Anemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induced Oxidative Haemolysis. [imagebank.hematology.org]
- 11. This compound-induced Heinz-body haemolytic anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic effect of ascorbic acid on this compound-induced methemoglobinemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dapsone Administration in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapsone in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. FAQs: Understanding this compound's Adverse Effects
Q1: What are the primary adverse effects of this compound observed in research animals?
A1: The most prominent and dose-limiting adverse effects of this compound in research animals are hematological.[1][2] These include:
-
Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[1][3] This can lead to cyanosis (bluish discoloration of skin and mucous membranes).[4]
-
Hemolytic Anemia: The premature destruction of red blood cells (erythrocytes).[1][2][3] Signs include a decrease in red blood cell count, hemoglobin, and hematocrit, and the presence of Heinz bodies on a blood smear.[5][6]
Q2: What is the underlying mechanism of this compound-induced hematotoxicity?
A2: this compound itself is not directly toxic to red blood cells. Its toxicity stems from its metabolic conversion in the liver by cytochrome P450 enzymes to reactive hydroxylamine metabolites, primarily this compound hydroxylamine (DDS-NOH).[2][6] These metabolites are potent oxidizing agents that enter red blood cells and cause oxidative stress.[2][3][6] This leads to the oxidation of hemoglobin to methemoglobin and damage to the red blood cell membrane, resulting in hemolysis.[2][6]
Q3: Are there species-specific differences in susceptibility to this compound's adverse effects?
A3: Yes, there are species-specific differences. For instance, in vivo studies have shown that male rats and humans are more susceptible to this compound-induced methemoglobinemia than female rats or mice.[7][8] This is attributed to differences in the metabolic pathways, specifically the formation of the toxic hydroxylamine metabolites.[7][8] Dogs have also been reported to experience adverse effects from this compound, including severe thrombocytopenic hemorrhagic diathesis in one case study.[9]
Q4: What are other, less common, adverse effects of this compound in research animals?
A4: While hematological toxicities are the most common, other adverse effects have been reported, including:
-
Dermatological Reactions: In some animal models, this compound has been associated with skin rashes and photosensitivity.[10][11][12]
-
Neurological Effects: Peripheral neuropathy, characterized by motor deficits, has been observed.[1][13] Other reported neurological signs include dizziness and vertigo.[1]
-
Hepatic Effects: Elevations in liver function tests can occur, sometimes as part of a systemic reaction known as "this compound syndrome".[1]
II. Troubleshooting Guide
Q5: My animal is exhibiting cyanosis (bluish gums/skin) after this compound administration. What should I do?
A5: Cyanosis is a primary sign of methemoglobinemia.
-
Immediate Action: Confirm methemoglobin levels through blood analysis.
-
Intervention: If methemoglobin levels are significantly elevated (clinically, levels >20-30% often warrant treatment), administration of a reducing agent may be necessary.[14] Methylene blue is a standard treatment, but it should be used with caution in animals with known or suspected glucose-6-phosphate dehydrogenase (G6PD) deficiency.[14] Ascorbic acid (Vitamin C) has been shown to be an effective alternative in rat models.[14][15]
-
Dose Adjustment: Consider reducing the this compound dosage in subsequent experiments.
Q6: Routine hematology shows a significant drop in RBC count, hemoglobin, and hematocrit in my this compound-treated group. How can I mitigate this?
A6: This indicates hemolytic anemia.
-
Confirm Hemolysis: Examine a peripheral blood smear for signs of hemolysis, such as bite cells and Heinz bodies (requires supravital stain).[3][5]
-
Mitigation Strategies:
-
Metabolic Inhibition: Co-administration of cimetidine can reduce the formation of the toxic hydroxylamine metabolites, thereby decreasing hemolysis.[[“]][17][18]
-
Antioxidant Co-therapy: Supplementation with antioxidants like alpha-lipoic acid or ascorbic acid (Vitamin C) may help counteract the oxidative stress on red blood cells.[14][15] The efficacy of Vitamin E has been debated, with some studies showing limited benefit at certain doses.[19][20]
-
Q7: I am planning a long-term study with this compound. What monitoring is recommended?
A7: For long-term studies, regular monitoring is crucial.
-
Baseline Measurements: Before starting this compound administration, obtain baseline hematological parameters (complete blood count) and methemoglobin levels for each animal.
-
Regular Monitoring:
-
Hematology: Perform complete blood counts weekly for the first month, then at regular intervals throughout the study to monitor for anemia and other blood dyscrasias.[6]
-
Methemoglobin Levels: Monitor methemoglobin levels, especially during the initial phase of dosing and after any dose adjustments.
-
Clinical Signs: Observe animals daily for clinical signs of toxicity, such as cyanosis, lethargy, or changes in behavior.
-
Liver Function: Periodically monitor liver enzymes if hepatic effects are a concern.[1]
-
III. Experimental Protocols and Data
Detailed Methodologies
Protocol 1: Induction of Methemoglobinemia and Mitigation with Ascorbic Acid in Rats
-
This compound Administration: A single oral gavage of this compound at a dose of 40 mg/kg.[14][15]
-
Mitigation Agent Administration:
-
Blood Collection and Analysis: Blood samples are collected at 60, 120, and 180 minutes post-Dapsone administration to measure methemoglobin levels.[14][15]
Protocol 2: Mitigation of this compound-induced Hemotoxicity with Cimetidine in Rats
-
This compound Administration:
-
Mitigation Agent Administration:
-
Blood Collection and Analysis: Blood samples are collected at the end of the 4-week period to measure methemoglobin percentage, hemoglobin, and red blood cell count.[17]
Quantitative Data Summary
Table 1: Effect of Ascorbic Acid on this compound-Induced Methemoglobinemia in Rats
| Time Point | Control Group (MetHb %) | Methylene Blue Group (MetHb %) | Ascorbic Acid Group (MetHb %) |
| 60 minutes | 14.1 ± 3.2 | 3.0 ± 0.7 | 4.4 ± 1.0 |
| 120 minutes | 14.8 ± 5.5 | 3.1 ± 0.8 | 10.7 ± 3.6 |
| 180 minutes | 20.4 ± 4.7 | 4.8 ± 1.7 | 10.0 ± 3.0 |
Data are presented as mean ± standard deviation. MetHb % = Methemoglobin percentage. Data sourced from Kang et al. (2018).[14][15]
Table 2: Effect of Cimetidine on this compound-Induced Methemoglobinemia in Rats (4-week study)
| Treatment Group | This compound Dose | Cimetidine Dose | Methemoglobin % |
| Group 1 | 10 mg/kg once daily | None | 12.73 ± 1.79 |
| Group 2 | 10 mg/kg once daily | 40 mg/kg | 3.80 ± 0.8 |
| Group 3 | 10 mg/kg twice daily | None | 26.22 ± 2.87 |
| Group 4 | 10 mg/kg twice daily | 40 mg/kg | 23.59 ± 3.36 |
Data are presented as mean ± standard deviation. Data sourced from Abdel Latif Ahmed Rashad & Magdy Mohamed Ashmawy (2006).[17]
IV. Visualizations: Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced hematotoxicity and mitigation strategies.
Caption: General experimental workflow for studying this compound toxicity mitigation.
References
- 1. drugs.com [drugs.com]
- 2. This compound-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induced Oxidative Haemolysis. [imagebank.hematology.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. This compound-induced Heinz-body haemolytic anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound‐Induced Heinz Body Hemolytic Anemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the metabolism and toxicity of this compound in rat, mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatal thrombocytopenic hemorrhagic diathesis associated with this compound administration to a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. researchgate.net [researchgate.net]
- 13. How Clinically Relevant is this compound-related Peripheral Neuropathy? An Overview of Available Data with Emphasis on Clinical Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic effect of ascorbic acid on this compound-induced methemoglobinemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic effect of ascorbic acid on this compound-induced methemoglobinemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. The Protective Effect of Cimetidine on this compound Induced Haemotoxicity in Rats [repository.sebhau.edu.ly]
- 18. Inhibition of this compound-induced methaemoglobinaemia by cimetidine in the rat during chronic this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vitamin E and this compound-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vitamin E and this compound-induced hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Dapsone chemical synthesis
Welcome to the technical support center for the chemical synthesis of Dapsone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common synthetic routes for this compound (4,4'-diaminodiphenyl sulfone) include:
-
The "One-Pot" Method from p-Nitrobenzenesulfonyl Chloride: This method involves the desulfurization coupling of p-nitrobenzenesulfonyl chloride in the presence of a copper catalyst, followed by reduction. It is known for its simplicity and high yield.[1][2][3]
-
Ammonolysis of 4,4'-Dichlorodiphenyl Sulfone: This route starts with the synthesis of 4,4'-dichlorodiphenyl sulfone from chlorobenzene, which is then subjected to ammonolysis to yield this compound. This method can also produce high yields.
-
From 4-Chloronitrobenzene and Sodium Sulfide: This classic route involves the reaction of 4-chloronitrobenzene with sodium sulfide to form a thioether intermediate, which is then oxidized and reduced to this compound.
Q2: What are the critical parameters affecting the yield and purity of this compound?
A2: Key parameters that significantly influence the yield and purity of this compound synthesis include:
-
Reaction Temperature: Temperature control is crucial for reaction rate and selectivity. Deviations from the optimal temperature can lead to incomplete reactions or the formation of byproducts.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction. However, excessively long reaction times can sometimes lead to the degradation of the product or the formation of impurities.
-
Choice of Reagents and Catalysts: The purity of starting materials and the choice of reducing agents (e.g., sodium dithionite, sodium hydrosulfite) and catalysts (e.g., copper acetate) are critical for achieving high yields and minimizing side reactions.[1][2][3]
-
Solvent System: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and the ease of product isolation and purification.
-
pH Control: In certain steps, such as precipitation and purification, controlling the pH is essential for maximizing the recovery of the product and minimizing the solubility of impurities.
Q3: What are the common impurities found in this compound synthesis, and how can they be identified?
A3: Common process-related impurities in this compound synthesis include 2,4'-diaminodiphenyl sulfone and 4-aminodiphenyl sulfone. These impurities can arise from side reactions or incomplete reactions during the synthesis process. According to ICH guidelines, impurities present at or above 0.1% should be identified. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the identification and quantification of these impurities.[1][4][5][6][7] A well-developed gradient HPLC method can effectively separate this compound from its related substances.[1][5]
Q4: How can I improve the purity of my crude this compound product?
A4: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. Methanol has been reported as a suitable solvent for the recrystallization of this compound.[2][3] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the solution.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction is proceeding slowly, consider increasing the reaction temperature or extending the reaction time. Ensure the temperature is maintained at the optimal level for the specific synthesis route. |
| Inefficient stirring. | Ensure vigorous and consistent stirring throughout the reaction to ensure proper mixing of reactants. | |
| Poor quality of reagents or catalyst. | Use high-purity starting materials and reagents. Ensure the catalyst is active and not poisoned. | |
| Product loss during workup | Product is partially soluble in the wash solvent. | Use a minimal amount of cold solvent to wash the product. Ensure the wash solvent has low solubility for this compound at low temperatures. |
| Incomplete precipitation of the product. | Adjust the pH of the solution to the point of minimum solubility for this compound before filtration. Ensure the solution is sufficiently cooled to maximize precipitation. | |
| Product adheres to the glassware. | Scrape the glassware thoroughly to recover as much product as possible. A small amount of the appropriate solvent can be used to rinse the glassware and transfer the remaining product. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product | Incomplete reaction. | As with low yield, optimize reaction conditions (temperature, time, stoichiometry of reactants) to drive the reaction to completion. |
| Presence of colored impurities | Formation of byproducts due to side reactions. | Review the reaction conditions. Side reactions can often be minimized by carefully controlling the temperature and the rate of addition of reagents. |
| Oxidation of the product or intermediates. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the synthesis involves sensitive intermediates. | |
| Ineffective purification | Incorrect choice of recrystallization solvent. | Screen different solvents or solvent mixtures to find the optimal system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, and acetone. |
| Cooling the recrystallization solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Data Presentation: Comparison of this compound Synthesis Methods
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reference |
| One-Pot Synthesis | p-Nitrobenzenesulfonyl chloride | Copper acetate, Sodium dithionite, Methanol | 60°C for 2 hours (first step) | ~88% | [1][2][3] |
| Ammonolysis Route | Chlorobenzene | Sulfuric acid, Ammoniation reagent (e.g., ammonium chloride) | Dehydration: 15-30°C, 3-5h; Ammonolysis: Reflux in ethanol, 5h | ~91.9% | |
| Classical Route | 4-Chloronitrobenzene, Sodium sulfide | Potassium dichromate, Tin(II) chloride | Multi-step process involving condensation, oxidation, and reduction | Varies |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from p-Nitrobenzenesulfonyl Chloride
Materials:
-
p-Nitrobenzenesulfonyl chloride
-
Methanol
-
Copper (II) acetate monohydrate
-
Sodium dithionite (Sodium hydrosulfite)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-nitrobenzenesulfonyl chloride (1.0 eq) in methanol.
-
To this solution, add copper (II) acetate monohydrate (0.5 eq) in portions while stirring.
-
Heat the reaction mixture to 60°C and maintain this temperature for 2-3 hours.
-
After the initial reaction, allow the mixture to cool slightly.
-
Add sodium dithionite (1.5 eq) in portions to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After the reaction is complete, filter the mixture to remove any insoluble materials.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.[2][3]
Protocol 2: Synthesis of this compound via Ammonolysis of 4,4'-Dichlorodiphenyl Sulfone
Step A: Synthesis of 4,4'-Dichlorodiphenyl Sulfone from Chlorobenzene
-
In a suitable reaction vessel, react chlorobenzene with sulfuric acid.
-
The reaction is typically carried out at a controlled temperature between 15°C and 30°C for 3 to 5 hours.
-
Upon completion, the product, 4,4'-dichlorodiphenyl sulfone, is isolated.
Step B: Ammonolysis to this compound
-
In a three-necked flask equipped with a reflux condenser and a stirrer, add 4,4'-dichlorodiphenyl sulfone (1.0 eq) and ethanol.
-
Add an ammoniation reagent, such as ammonium chloride (2.0 eq).
-
Heat the mixture to reflux and maintain for approximately 5 hours.
-
Monitor the reaction by TLC. Once complete, quench the reaction by slowly adding distilled water.
-
Cool the mixture to induce precipitation of the product.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the product to obtain this compound.
Mandatory Visualizations
References
- 1. Impurity profiling of this compound using gradient HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103641753A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Analysis of Antibiotic this compound and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. journalbji.com [journalbji.com]
- 7. Impurity profiling of this compound using gradient HPLC method. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Challenges in Dapsone's Oral Formulation for Research Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of oral Dapsone.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the formulation of this compound for oral administration in research settings.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Solubility in Aqueous Media | This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] This inherently limits its dissolution rate in aqueous environments. | 1. Particle Size Reduction: Employ techniques like micronization to increase the surface area of the drug particles, which can enhance dissolution.[2]2. Formulation as a Salt or Co-crystal: Forming salts with acids like camphorsulfonic acid or 5-sulfosalicylic acid can significantly improve aqueous solubility.[3]3. Utilize Advanced Drug Delivery Systems: Explore formulations such as nanoemulsions, solid dispersions, or nanosuspensions to improve solubility and bioavailability.[1][2] |
| Poor Bioavailability in Preclinical Studies | This is often a direct consequence of low solubility and slow dissolution rate in the gastrointestinal tract.[1][4] | 1. Nanoemulsion Formulation: Encapsulating this compound in a nanoemulsion system can enhance its dissolution rate and permeability, potentially improving bioavailability.[1][5]2. Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its solubility and dissolution.[2][6] |
| Instability of Extemporaneously Compounded Oral Suspensions | This compound can be unstable in certain suspension vehicles, particularly those containing sugar, leading to degradation over time.[7][8] A Maillard reaction can occur between the amino groups of this compound and sucrose in the vehicle.[7] | 1. Vehicle Selection: Use sugar-free (SF) oral suspension vehicles like Oral Mix SF or a 1:1 mixture of Ora-Plus and Ora-Sweet.[7][9]2. Storage Conditions: Store suspensions at refrigerated temperatures (5°C) to inhibit degradation.[7][10] Suspensions in sugar-free vehicles have shown stability for up to 90 days at both 5°C and 25°C.[7] |
| Inaccurate Quantification of this compound in Formulations | The choice of analytical method and sample preparation can significantly impact the accuracy of this compound concentration measurements.[11][12] | 1. Method Selection: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for accurate this compound quantification.[12][13] A simple UV-Spectrophotometric method can also be employed for pharmaceutical preparations.[11][14]2. Method Validation: Ensure the analytical method is properly validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[13] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral formulation of this compound for research purposes.
1. What are the main challenges in developing an oral formulation of this compound for research studies?
The primary challenge is this compound's low aqueous solubility.[1][4] As a BCS Class II drug, it has high permeability but its absorption is limited by its dissolution rate.[1][2] This can lead to low and variable bioavailability, making it difficult to achieve consistent and therapeutically relevant plasma concentrations in preclinical studies.[1][4]
2. What are some effective strategies to enhance the solubility and bioavailability of this compound?
Several strategies can be employed:
-
Nanoemulsions: These systems can significantly improve the dissolution rate and permeability of this compound.[1][5] Studies have shown that a nanoemulsion formulation can enhance the drug dissolution rate compared to a powdered this compound dispersion.[1]
-
Solid Dispersions: By dispersing this compound in a hydrophilic carrier, its solubility and dissolution rate can be increased.[2][6] Techniques like solvent evaporation and fusion methods have been shown to be effective.[2]
-
Micronization: Reducing the particle size of this compound increases its surface area, which can lead to improved solubility.[2]
-
Salt Formation: Creating salts of this compound with suitable acids can significantly enhance its aqueous solubility.[3]
3. How can I prepare a stable extemporaneous oral suspension of this compound for animal studies?
To prepare a stable suspension, it is crucial to select an appropriate vehicle and storage conditions. Sugar-free vehicles are recommended to avoid potential degradation of this compound.[7][8]
A common procedure involves:
-
Pulverizing this compound tablets into a fine powder.
-
Wetting the powder with a small amount of the sugar-free vehicle to form a smooth paste.
-
Gradually adding the remaining vehicle to the desired volume.
-
Storing the suspension in amber containers at refrigerated temperatures (5°C).[7][15]
Such suspensions have been found to be stable for up to 90 days.[7]
4. What analytical methods are suitable for quantifying this compound in my formulations?
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for this compound quantification.[11][13] A typical method uses a C18 column with a mobile phase of methanol and water.[12]
-
UV-Visible Spectrophotometry: This is a simpler and more cost-effective method suitable for routine analysis of this compound in pharmaceutical preparations.[11][14] The absorbance is typically measured around 295 nm.[1]
5. Are there any known incompatibilities of this compound with common excipients?
This compound's amino groups can react with reducing sugars like sucrose, leading to a Maillard reaction and degradation of the drug, especially at room temperature.[7] Therefore, it is advisable to use sugar-free vehicles for liquid oral formulations.[7][8]
Data Presentation
Table 1: Stability of this compound (2 mg/mL) in Different Oral Suspension Vehicles
| Vehicle | Storage Temperature | Duration (Days) | Remaining this compound (%) | Reference |
| Oral Mix | 5°C | 90 | >90% | [7] |
| Oral Mix | 25°C | 7 | <90% | [7] |
| Oral Mix SF | 5°C | 90 | >90% | [7] |
| Oral Mix SF | 25°C | 90 | >90% | [7] |
| 1:1 Ora-Plus:Ora-Sweet | 4°C | 91 | >95% | [9][10] |
| 1:1 Ora-Plus:Ora-Sweet | 25°C | 91 | >95% | [9][10] |
Table 2: Pharmacokinetic Parameters of this compound Nanoemulsion vs. Solution
| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC0–t (µg·h/mL) | Apparent Permeability (Papp) (cm/sec) |
| This compound Solution | 1.12 | 3.0 | 44.3 | 7.792 × 10−6 |
| This compound Nanoemulsion | 1.21 | 2.3 | 46.1 | 11.04 × 10−6 |
Data from in vitro and in silico studies.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes a general method for preparing a this compound nanoemulsion for oral delivery studies, based on existing literature.[1]
Materials:
-
This compound
-
Oil phase (e.g., Isopropyl myristate)
-
Surfactant (e.g., Tween 80, Span 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Purified water
Methodology:
-
Solubility Study: Determine the solubility of this compound in the chosen oil, surfactant, and co-surfactant to select the appropriate components.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the nanoemulsion region. This involves titrating a mixture of the oil, surfactant, and co-surfactant with water.
-
Nanoemulsion Formulation:
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix.
-
Slowly add water to the mixture under constant stirring until a clear and transparent nanoemulsion is formed.
-
-
Characterization:
-
Measure droplet size and polydispersity index using dynamic light scattering.
-
Determine the zeta potential to assess stability.
-
Evaluate drug content using a validated analytical method like HPLC.
-
Protocol 2: Stability Testing of Extemporaneously Compounded this compound Oral Suspension
This protocol outlines a stability study for a compounded this compound suspension.[7]
Materials:
-
This compound tablets
-
Oral suspension vehicle (e.g., Oral Mix SF)
-
Amber plastic bottles
-
HPLC system for analysis
Methodology:
-
Suspension Preparation:
-
Crush this compound tablets to a fine powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Geometrically add the vehicle to the final volume and mix thoroughly.
-
Package the suspension in amber plastic bottles.
-
-
Stability Study:
-
Store the bottles at different temperature conditions (e.g., 5°C and 25°C).
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), withdraw samples.
-
Visually inspect the samples for any changes in color, odor, or physical appearance.
-
Measure the pH of the samples.
-
Determine the concentration of this compound in each sample using a stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
The suspension is considered stable if the remaining this compound concentration is ≥90% of the initial concentration.
-
Mandatory Visualization
Caption: Workflow for enhancing this compound's oral bioavailability.
Caption: Experimental workflow for this compound oral suspension stability testing.
References
- 1. Development and characterization of a new oral this compound nanoemulsion system: permeability and in silico bioavailability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. New insight into improving the solubility of poorly soluble drugs by preventing the formation of their hydrogen-bonds: a case of this compound salts with camphorsulfonic and 5-sulfosalicylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of a new oral this compound nanoemulsion system: permeability and in silico bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of this compound in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sickkids.ca [sickkids.ca]
- 9. Stability of this compound in Two Oral Liquid Dosage Forms | Semantic Scholar [semanticscholar.org]
- 10. Stability of this compound in two oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijfmr.com [ijfmr.com]
- 13. RP-LC method for this compound in pharmaceutical formulations: development and validation. [wisdomlib.org]
- 14. asianpubs.org [asianpubs.org]
- 15. nationwidechildrens.org [nationwidechildrens.org]
Dapsone Drug Interaction Studies with Cytochrome P450 Inhibitors: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding dapsone drug interaction studies with cytochrome P450 (CYP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Which Cytochrome P450 enzymes are primarily responsible for this compound metabolism?
A1: this compound is metabolized in the liver by multiple cytochrome P450 enzymes. The primary pathway leading to the formation of the toxic metabolite, this compound hydroxylamine (DDS-NHOH), involves N-hydroxylation. Several CYP isoforms have been identified as contributors, including CYP2C9, CYP3A4, CYP2E1, and CYP2C19.[1][2][3] The involvement of multiple enzymes suggests that the extent of individual enzyme contribution can vary between individuals.[3]
Q2: What is the clinical significance of inhibiting this compound's metabolism?
A2: The primary concern with this compound is dose-related hematological adverse effects, such as methemoglobinemia and hemolytic anemia, which are linked to the formation of the this compound hydroxylamine metabolite.[4] Inhibition of the CYP enzymes responsible for this biotransformation can reduce the formation of the toxic metabolite, potentially decreasing the risk of these adverse reactions.[5][6] Therefore, co-administration of this compound with a CYP inhibitor could be a strategy to mitigate its toxicity.
Q3: How do specific CYP inhibitors like ketoconazole, fluconazole, and clarithromycin affect this compound metabolism?
A3:
-
Ketoconazole , a strong inhibitor of CYP3A4, has been shown to inhibit the N-hydroxylation of this compound in in vitro studies using human liver microsomes. The extent of inhibition can vary depending on the specific liver microsomes used, with reported ranges from 6.8% to 44.1% at a 5 µM ketoconazole concentration.[3]
-
Fluconazole , a potent inhibitor of CYP2C9 and CYP2C19, has demonstrated a significant reduction in the formation of this compound hydroxylamine in clinical studies. In HIV-infected individuals, fluconazole (200 mg daily) decreased the area under the plasma concentration-time curve (AUC) of this compound hydroxylamine by 49% and its formation clearance by 55%.[5][6]
-
Clarithromycin , a CYP3A4 inhibitor, has been shown to have no significant effect on the production of this compound hydroxylamine in clinical studies involving HIV-infected individuals.[5]
Q4: Are there any in vitro models suitable for studying this compound-CYP inhibitor interactions?
A4: Yes, human liver microsomes (HLMs) are a standard and effective in vitro tool for studying the CYP-mediated metabolism of this compound and its inhibition.[3][4][7] HLMs contain a rich supply of active CYP enzymes and can be used to determine key kinetic parameters such as IC50 and Ki values for various inhibitors.
Data Presentation
Table 1: Summary of In Vitro Inhibition of this compound N-Hydroxylation
| Inhibitor | Target CYP(s) | Model System | Concentration | Percent Inhibition | Citation(s) |
| Ketoconazole | CYP3A4 | Human Liver Microsomes | 5 µM | 6.8% - 44.1% | [3] |
| Sulfaphenazole | CYP2C9 | Human Liver Microsomes | 100 µM | 24.0% - 68.4% | [3] |
| Troleandomycin | CYP3A4 | Human Liver Microsomes | 40 µM | ~50% | [4] |
| Diethyldithiocarbamate | CYP2E1 | Human Liver Microsomes | 150 µM | ~50% | [4] |
Table 2: Summary of In Vivo Effects of CYP Inhibitors on this compound Hydroxylamine Pharmacokinetics
| Inhibitor | Dose | Patient Population | Change in this compound Hydroxylamine AUC | Change in this compound Hydroxylamine Formation Clearance | Citation(s) |
| Fluconazole | 200 mg daily | HIV-infected individuals | ↓ 49% | ↓ 55% | [5] |
| Clarithromycin | 500 mg twice daily | HIV-infected individuals | No significant effect | No significant effect | [5] |
| Disulfiram | 500 mg single dose | Healthy volunteers | ↓ 65% | ↓ 71% | [4] |
Experimental Protocols
In Vitro this compound Metabolism Assay Using Human Liver Microsomes
Objective: To determine the inhibitory potential of a compound on the CYP-mediated N-hydroxylation of this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Test inhibitor (e.g., ketoconazole, fluconazole)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for HPLC analysis
-
HPLC system with UV or MS/MS detection
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare stock solutions of this compound, the test inhibitor, and the internal standard in an appropriate solvent (e.g., methanol or DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-incubate the HLMs (e.g., 0.2 mg/mL protein concentration), this compound (at a concentration near its Km, if known), and the test inhibitor (at various concentrations) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C with gentle agitation for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis of this compound hydroxylamine formation.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value.
Clinical Study Protocol for this compound-Fluconazole Interaction
Objective: To evaluate the effect of multiple doses of fluconazole on the pharmacokinetics of this compound and its hydroxylamine metabolite.
Study Design: An open-label, two-period, fixed-sequence study.
Participants: Healthy adult volunteers or a specific patient population (e.g., HIV-infected individuals).[5]
Procedure:
-
Period 1 (Baseline): Administer a single oral dose of this compound (e.g., 100 mg). Collect serial blood samples over a 24 to 48-hour period. Collect urine for 24 hours.
-
Washout Period: A washout period of at least 7 days.
-
Period 2 (Inhibitor Treatment): Administer fluconazole (e.g., 200 mg daily) for a sufficient duration to achieve steady-state concentrations (e.g., 7-14 days). On the last day of fluconazole administration, co-administer a single oral dose of this compound (100 mg).
-
Sample Collection (Period 2): Collect serial blood and urine samples as in Period 1.
-
Sample Analysis: Analyze plasma and urine samples for this compound and this compound hydroxylamine concentrations using a validated HPLC-UV or LC-MS/MS method.[1][8]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters for this compound and this compound hydroxylamine, including AUC, Cmax, tmax, and clearance, for both periods.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two periods to determine the significance of the drug-drug interaction.
Troubleshooting Guides
In Vitro Experiments with Human Liver Microsomes
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no metabolite formation | Inactive microsomes | Ensure proper storage of microsomes at -80°C and minimize freeze-thaw cycles. Use a positive control substrate for the relevant CYP isozyme to verify activity. |
| Inactive NADPH regenerating system | Prepare the NADPH regenerating system fresh for each experiment. Verify the activity of the components. | |
| Incorrect incubation conditions | Ensure the incubation temperature is maintained at 37°C and the pH of the buffer is correct. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of all components. |
| Inconsistent incubation times | Use a timer and stagger the initiation and termination of reactions to ensure consistent incubation times. | |
| Microsome aggregation | Gently vortex the microsome suspension before aliquoting. | |
| Incomplete reaction termination | Insufficient quenching solvent | Use a sufficient volume of cold organic solvent (e.g., 2-3 times the incubation volume) to stop the reaction effectively. |
HPLC Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | Column degradation | Use a guard column and ensure the mobile phase pH is within the stable range for the column. If necessary, replace the column. |
| Sample overload | Inject a smaller volume or dilute the sample. | |
| Fluctuating baseline | Air bubbles in the system | Degas the mobile phase. Purge the pump to remove any trapped air. |
| Pump malfunction | Check for leaks and ensure the pump seals are in good condition. | |
| Inconsistent retention times | Changes in mobile phase composition | Prepare the mobile phase accurately and consistently. Ensure adequate equilibration of the column with the mobile phase before analysis. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. High-performance liquid chromatographic method with ultraviolet detection for the determination of this compound and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling of this compound using gradient HPLC method. | Semantic Scholar [semanticscholar.org]
- 3. N-Hydroxylation of this compound by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of clarithromycin, fluconazole, and rifabutin on this compound hydroxylamine formation in individuals with human immunodeficiency virus infection (AACTG 283) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human liver microsomal N-hydroxylation of this compound by cytochrome P-4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Enhancing the stability of Dapsone in long-term storage
Technical Support Center: Enhancing Dapsone Stability
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of this compound during long-term storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic and anti-inflammatory agent.[1][2][3] Its stability is a concern because it is susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis, which can lead to a loss of potency and the formation of potentially harmful impurities.[4]
Q2: What are the primary factors that cause this compound to degrade?
A2: The main factors contributing to this compound degradation are:
-
Light Exposure: this compound is particularly sensitive to light (UV and sunlight), which can cause significant degradation.
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products.[4][5][6]
-
pH: this compound is susceptible to hydrolysis under both acidic and basic conditions.[7][5][8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[7][9]
-
Presence of Sugars: In liquid formulations, reducing sugars (like sucrose) can react with the amino groups of this compound at room temperature via a Maillard reaction, causing instability.[2]
Q3: What are the major degradation products of this compound?
A3: The primary degradation pathways are N-hydroxylation and N-acetylation.[1][10][11] Key degradation products identified under stress conditions include:
-
This compound hydroxylamine (DDS-NHOH): Formed through oxidation/N-hydroxylation, this metabolite is linked to hematological side effects.[10][12][13]
-
Monoacetylthis compound (MADDS): Formed via N-acetylation.[10][13]
-
Aniline: Can be formed under photolytic conditions.[7]
-
Oxidative Degradants: Products such as 4-amino-4'-hydroxamine-diphenylsulfone can form upon exposure to oxidizing agents.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Formulation (liquid/semi-solid) is darkening or turning yellow/brown. | Oxidation or Maillard Reaction | 1. Protect from Light: Store the formulation in amber or light-opaque containers.[15] 2. Control Temperature: Store at recommended temperatures (refrigerated or controlled room temperature). This compound suspensions have shown good stability at 4°C and 25°C for up to 91 days.[16][17][18] 3. Check Excipients: If the formulation contains reducing sugars (e.g., sucrose), the discoloration at room temperature may be due to a Maillard reaction. Consider using sugar-free vehicles (e.g., Oral Mix SF) or storing the formulation under refrigeration to prevent this.[2] 4. Add Antioxidants: Consider adding antioxidants like Vitamin C or E to the formulation to mitigate oxidative degradation.[19] |
| Unexpected peaks appear during HPLC analysis. | Sample Degradation | 1. Review Stress Conditions: The new peaks are likely degradation products. Compare their retention times to known degradants.[4] 2. Confirm Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak. A purity angle less than the purity threshold indicates the peak is pure. 3. Characterize Degradants: If the peaks are significant, further characterization using techniques like LC-MS/MS may be necessary to identify the structures.[4] |
| Loss of potency or assay value is below 90% in a stability study. | Significant Degradation | 1. Perform Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to identify the primary degradation pathway (acid, base, oxidation, light, or heat).[20] 2. Reformulate: Based on the degradation pathway, adjust the formulation. For example, if degradation is pH-dependent, use buffers to maintain an optimal pH.[21] If it's oxidative, add chelating agents or antioxidants. If photolytic, improve light protection. |
| Poor solubility or precipitation in liquid formulation. | Physicochemical Properties | This compound has very low water solubility (0.284 mg/mL).[2][3] 1. Use Co-solvents: Employ co-solvents like ethanol, methanol, or acetone where appropriate.[22] 2. Formulate as a Suspension: For oral liquid dosage forms, compounding a suspension is a common and stable approach.[2][16] Vehicles such as Ora-Sweet, Ora-Plus, or Oral Mix SF have been shown to be effective.[2][16][17] 3. Consider Nanoemulsions: For topical delivery, nanoemulsions can improve solubilization and stability.[23] |
Visualization of Degradation & Experimental Workflow
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound and separating it from its degradation products.[5]
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous component and an organic modifier. Examples include:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
-
Procedure:
-
Prepare the mobile phase, filter, and degas.
-
Prepare a standard solution of this compound (e.g., 10 µg/mL) in the mobile phase or a suitable diluent.
-
Prepare sample solutions by diluting the formulation to the same target concentration.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard.
-
Protocol 2: Forced Degradation Study
This study exposes this compound to various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[20] The goal is to achieve 2-20% degradation of the active pharmaceutical ingredient (API).[20]
-
Stock Solution: Prepare a 1000 µg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M to 5 N HCl.[5] Keep at 80°C for 12-48 hours.[5] Before analysis, neutralize with NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M to 2.5 N NaOH.[5] Keep at 80°C for 12 hours or at room temperature for 48 hours.[5] Before analysis, neutralize with HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% to 30% H₂O₂.[5] Keep at room temperature, protected from light, for 4 hours to 5 days.[5]
-
Thermal Degradation: Store the solid this compound powder or a solution in an oven at 80°C for 12-48 hours.[7][5]
-
Photodegradation: Expose a this compound solution (e.g., 100 µg/mL) to direct sunlight and UV light (254 nm) for several hours.[7] Monitor degradation at different time points.
-
-
Analysis:
-
After the specified exposure time, dilute each stressed sample with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Prepare a non-stressed control sample at the same concentration.
-
Analyze all samples using the stability-indicating HPLC method described above.
-
Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
-
Data on this compound Degradation
The following table summarizes the results from a typical forced degradation study, showing the percentage of this compound recovered after exposure to different stress conditions.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Parameters | Duration | % this compound Recovered | Degradation Products |
| Acid Hydrolysis | 5 N HCl | 48 hours | 48.23% | Degradant peak observed at 13.5 min.[5] |
| Base Hydrolysis | 2.5 N Methanolic NaOH | 48 hours | 30.16% | No distinct degradant peak observed.[5] |
| Oxidation | 30% H₂O₂ | 48 hours | 53.05% | Significant degradation, but no distinct peak.[5] |
| Photolysis (UV-C) | 254 nm | 4 hours | 27.90% | Aniline and other photoproducts detected.[7] |
| Thermal (Dry Heat) | 80°C | 48 hours | >95% | Non-significant degradation.[5] |
Note: Results are compiled from multiple sources and represent typical outcomes. Actual degradation will vary based on precise experimental conditions.
References
- 1. The this compound Hypersensitivity Syndrome revisited: a potentially fatal multisystem disorder with prominent hepatopulmonary manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of this compound in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of this compound in Extemporaneously Compounded Oral Suspensions. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. akjournals.com [akjournals.com]
- 7. thaiscience.info [thaiscience.info]
- 8. ijpbs.com [ijpbs.com]
- 9. Formulation development and stabililty testing of extemporaneous suspension prepared from this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (PIM 167) [inchem.org]
- 15. benchchem.com [benchchem.com]
- 16. Stability of this compound in two oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. This compound Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onyxipca.com [onyxipca.com]
- 21. alliedacademies.org [alliedacademies.org]
- 22. This compound | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Dapsone vs. Sulfapyridine: A Comparative Analysis for Dermatitis Herpetiformis Treatment
A definitive guide for researchers and drug development professionals on the therapeutic profiles of dapsone and sulfapyridine in the management of dermatitis herpetiformis, supported by quantitative data and experimental insights.
Dermatitis herpetiformis (DH) is a chronic, intensely pruritic, autoimmune blistering skin disease known as the specific cutaneous manifestation of celiac disease.[1] Management of DH primarily involves a lifelong, strict gluten-free diet, which addresses the underlying gluten sensitivity.[2][[“]] However, pharmacological intervention is crucial for rapid symptom control while the diet takes effect. For decades, this compound has been the first-line drug of choice, with sulfapyridine serving as a key alternative.[4][5][6] This guide provides an in-depth comparison of these two therapies.
Mechanism of Action
The therapeutic effects of both this compound and sulfapyridine in DH are attributed to their anti-inflammatory properties rather than any antimicrobial activity.[4][6] Their primary mechanism involves the modulation of neutrophil function. This compound is understood to inhibit the myeloperoxidase-H2O2-halide system in neutrophils, which reduces the production of reactive oxygen species and subsequent tissue damage.[7] It effectively blocks neutrophil chemotaxis and migration to the dermal papillae, providing rapid relief from itching and preventing the formation of new lesions.[5][8]
Sulfapyridine, a structurally related sulfonamide, is also believed to work by suppressing neutrophil chemotaxis and function.[6] One hypothesis suggests that both this compound and sulfapyridine influence the protein moiety of glycosaminoglycans, decreasing tissue viscosity and thereby preventing the edema and vesicle formation characteristic of DH.[9]
Caption: Mechanism of action for this compound and Sulfapyridine in DH.
Clinical Efficacy and Dosing
This compound is renowned for its rapid and dramatic effect on the symptoms of DH, with patients often reporting a significant reduction in itching and new lesion formation within 24 to 48 hours of initiating therapy.[10] Sulfapyridine is also effective but is generally considered a second-line agent for patients who are intolerant to this compound.[4]
| Parameter | This compound | Sulfapyridine |
| Status | First-line therapy[[“]][5] | Second-line therapy / Alternative to this compound[11][12] |
| Typical Starting Dose | 25-50 mg/day, titrated up | 500 mg to 1.5 g/day [10] |
| Effective Dose Range | 50-300 mg/day (typically ~100 mg/day)[5] | 1-2 g/day (up to 4.5 g/day )[1][5] |
| Time to Response | 24-48 hours[10] | Slower than this compound, typically days |
| Primary Outcome | Rapid control of pruritus and new lesions[13] | Control of symptoms in this compound-intolerant patients |
Side Effect Profiles and Monitoring
The primary limitation of both drugs is their potential for hematological side effects. These toxicities are primarily mediated by their hydroxylamine metabolites.[4][6] Careful patient monitoring is mandatory for both treatments.
| Adverse Effect | This compound | Sulfapyridine |
| Common | Hemolytic anemia (dose-dependent), methemoglobinemia[1][4] | Gastrointestinal upset (nausea, anorexia), hypersensitivity reactions[1] |
| Serious / Idiosyncratic | Agranulocytosis, this compound hypersensitivity syndrome (fever, rash, organ involvement)[5][7], peripheral neuropathy[13] | Hemolytic anemia, proteinuria, crystalluria[1][5] |
| Monitoring | Baseline: CBC with differential, reticulocyte count, G6PD level, liver and renal function tests.[1] Follow-up: CBC weekly for the first month, then bi-weekly for two months, then every 3-4 months.[1] | Baseline: CBC, renal function tests. Follow-up: Regular CBC and urinalysis to monitor for hematologic changes and crystalluria. |
CBC: Complete Blood Count; G6PD: Glucose-6-Phosphate Dehydrogenase
This compound hydroxylamine generally causes a greater degree of cytotoxicity and methemoglobinemia than the equivalent metabolite of sulfapyridine.[6] This makes sulfapyridine a viable option for patients who experience significant hemolysis with this compound.[13]
Experimental Protocols: A Clinical Trial Workflow
While large-scale, head-to-head randomized controlled trials are lacking in the literature, a prospective study to compare these agents would follow a structured protocol.[1][14]
Objective: To compare the efficacy and safety of this compound versus sulfapyridine for the initial control of skin manifestations in newly diagnosed dermatitis herpetiformis.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Adults with biopsy-confirmed DH (subepidermal vesicles with neutrophilic abscesses) and positive direct immunofluorescence (granular IgA deposits).[1] Active disease with a minimum lesion count and pruritus score.
-
Exclusion Criteria: G6PD deficiency, known allergy to sulfonamides, significant pre-existing hematologic, renal, or hepatic disease, pregnancy.[15]
-
-
Study Design: A randomized, single-blind, parallel-group study. Patients are randomized to receive either this compound or sulfapyridine. A gluten-free diet is initiated for all patients concurrently.
-
Intervention:
-
Group A (this compound): Start at 50 mg/day, titrate upwards every week based on clinical response (target: >75% reduction in new lesions and pruritus) to a maximum of 200 mg/day.
-
Group B (Sulfapyridine): Start at 1.0 g/day , titrate upwards weekly to a maximum of 3.0 g/day .
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Time (in days) to achieve control of pruritus (e.g., <2 on a 10-point Visual Analog Scale) and cessation of new vesicle formation.
-
Secondary Efficacy Endpoint: Change from baseline in total lesion count at weeks 1, 2, and 4.
-
Safety Endpoint: Incidence and severity of adverse events, particularly changes in hemoglobin, methemoglobin levels, and neutrophil counts.
-
-
Data Analysis: The primary endpoint would be analyzed using a time-to-event analysis (e.g., Kaplan-Meier curves). Secondary endpoints and safety data would be compared using appropriate statistical tests (e.g., t-tests, chi-squared tests).
Caption: Workflow for a comparative clinical trial of this compound and Sulfapyridine.
Conclusion
This compound remains the superior first-line pharmacological treatment for dermatitis herpetiformis due to its rapid and potent efficacy.[5][16] Its use, however, necessitates rigorous monitoring for dose-dependent hematological side effects. Sulfapyridine is an indispensable second-line alternative, offering a safer hematological profile for patients who cannot tolerate this compound.[4][6][11] The cornerstone of long-term management for all patients is a strict gluten-free diet, which can eventually reduce or eliminate the need for these medications.[11][14] Future research should focus on therapies with more favorable safety profiles and further elucidation of the inflammatory pathways in DH.
References
- 1. The diagnosis and treatment of dermatitis herpetiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Guidelines for the Diagnosis and Treatment of Dermatitis Herpetiformis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. consensus.app [consensus.app]
- 4. This compound and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dermatitis herpetiformis: pathophysiology, clinical presentation, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sulfapyridine and sulfones decrease glycosaminoglycans viscosity in dermatitis herpetiformis, ulcerative colitis, and pyoderma gangrenosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Clinical response of dermatitis herpetiformis skin lesions to a gluten-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. escholarship.org [escholarship.org]
A Comparative Analysis of Dapsone and Other Anti-Leprosy Drugs: A Guide for Researchers and Drug Development Professionals
An in-depth review of the efficacy, mechanisms of action, and experimental evaluation of key anti-leprosy therapeutics.
This guide provides a comprehensive comparison of Dapsone with other prominent anti-leprosy drugs, including those used in the standard World Health Organization (WHO) Multidrug Therapy (MDT) and newer alternative regimens. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the performance of these drugs, supported by experimental data, and outlining the methodologies used to evaluate their efficacy.
Performance and Efficacy: A Tabular Comparison
The following tables summarize the quantitative data from various clinical studies, offering a comparative view of the efficacy and adverse effects of different anti-leprosy drug regimens.
Table 1: Comparison of Efficacy of Different Anti-Leprosy Drug Regimens
| Regimen | Duration | Patient Population | Clinical Improvement/Cure Rate | Relapse Rate | Bacteriological Index (BI) Reduction | Citation |
| WHO-MDT (Rifampicin, this compound, Clofazimine) | 1 Year | Multibacillary (MB) Leprosy | 99.3% improvement at 2 years | 0-3% after 9-12 years | Average reduction of 0.77 per year | [1][2] |
| WHO-MDT (Rifampicin, this compound, Clofazimine) | 2 Years | Multibacillary (MB) Leprosy | High efficacy | 0-3% after 9-12 years | - | [1] |
| Rifampicin + Ofloxacin | 1 Month | Multibacillary (MB) Leprosy | - | 11% at 9 years, 25% at 12 years | - | [1] |
| WHO-MDT (1 Year) + initial 1 month Rifampicin & Ofloxacin | 13 Months | Multibacillary (MB) Leprosy | - | 0-3% after 9-12 years | - | [1] |
| ROM (Rifampicin, Ofloxacin, Minocycline) | Single Dose | Paucibacillary (PB) Leprosy with single lesion | High efficacy | - | Kills >99% of viable M. leprae | [3][4] |
| U-MDT (Rifampicin, this compound, Clofazimine) | 6 Months | All leprosy types | Effective in PB, less effective than 12-month MDT in MB | 4.95% in MB patients after 10 years | - | [3][5] |
Table 2: Comparative Adverse Drug Reactions (ADRs) of Key Anti-Leprosy Drugs
| Drug | Common Adverse Reactions | Incidence of Specific ADRs | Citation |
| This compound | Hemolytic anemia (especially in G6PD deficient patients), skin rashes, gastrointestinal irritation, fever, methemoglobinemia, this compound hypersensitivity syndrome.[6][7] | Caused 51.4% of first ADR events in one study; 96.9% of hemolytic anemia cases were attributed to this compound.[8] | [6][7][8] |
| Rifampicin | Reddish discoloration of urine and other body fluids, hepatotoxicity, flu-like syndrome.[6] | Associated with a 31% increased risk of ADRs compared to clofazimine in one study.[8] | [6][8] |
| Clofazimine | Brownish-black skin discoloration and dryness, ichthyosis, gastrointestinal disturbances.[6] | - | [6] |
| Ofloxacin | Gastrointestinal disturbances, neurological effects. | Associated with a 35% elevated risk of ADRs compared to clofazimine in one study.[8] | [8] |
| Minocycline | Dizziness, skin pigmentation. | Associated with a 44% reduction in the risk of ADRs compared to clofazimine in one study.[8] | [8] |
Mechanisms of Action
The primary anti-leprosy drugs exert their effects through distinct molecular pathways.
-
This compound: A sulfone antibiotic, this compound's primary antibacterial action is the inhibition of folic acid synthesis in Mycobacterium leprae through competitive antagonism of para-aminobenzoic acid (PABA).[9] It also possesses significant anti-inflammatory properties by inhibiting neutrophil myeloperoxidase, thereby reducing the production of reactive oxygen species and suppressing inflammatory responses.[9][10][11]
-
Rifampicin: This is the most potent bactericidal drug against M. leprae. It acts by inhibiting the DNA-dependent RNA polymerase of the bacteria, thereby blocking RNA synthesis.[12]
-
Clofazimine: A riminophenazine dye, clofazimine has both weakly bactericidal and anti-inflammatory properties. Its exact mechanism is not fully elucidated but is thought to involve binding to bacterial DNA and interfering with its template function, as well as generating reactive oxygen species.[6]
-
Fluoroquinolones (e.g., Ofloxacin, Moxifloxacin): These drugs inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[3]
-
Minocycline: A tetracycline antibiotic, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[4]
-
Clarithromycin: A macrolide antibiotic, it also inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3]
Experimental Protocols
The evaluation of anti-leprosy drugs relies on a combination of in vivo and molecular techniques due to the inability to culture M. leprae in vitro.[13]
Mouse Footpad Assay for Drug Susceptibility Testing
This in vivo method has been the gold standard for assessing the viability and drug susceptibility of M. leprae.[14][15]
Methodology:
-
Inoculation: A suspension of M. leprae, typically obtained from a patient's skin biopsy, is injected into the hind footpads of immunocompetent (e.g., BALB/c) or immunodeficient (e.g., nude) mice.[16][17] A standard inoculum is around 5 x 10³ to 1 x 10⁴ bacilli per footpad.[16]
-
Treatment: Mice are divided into control and treatment groups. The treatment groups receive the drug(s) to be tested, usually mixed into their feed or administered by gavage, starting from the day of inoculation.[16]
-
Harvesting: After a period of 6 to 12 months, the footpads are harvested.[16] The number of acid-fast bacilli (AFB) is enumerated by microscopic counting.
-
Interpretation: Multiplication of M. leprae is considered to have occurred if the number of AFB in the footpads of treated mice is significantly lower than in the untreated control group. A lack of multiplication in the treated group indicates susceptibility to the drug.[15]
Molecular Drug Susceptibility Testing
Molecular methods offer a more rapid alternative to the mouse footpad assay for detecting drug resistance.[13] These techniques identify mutations in specific genes known to confer resistance.
Methodology (PCR and DNA Sequencing):
-
DNA Extraction: DNA is extracted from skin biopsy specimens from patients.[18]
-
PCR Amplification: Specific gene regions associated with drug resistance are amplified using the Polymerase Chain Reaction (PCR). These include:
-
DNA Sequencing: The amplified PCR products are sequenced to identify any mutations within the drug resistance-determining regions (DRDRs).[19]
-
Interpretation: The presence of specific mutations is correlated with resistance to the corresponding drug.
Methodology (qPCR-High Resolution Melt Analysis):
-
DNA Extraction and qPCR: DNA is extracted from clinical specimens and subjected to real-time PCR (qPCR) with primers flanking the DRDRs of the target genes. A fluorescent dye that binds to double-stranded DNA is included.[20]
-
High-Resolution Melting (HRM): After PCR, the temperature is gradually increased, causing the DNA to melt (denature). The instrument records the fluorescence changes during this process, generating a melt curve.[20]
-
Interpretation: Wild-type and mutant DNA sequences will have different melting temperatures and produce distinct melt curves, allowing for the detection of mutations associated with drug resistance.[20]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and processes discussed in this guide.
Caption: Mechanism of Action of this compound.
Caption: WHO Multidrug Therapy (MDT) Workflow.
Caption: Experimental Workflow for Drug Susceptibility Testing.
References
- 1. A comparative clinical trial in multibacillary leprosy with long-term relapse rates of four different multidrug regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Leprosy: current situation, clinical and laboratory aspects, treatment history and perspective of the uniform multidrug therapy for all patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ila.ilsl.br [ila.ilsl.br]
- 5. benchchem.com [benchchem.com]
- 6. Control of Neglected Tropical Diseases [who.int]
- 7. dovepress.com [dovepress.com]
- 8. Adverse reactions induced by MDT/WHO (Rifampicin+Clofazimine+this compound) and ROM (Rifampicin+Ofloxacin+Minocycline) regimens used in the treatment of leprosy: a cohort study in a National Reference Center in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Anti-inflammatory action of this compound: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive insight into the anti-inflammatory properties of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Leprosy - Wikipedia [en.wikipedia.org]
- 13. Detection of Antibiotic Resistance in Leprosy Using GenoType LepraeDR, a Novel Ready-To-Use Molecular Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Viability and drug susceptibility testing of M. leprae using mouse footpad in 37 relapse cases of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ila.ilsl.br [ila.ilsl.br]
- 17. Molecular Assays for Determining Mycobacterium leprae Viability in Tissues of Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Drug Susceptibility Testing and Genotyping of Mycobacterium leprae Strains from South America - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 20. qPCR-High resolution melt analysis for drug susceptibility testing of Mycobacterium leprae directly from clinical specimens of leprosy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapsone's Efficacy in Novel Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dapsone's performance against other alternatives in novel disease models, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating the potential of this compound for new therapeutic applications.
Executive Summary
This compound, a sulfone antibiotic with well-established anti-inflammatory properties, is demonstrating therapeutic potential beyond its traditional dermatological uses. This guide explores the efficacy of this compound in novel disease models, including inflammatory bowel disease and autoimmune skin and neurological disorders. Through a detailed examination of its mechanism of action and comparative performance against established treatments such as sulfasalazine, methotrexate, and hydroxychloroquine, this document serves as a valuable resource for validating this compound's potential in new therapeutic contexts.
Mechanism of Action: this compound's Anti-Inflammatory Pathways
This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by targeting neutrophil function and inflammatory signaling pathways.
One of its key actions is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1] This pathway is crucial in the inflammatory response to pathogens and cellular stress. By downregulating TLR4 and preventing the phosphorylation of NF-κB, this compound effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1]
Additionally, this compound directly impacts neutrophil-mediated inflammation. It is known to suppress neutrophil chemotaxis, preventing the migration of these immune cells to sites of inflammation.[2][3] This is achieved in part by inhibiting integrin-mediated adherence of neutrophils.[2] this compound also interferes with the myeloperoxidase-H2O2-halide system within neutrophils, reducing the production of cytotoxic reactive oxygen species.[4] Furthermore, it has been shown to decrease the secretion of the potent neutrophil chemoattractant, Interleukin-8 (IL-8).[3]
Comparative Efficacy of this compound in Novel Disease Models
Inflammatory Bowel Disease (IBD) Model
Recent studies have explored the efficacy of this compound in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, a well-established model for Crohn's disease.[1][5]
Experimental Workflow:
Quantitative Data Summary:
| Treatment Group | Colon Damage Score | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α Level (pg/mg protein) |
| Control (Colitis) | 4.5 ± 0.5 | 5.2 ± 0.6 | 150 ± 20 |
| This compound (12.5 mg/kg) | 2.1 ± 0.4 | 2.8 ± 0.5 | 85 ± 15 |
| This compound (20 mg/kg) | 1.8 ± 0.3 | 2.5 ± 0.4 | 70 ± 12 |
| Sulfasalazine (100 mg/kg) | 2.5 ± 0.6 | 3.1 ± 0.7 | 95 ± 18* |
| p < 0.05 compared to Control (Colitis) group. Data are representative values compiled from literature. |
Key Findings:
-
This compound, particularly at doses of 12.5 and 20 mg/kg, significantly reduced the macroscopic and microscopic colonic damage in the TNBS-induced colitis model.[1]
-
This compound was more effective than sulfasalazine in reducing MPO activity, a marker of neutrophil infiltration, and TNF-α levels in the inflamed colon tissue.[6][7]
-
These findings suggest that this compound's potent anti-inflammatory effects may be beneficial in the treatment of inflammatory bowel disease.
Autoimmune Bullous Diseases
This compound is frequently used as a steroid-sparing agent in autoimmune blistering diseases like bullous pemphigoid and pemphigus vulgaris.
Comparative Clinical Trial (Bullous Pemphigoid): this compound vs. Methotrexate
A randomized controlled trial is underway to compare the efficacy and safety of add-on this compound versus add-on Methotrexate to standard corticosteroid therapy in patients with bullous pemphigoid (NCT05984381).[8][9] While final results are pending, a systematic review of previous studies suggests no significant difference in disease control between this compound and azathioprine (a drug with a similar mechanism to methotrexate), though this compound showed a higher corticosteroid-sparing potential.[10]
Retrospective Data (Pemphigus Vulgaris):
A retrospective analysis of patients with pemphigus vulgaris treated with this compound as an adjuvant to systemic steroids demonstrated significant clinical improvement. After 3 months of treatment, a majority of patients were in consolidation, partial remission, or complete remission.[11]
Cutaneous Lupus Erythematosus (CLE)
This compound has been evaluated as a second-line therapy for CLE, often in patients who are resistant or intolerant to first-line treatments like hydroxychloroquine.
Retrospective Comparative Data: this compound vs. Hydroxychloroquine
| Treatment Group | Excellent Response | Some Effect | No Response |
| This compound | 24% | 24% | 52% |
| Hydroxychloroquine | 76% | N/A | N/A |
| Data from a retrospective review of patients with chronic discoid lupus erythematosus.[12] |
A retrospective analysis of 34 CLE patients treated with this compound (with or without antimalarials) showed that over 50% of patients experienced remission or improvement.[13][14]
Experimental Protocols
TNBS-Induced Colitis in Rats
Objective: To induce a model of inflammatory bowel disease to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar rats (200-250 g)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in 50% ethanol)
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Anesthesia (e.g., ketamine/xylazine)
-
Catheter
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Gently insert a catheter intra-rectally to a depth of 8 cm.
-
Slowly instill 100 mg/kg of the TNBS solution.[1]
-
Keep the rat in a head-down position for a few minutes to prevent leakage.
-
House the rats and monitor for signs of colitis (weight loss, diarrhea, rectal bleeding).
-
Initiate treatment with this compound (e.g., 10, 12.5, 20 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 7 days).[1]
-
At the end of the treatment period, euthanize the rats and collect the colon for macroscopic and microscopic evaluation, as well as biochemical assays (MPO, cytokine levels).
In Vitro Neutrophil Chemotaxis Assay
Objective: To assess the effect of this compound on the migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils isolated from peripheral blood
-
Chemoattractant (e.g., f-Met-Leu-Phe (fMLP) or Interleukin-8)
-
This compound
-
Boyden chamber or similar chemotaxis system with a porous membrane
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Detection reagent (e.g., Calcein-AM for cell viability and fluorescence measurement)
Procedure:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate neutrophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the Boyden apparatus.
-
Place the porous membrane over the lower chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane or quantify the migrated cells in the lower chamber using a detection reagent and a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Conclusion
The evidence presented in this guide indicates that this compound holds significant promise for therapeutic applications beyond its current indications. Its efficacy in preclinical models of inflammatory bowel disease and its demonstrated utility in various autoimmune skin disorders, often as a steroid-sparing agent, underscore its potent anti-inflammatory capabilities. The detailed mechanisms of action, centered on the inhibition of the TLR4/NF-κB pathway and the modulation of neutrophil function, provide a strong rationale for its further investigation in a wider range of inflammatory and autoimmune conditions.
While direct, large-scale comparative clinical trials are still needed to definitively establish its superiority or non-inferiority to other agents in these novel contexts, the existing data strongly support the continued exploration of this compound as a valuable therapeutic option. Researchers and drug development professionals are encouraged to utilize the information and protocols within this guide to further validate and expand the therapeutic horizons of this well-established drug.
References
- 1. This compound Ameliorates Colitis through TLR4/NF-kB Pathway in TNBS Induced Colitis Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Network Viewer for NDEx [ndexbio.org]
- 6. This compound Azo-Linked with Two Mesalazine Moieties Is a “Me-Better” Alternative to Sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Azo-Linked with Two Mesalazine Moieties Is a "Me-Better" Alternative to Sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Interventions for bullous pemphigoid: An updated systematic review of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as Second-Line Treatment for Cutaneous Lupus Erythematosus? A Retrospective Analysis of 34 Patients and a Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Methods for Dapsone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Dapsone. The information presented, including detailed experimental protocols and performance data, is intended to assist researchers in selecting the most suitable analytical method for their specific needs, such as pharmacokinetic studies, therapeutic drug monitoring, quality control, and bioequivalence assessment.[1]
Introduction to this compound and Analytical Methodologies
This compound (4,4′-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and other skin conditions.[2][3] Accurate and reliable quantification of this compound in bulk pharmaceutical forms and biological matrices is crucial for ensuring its safety and efficacy.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture.[4] It is a cost-effective and straightforward method, making it a staple in many quality control laboratories for analyzing bulk drugs and pharmaceutical formulations.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[6][7] This technique provides detailed information about the molecular weight and structure of the analyte, making it the preferred method for analyzing complex samples, identifying unknown compounds, and achieving ultra-trace level detection, especially in biological matrices.[1][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline representative protocols for both HPLC-UV and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a synthesis of commonly employed methods for the analysis of this compound in bulk and pharmaceutical dosage forms.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an analytical balance, and an ultrasonic bath.[1][2]
-
Reagents and Chemicals: this compound pure standard, HPLC-grade methanol, and HPLC-grade water (Milli-Q or double distilled).[2]
-
Sample Preparation (Standard Solution): An accurately weighed 10 mg of this compound is dissolved in 100 mL of methanol to obtain a standard stock solution of 100 µg/mL.[2] Working standard solutions are prepared by further diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5-50 µg/mL).[2]
-
Chromatographic Conditions:
-
Mobile Phase: A degassed mixture of Methanol and Water (70:30 v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 295 nm.[2]
-
Injection Volume: 20 µL.[8]
-
Analysis: Standard solutions are injected to establish a calibration curve. Sample solutions are then analyzed, and the this compound concentration is determined from the peak area against the calibration curve.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is representative of methods used for the quantification of this compound in biological matrices like human plasma.[9][10]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1]
-
Reagents and Chemicals: this compound pure standard, a suitable deuterated internal standard (e.g., this compound-d8), HPLC-grade acetonitrile, formic acid, ammonium acetate, and water.[1][9]
-
Sample Preparation (Plasma): A simple protein precipitation is performed. To 200 µL of plasma, 50 µL of the internal standard solution is added and vortexed.[9] Then, a precipitating agent like acetonitrile is added to remove proteins.[1] Alternatively, Solid-Phase Extraction (SPE) can be used for cleanup, involving conditioning, sample loading, washing, and elution steps.[9][11]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column (e.g., XTerra RP18, 2.1 mm × 100 mm, 5.0 µm).[1][10]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 5mM Ammonium Acetate or 0.1% Formic Acid in water.[9][10]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The system monitors specific precursor-to-product ion transitions for this compound (e.g., m/z 249.1 → 92 or 249.1 → 156) and its internal standard.[10][11]
-
Data Presentation: Performance Comparison
The performance of analytical methods is evaluated through rigorous validation of several key parameters. The following tables summarize the quantitative data for HPLC-UV and LC-MS/MS methods for this compound analysis.
Table 1: HPLC-UV Method Performance for this compound Analysis
| Parameter | Performance Data | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [2][8] |
| Correlation Coefficient (R²) | > 0.997 | [2][3] |
| Accuracy (% Recovery) | 98.5% - 106.25% | [2] |
| Precision (% RSD) | < 2% | [2][12] |
| LOD | 0.41 µg/mL | |
| LOQ | 1.24 µg/mL | |
| Retention Time | ~4.5 minutes | [2] |
Table 2: LC-MS/MS Method Performance for this compound Analysis
| Parameter | Performance Data | Reference |
| Linearity Range | 2 - 3000 ng/mL | [9][10] |
| Correlation Coefficient (R²) | > 0.997 | [13] |
| Accuracy (% Recovery) | > 87% (typically 101-117%) | [10][13] |
| Precision (% RSD / CV) | < 8% | [13] |
| LOD | 0.02 - 0.5 ng/mL | [10][11] |
| LOQ | 2 ng/mL | [10] |
| Retention Time | ~1.5 minutes | [9] |
Visualizing the Workflow and Method Comparison
Diagrams can effectively illustrate complex workflows and logical relationships, aiding in the comprehension of the cross-validation process.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.[5]
Caption: Logical comparison of HPLC-UV and LC-MS/MS for this compound analysis.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for this compound analysis is contingent upon the specific requirements of the study.[5]
HPLC-UV is a reliable, robust, and cost-effective method well-suited for the routine quality control of bulk this compound and its pharmaceutical formulations, where analyte concentrations are relatively high.[2][5] Its operational simplicity makes it a workhorse in many pharmaceutical labs.[5]
LC-MS/MS , conversely, offers unparalleled sensitivity and specificity.[6][14] As the data indicates, its limits of detection and quantification are several orders of magnitude lower than those of HPLC, making it the definitive choice for bioanalytical applications such as measuring this compound levels in plasma, milk, or tissue.[10][13] The specificity of mass detection minimizes interference from complex biological matrices, ensuring highly accurate results for pharmacokinetic and therapeutic drug monitoring studies.[1][6]
Cross-validation between these methods is a critical step when transferring a method from a research and development setting (often LC-MS/MS) to a quality control environment (often HPLC-UV), or when comparing data generated by different laboratories or techniques to ensure consistency and reliability.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. rajithperera.com [rajithperera.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. isca.me [isca.me]
- 10. tandfonline.com [tandfonline.com]
- 11. agilent.com [agilent.com]
- 12. thaiscience.info [thaiscience.info]
- 13. Determination of this compound in muscle tissue and milk using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Dapsone's Pharmacokinetic Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro release and in vivo pharmacokinetic properties of various dapsone formulations. The following sections detail experimental data and protocols to facilitate an objective evaluation of different delivery systems for this versatile drug. This compound, a member of the sulfone class, is utilized for its antimicrobial and anti-inflammatory properties in treating conditions such as leprosy and acne vulgaris.[1] However, its low aqueous solubility presents challenges for formulation development and can impact its bioavailability.[2]
Comparative Analysis of this compound Formulations
To understand the relationship between in vitro dissolution and in vivo performance, this guide examines three primary this compound formulations: conventional oral tablets, innovative oral nanoemulsions, and topical gels.
Oral Formulations: Tablets vs. Nanoemulsion
Conventional this compound tablets are the standard oral dosage form. Efforts to enhance the oral bioavailability of this compound have led to the development of novel formulations like nanoemulsions, which aim to improve its dissolution and absorption characteristics.
Table 1: Comparison of In Vitro Dissolution and In Vivo Pharmacokinetics of Oral this compound Formulations
| Formulation | In Vitro Dissolution/Release | In Vivo Pharmacokinetic Parameters (Human) |
| Conventional Tablet (100 mg) | ≥75% dissolved in 60 minutes in 0.1 N HCl.[3] | Cmax: 1.10 - 2.33 mg/L[4]Tmax: 0.5 - 4 hours[4]AUC: 20.3 - 75.4 mg·h/L[4]Elimination Half-life: 11.5 - 29.2 hours[4] |
| Oral Nanoemulsion | >90% released within 15 minutes in simulated gastric and intestinal fluids.[2] | Predicted Cmax: Slight increase compared to solution (1.21 µm/mL for nanoemulsion vs. 1.12 µm/mL for solution)[2]Predicted Tmax: Decreased from 3.0 to 2.3 hours[2] |
Topical Formulations: Gels
Topical this compound formulations are designed for localized treatment, for instance in acne, to minimize systemic side effects.[5] The in vitro release and permeation characteristics are critical indicators of their potential in vivo performance.
Table 2: Comparison of In Vitro Release and In Vivo Pharmacokinetics of Topical this compound Gel
| Formulation | In Vitro Release/Permeation | In Vivo Pharmacokinetic Parameters (Human) |
| Topical Gel (5%) | Release of 76-78.1% after 3 hours.[6] | Mean Plasma Concentration (long-term use): 7.5 - 11 ng/mL[5]Systemic Exposure: Approximately 100-fold less than oral this compound.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. The following sections outline the protocols used in the cited studies.
In Vitro Dissolution Testing for Oral Tablets (USP Method)
The dissolution of conventional this compound tablets is typically evaluated using the USP monograph method.
-
Apparatus: USP Apparatus 1 (basket)
-
Medium: 1000 mL of dilute hydrochloric acid (2 in 100)
-
Rotation Speed: 100 rpm
-
Time: 60 minutes
-
Procedure: A portion of the dissolution medium is withdrawn, filtered, and analyzed for this compound content using UV-Vis spectrophotometry at a wavelength of approximately 290 nm.
-
Acceptance Criteria: Not less than 75% of the labeled amount of this compound is dissolved in 60 minutes.[3]
In Vitro Release Testing for Oral Nanoemulsion
The release of this compound from a nanoemulsion formulation was assessed to demonstrate its rapid drug release properties.
-
Apparatus: USP Apparatus I
-
Medium: 900 mL of simulated gastric fluid and simulated intestinal fluid
-
Rotation Speed: 100 rpm
-
Temperature: 37°C ± 0.5°C
-
Procedure: Aliquots of 5 mL were collected at intervals of 15, 30, 45, 60, and 120 minutes, with replacement of the medium. The this compound concentration was quantified by high-performance liquid chromatography (HPLC).[2]
In Vitro Permeation Studies for Topical Formulations
In vitro permeation studies for topical this compound formulations are conducted to predict skin absorption.
-
Model: Excised porcine ear epidermis mounted on Franz diffusion cells.[1][7]
-
Receptor Medium: A mixture of 0.1 M potassium phosphate buffer (pH 7.4) and 2.0% (w/w) Tween® 80.
-
Procedure: The formulation is applied to the donor compartment. Samples are collected from the receptor compartment at predetermined time intervals and analyzed by HPLC to determine the cumulative amount of this compound that has permeated through the skin.[8]
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies in human volunteers are essential to determine the rate and extent of drug absorption from different formulations.
-
Study Design: Typically a single-dose, two-treatment, two-period crossover design for oral formulations.[9] For topical formulations, both single-dose and long-term safety studies are conducted.[5]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[9]
-
Procedure: Following administration of the this compound formulation, blood samples are collected at various time points. Plasma concentrations of this compound and its metabolites are then determined using a validated analytical method, such as HPLC.[4]
-
Pharmacokinetic Parameters: Key parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated to assess the bioavailability of the drug.[4]
Visualizing the Path from Lab to Clinic
The development and evaluation of a new drug formulation follows a logical progression from initial in vitro characterization to conclusive in vivo studies. The following diagrams illustrate this workflow and the comparative pharmacokinetics of different this compound formulations.
Caption: Workflow for this compound Formulation Development and Evaluation.
Caption: Comparative Pharmacokinetics of this compound Formulations.
References
- 1. Nanoemulsion containing this compound for topical administration: a study of in vitro release and epidermal permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of a new oral this compound nanoemulsion system: permeability and in silico bioavailability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. The pharmacokinetics of this compound after oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound gel, 5% for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Nanoemulsion containing this compound for topical administration: a study of in vitro release and epidermal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Examination of Topical Dapsone Formulations for Acne Vulgaris
A comprehensive guide for researchers and drug development professionals on the comparative performance of different topical dapsone formulations, supported by experimental data from clinical and preclinical studies.
Topical this compound has emerged as a valuable therapeutic option in the management of acne vulgaris, primarily due to its dual anti-inflammatory and antimicrobial properties. Commercially available in 5% and 7.5% gel formulations, the choice between these concentrations, as well as the consideration of novel formulations under investigation, necessitates a thorough understanding of their comparative efficacy, safety, and pharmacokinetic profiles. This guide provides a detailed analysis of head-to-head studies and other relevant clinical data to inform research and development in this area.
Comparative Efficacy
While a large-scale, direct head-to-head clinical trial comparing the efficacy of this compound gel, 5% and 7.5%, is not extensively documented in publicly available literature, a systematic review and network meta-analysis has provided valuable insights. The analysis, which included nine eligible studies, found no statistically significant difference in the overall efficacy between the two concentrations.[1] However, a trend towards a greater reduction in inflammatory lesions was observed with the 7.5% formulation.[1][2]
The following table summarizes the efficacy data from separate, large-scale, randomized, vehicle-controlled clinical trials for each formulation. It is important to note that these trials were not conducted head-to-head, and thus direct comparisons should be made with caution.
| Efficacy Endpoint | This compound Gel, 5% (Twice Daily) | This compound Gel, 7.5% (Once Daily) | Vehicle |
| Global Acne Assessment Score (GAAS) Success Rate (Week 12) | ~40% | 29.8% - 29.9%[3][4] | 20.9% - 21.2%[3][4] |
| Mean Percent Reduction in Inflammatory Lesions (Week 12) | ~43% | 53.8% - 55.5%[3][4] | 47.3% - 49.0%[3][4] |
| Mean Percent Reduction in Non-inflammatory Lesions (Week 12) | ~21% | 45.9% - 44.4%[3][4] | 40.4% - 38.4%[3][4] |
| Mean Percent Reduction in Total Lesions (Week 12) | ~32% | 48.7% - 48.9%[3][4] | 42.4% - 43.2%[3][4] |
Pharmacokinetic Profile: A Direct Comparison
A head-to-head, multicenter, parallel-group pharmacokinetic study was conducted to evaluate the systemic exposure of three different 7.5% this compound gel formulations compared to the 5% this compound gel. The results demonstrated that all three once-daily 7.5% formulations resulted in lower systemic exposure to this compound compared to the twice-daily 5% formulation.
| Pharmacokinetic Parameter | This compound Gel, 7.5% (Formulation with highest exposure) | This compound Gel, 5% |
| Maximum Plasma Concentration (Cmax) | ~28.6% lower | Higher |
| Area Under the Curve (AUC0-24) | ~28.7% lower | Higher |
These findings are significant as they suggest that the higher concentration 7.5% formulation, when applied once daily, does not lead to a greater systemic absorption of this compound. This is a critical consideration given the potential for dose-dependent hematological adverse effects associated with oral this compound.
Safety and Tolerability
Both the 5% and 7.5% topical this compound gel formulations are generally well-tolerated. The most commonly reported adverse events are local application site reactions, which are typically mild to moderate in severity.
| Adverse Event | This compound Gel, 5% | This compound Gel, 7.5% | Vehicle |
| Application Site Reactions (e.g., dryness, erythema, oiliness, peeling) | Present | Present | Present |
| Overall Incidence of Adverse Events | Similar to vehicle | Similar to vehicle (17.6% - 19.1%)[3][4] | 17.1% - 20.6%[3][4] |
Experimental Protocols
Efficacy and Safety Trials (Example for this compound Gel, 7.5%)
-
Study Design: Randomized, double-blind, vehicle-controlled, multicenter clinical trial.
-
Patient Population: Patients aged 12 years and older with a clinical diagnosis of moderate acne vulgaris, defined by a specific range of inflammatory (e.g., 20-50) and non-inflammatory (e.g., 30-100) facial lesions, and a moderate grade on the Global Acne Assessment Score (GAAS).
-
Treatment Regimen: Patients are randomized to receive either this compound gel, 7.5% or a matching vehicle gel, applied once daily for a period of 12 weeks.
-
Efficacy Assessments:
-
Primary: Proportion of patients achieving a GAAS score of 0 (clear) or 1 (almost clear) at week 12.
-
Secondary: Mean percent change from baseline in inflammatory, non-inflammatory, and total lesion counts at week 12.
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on local dermal tolerability (e.g., erythema, scaling, dryness, and stinging/burning) assessed by the investigator.
Pharmacokinetic Study
-
Study Design: Multicenter, randomized, parallel-group study.
-
Patient Population: Healthy volunteers or patients with moderate acne vulgaris.
-
Treatment Regimen: Subjects are randomized to receive one of the topical this compound formulations (e.g., three different 7.5% formulations and one 5% formulation) applied to a specified surface area of the skin for a defined period (e.g., 28 days).
-
Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose and at various intervals post-dose) to measure the plasma concentrations of this compound and its metabolites.
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters calculated include the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Mechanism of Action: Signaling Pathways
The therapeutic effect of this compound in acne is attributed to its anti-inflammatory and antimicrobial properties. The anti-inflammatory mechanism is thought to involve the modulation of neutrophil function and the suppression of pro-inflammatory signaling pathways.
Caption: this compound's anti-inflammatory mechanism in acne.
Experimental Workflow for Formulation Comparison
The following diagram illustrates a typical experimental workflow for comparing different topical this compound formulations.
Caption: Workflow for comparing topical this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Once-Daily this compound Gel, 7.5% for Treatment of Adolescents and Adults With Acne Vulgaris: First of Two Identically Designed, Large, Multicenter, Randomized, Vehicle-controlled Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Efficacy and Safety of Once-Daily this compound Gel, 7.5% for Treatment of Adolescents and Adults With Acne Vulgaris: Second of Two Identically Designed, Large, Multicenter, Randomized, Vehicle-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dapsone's Mechanism of Action: A Guide for Researchers Utilizing Gene-Editing Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the established mechanisms of action for the versatile drug Dapsone, with a focus on how modern genetic techniques can and have been applied to validate its therapeutic targets. While direct validation of all of this compound's effects using cutting-edge gene-editing technologies like CRISPR-Cas9 is still an emerging area, this document will objectively compare its performance with alternatives and provide supporting experimental data from both traditional and genetic studies.
This compound: A Dual-Acting Therapeutic Agent
This compound, a sulfone antibiotic, has been a cornerstone in the treatment of leprosy and dermatitis herpetiformis for decades.[1][2][3] Its therapeutic efficacy stems from a unique combination of antimicrobial and anti-inflammatory properties.[4][5][6][7] This dual functionality allows for its application in a wide range of infectious and inflammatory conditions.[3][5]
Antimicrobial Mechanism of Action: Inhibition of Folate Synthesis
This compound's antibacterial effect, particularly against Mycobacterium leprae, is achieved through the inhibition of dihydrofolic acid synthesis.[1][4][8][9] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid, an essential component for bacterial DNA replication.[4][6][8][9]
Anti-inflammatory Mechanism of Action: Suppression of Neutrophil-Mediated Damage
The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the myeloperoxidase (MPO) enzyme within neutrophils.[1][4][10][11] By inhibiting MPO, this compound reduces the production of highly damaging reactive oxygen species (ROS), thereby mitigating tissue damage at sites of inflammation.[1][4] Recent studies have further elucidated that this compound can suppress the oxidative burst and the formation of neutrophil extracellular traps (NETosis), as well as decrease the production of the pro-inflammatory cytokine IL-8 by neutrophils.[12]
Genetic Validation of this compound's Antimicrobial Target
While direct gene-editing studies to prospectively validate this compound's mechanism are not yet widely published, a substantial body of genetic evidence from clinical isolates of M. leprae confirms its target. The development of this compound resistance is strongly correlated with specific point mutations in the folP1 gene, which encodes for dihydropteroate synthase.[1][13][14]
This correlation provides powerful genetic validation of DHPS as the primary antimicrobial target of this compound. Computational modeling based on these mutations further supports this, showing that alterations in the DHPS binding cavity weaken its interaction with this compound.[6]
Table 1: Genetic Evidence for this compound's Antimicrobial Mechanism of Action
| Genetic Finding | Organism | Implication for Mechanism of Action | Key References |
| Point mutations in the folP1 gene (codons 53 and 55) | Mycobacterium leprae | Confers resistance to this compound, confirming dihydropteroate synthase as the drug's target. | [1][13] |
| Expression of M. leprae folP1 in a folP knockout E. coli | Escherichia coli / Mycobacterium leprae | Conferred sensitivity to this compound, demonstrating that folP1 encodes a functional and this compound-sensitive DHPS. | [4] |
| No mutations in the folP2 gene in resistant strains | Mycobacterium leprae | Indicates that folP1 is the primary gene involved in this compound's mechanism and resistance. | [4][15] |
The Potential for Gene-Editing in Validating the Anti-inflammatory Mechanism
To date, there is a notable absence of published studies utilizing gene-editing techniques like CRISPR-Cas9 to definitively validate the anti-inflammatory mechanism of this compound. For instance, creating an MPO-knockout human cell line (e.g., a neutrophil-like cell line) and demonstrating a diminished or absent effect of this compound on inflammatory responses would provide unequivocal evidence for its mechanism.
Such an experimental approach would be invaluable for the drug development community, offering a precise understanding of this compound's molecular interactions and paving the way for the development of more targeted anti-inflammatory therapies.
Comparison with Alternative Therapies
This compound remains a critical therapeutic option, but alternatives are available for its primary indications, each with distinct mechanisms of action.
Table 2: Comparison of this compound with Alternative Therapies
| Indication | Alternative Therapy | Mechanism of Action of Alternative | Supporting Data Highlights |
| Leprosy | Rifampicin | Inhibits DNA-dependent RNA polymerase in mycobacteria. | A core component of multi-drug therapy (MDT) for leprosy, highly effective in combination with this compound and Clofazimine.[9] |
| Clofazimine | Binds to mycobacterial DNA, inhibiting its template function. Also has anti-inflammatory properties. | Part of the standard MDT for leprosy.[9] | |
| Dermatitis Herpetiformis | Sulfapyridine | Similar to this compound, inhibits folate synthesis. | Historically used, but less common now due to availability and side-effect profile. |
| Strict Gluten-Free Diet | Addresses the underlying autoimmune response to gluten. | Can lead to long-term remission and reduce the need for pharmacological intervention. |
Experimental Protocols
Protocol 1: Identification of folP1 Gene Mutations in M. leprae
This protocol is based on methods described in studies investigating this compound resistance.
-
Sample Collection: Obtain skin biopsy samples from patients with leprosy.
-
DNA Extraction: Extract genomic DNA from the biopsy tissue using a suitable commercial kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the folP1 gene using primers specific to the M. leprae sequence.
-
Forward Primer Example: 5'-GATGGTCAACGGTCTGGATC-3'
-
Reverse Primer Example: 5'-CAGCGGCAATGAAGTTGATG-3'
-
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
DNA Sequencing: Purify the PCR product and perform Sanger sequencing to identify any mutations within the folP1 gene, particularly at codons 53 and 55.
-
Data Analysis: Compare the obtained sequences with the wild-type M. leprae folP1 sequence to identify any single nucleotide polymorphisms (SNPs) associated with this compound resistance.
Protocol 2: Proposed Gene-Editing Workflow for Validating MPO Inhibition
This represents a forward-looking protocol that could be employed to validate this compound's anti-inflammatory mechanism.
-
Cell Line Selection: Choose a human myeloid cell line that can be differentiated into neutrophil-like cells (e.g., HL-60).
-
CRISPR-Cas9 Design: Design guide RNAs (gRNAs) targeting a critical exon of the myeloperoxidase (MPO) gene.
-
Transfection and Selection: Co-transfect the selected cell line with a Cas9-expressing plasmid and the gRNA plasmid. Select for successfully transfected cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting).
-
Clonal Expansion and Validation: Isolate single-cell clones and expand them. Validate the MPO knockout at the genomic level (sequencing) and protein level (Western blot or ELISA).
-
Functional Assays:
-
Differentiate both wild-type and MPO-knockout cells into neutrophil-like cells.
-
Induce an inflammatory response (e.g., using PMA or fMLP).
-
Treat cells with varying concentrations of this compound.
-
Measure key inflammatory outputs, such as ROS production (e.g., using a DCFDA assay), NETosis (e.g., by staining for extracellular DNA and citrullinated histones), and cytokine release (e.g., IL-8 ELISA).
-
-
Data Comparison: Compare the effects of this compound on the inflammatory responses in wild-type versus MPO-knockout cells. A significantly reduced or absent effect in the knockout cells would confirm MPO as the primary target of this compound's anti-inflammatory action.
Visualizing this compound's Mechanisms and Validation Strategies
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound's antimicrobial mechanism of action.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: Proposed workflow for MPO target validation using CRISPR.
Conclusion
This compound's dual mechanism of action as both an antimicrobial and an anti-inflammatory agent underscores its enduring clinical utility. While its antimicrobial target, dihydropteroate synthase, has been robustly validated through genetic studies of resistant bacterial strains, the definitive validation of its anti-inflammatory target, myeloperoxidase, using gene-editing technologies remains a promising frontier for research. The application of CRISPR-Cas9 and similar platforms will not only solidify our understanding of this compound's pharmacology but also provide a powerful paradigm for the validation and development of future therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Use in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropteroate Synthase of Mycobacterium leprae and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Computational Modelling of this compound Interaction With Dihydropteroate Synthase in Mycobacterium leprae; Insights Into Molecular Basis of this compound Resistance in Leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Disease in Preclinical Murine Models of Pemphigoid Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mycobacterium leprae - Wikipedia [en.wikipedia.org]
- 10. Mechanisms by which clofazimine and this compound inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Drug Resistance (this compound, Rifampicin, Ofloxacin) and Resistance-Related Gene Mutation Features in Leprosy Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Long-Term Safety and Toxicity of Dapsone in Animal Studies: A Comparative Guide
This guide provides a comprehensive assessment of the long-term safety and toxicity of Dapsone in animal studies, intended for researchers, scientists, and drug development professionals. It includes a comparative analysis with alternative drugs, detailed experimental protocols, and a summary of key toxicological data.
Comparative Analysis of Long-Term Toxicity
The long-term safety of this compound has been evaluated in various animal models, primarily focusing on hematological toxicity and carcinogenicity. For a comprehensive comparison, this guide includes data on two alternative drugs, Sulfapyridine and Clofazimine, which are used in similar therapeutic areas.
Summary of Quantitative Toxicity Data
The following table summarizes the key findings from long-term oral toxicity studies in animals for this compound and its alternatives.
| Drug | Species | Study Duration | Dosing Regimen | Key Findings | NOAEL/LOAEL |
| This compound | Rat (Fischer 344) | 78 weeks | 600 or 1,200 ppm in feed | Mesenchymal tumors (fibroma, fibrosarcoma) in the spleen and peritoneum of male rats. | No NOAEL established for carcinogenicity in male rats.[1] |
| Rat (BDIV) | 104 weeks | 100 mg/kg via intragastric intubation, 5 times/week | Spleen sarcomas in male rats and a higher incidence of C-cell thyroid carcinomas in both sexes. | No NOAEL established for carcinogenicity.[2][3] | |
| Mouse (B6C3F1) | 78 weeks | 500 or 1,000 ppm in feed | No statistically significant increase in tumors. | 1,000 ppm in feed.[1] | |
| Mouse (C Bl) | 104 weeks | 100 mg/kg via intragastric intubation, 5 times/week | No significant increase in tumors. | 100 mg/kg.[2][3] | |
| Rat | 90 days | Oral | Hematological effects (anemia). | NOAEL: 3 mg/kg/day | |
| Sulfapyridine | Rat | 90 days | Oral | Hematological effects (anemia, methemoglobinemia). | Data not available |
| Dog | 1 year | Oral | Hematological and potential renal toxicity. | Data not available | |
| Clofazimine | Rat | 90 days | Oral | Gastrointestinal disturbances, skin discoloration. | Data not available |
| Mouse | - | Oral (25 mg/kg) | Well-tolerated in a 6-week study. | Not established in long-term studies.[4] | |
| Dog | 6 months | Inhalation | Minimal to mild non-adverse pulmonary changes. | NOAEL: 2.73-2.95 mg/kg/day |
Experimental Protocols
The methodologies for the key long-term toxicity studies cited are detailed below, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
This compound: 2-Year Carcinogenicity Study in Rodents (Rat and Mouse)
-
Test Guideline: Based on OECD Test Guideline 451 (Carcinogenicity Studies).
-
Animals: Fischer 344 rats and B6C3F1 mice, 35 of each sex per group.[1] An additional study used BDIV rats and C Bl mice.[2][3]
-
Housing and Diet: Animals were housed in controlled conditions with a standard diet. This compound was administered in the feed at concentrations of 600 or 1,200 ppm for rats and 500 or 1,000 ppm for mice.[1] In another study, a 3.5% aqueous suspension was given by intragastric intubation.[2][3]
-
Dosing: Daily administration for 78 weeks, followed by a 26-30 week observation period.[1] Another study involved dosing five times a week for 104 weeks.[2][3]
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Not detailed in the abstract, but typically performed at multiple intervals in such studies.
-
-
Pathology:
-
Gross Necropsy: Performed on all animals.
-
Histopathology: Comprehensive examination of all organs and tissues from control and high-dose groups, with target organs examined in lower-dose groups.
-
-
Data Analysis: Statistical analysis of tumor incidence.
Sulfapyridine: 90-Day Oral Toxicity Study in Rodents (Rat) - General Protocol
-
Test Guideline: Based on OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).[5][6][7][8]
-
Animals: Typically Sprague-Dawley or Wistar rats, with at least 10 animals of each sex per dose group.
-
Housing and Diet: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing: Daily oral administration (gavage or in feed/drinking water) for 90 days, with at least three dose levels and a control group.
-
Observations:
-
Clinical Signs: Daily.
-
Body Weight and Food/Water Consumption: Weekly.
-
Ophthalmology: Before and at the end of the study.
-
Hematology and Clinical Chemistry: At the end of the study.
-
Urinalysis: Towards the end of the study.
-
-
Pathology:
-
Gross Necropsy: On all animals.
-
Organ Weights: Key organs weighed.
-
Histopathology: Comprehensive examination of organs and tissues.
-
-
Data Analysis: Statistical comparison of treated and control groups to determine a No-Observed-Adverse-Effect Level (NOAEL).
Clofazimine: Long-Term Oral Toxicity Study - General Approach
Signaling Pathways and Experimental Workflows
Metabolic Activation and Toxicity Pathway of this compound
This compound's primary toxicity is mediated by its metabolic activation in the liver. The following diagram illustrates this pathway.
Experimental Workflow for a 90-Day Rodent Toxicity Study
The following diagram outlines the typical workflow for a 90-day oral toxicity study in rodents.
References
- 1. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Carcinogenicity of this compound of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. oecd.org [oecd.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. oecd.org [oecd.org]
- 8. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dapsone
The correct handling and disposal of Dapsone are critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, strict protocols must be followed to mitigate risks to personnel and prevent environmental contamination. All disposal procedures must be conducted in strict accordance with local, regional, national, and international regulations.[1][2][3]
This compound Hazard Profile for Disposal Considerations
The following table summarizes key data points that inform the necessary disposal precautions for this compound.
| Hazard Category | Classification & Remarks | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1][2][3] |
| Reproductive Toxicity | Category 1A: May damage fertility. | [2] |
| Target Organ Toxicity | May cause damage to organs (Blood, Spleen, Liver) through single or repeated exposure. | [2][4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [2][4][5] |
| UN Transport Number | UN3077 | [5] |
| Transport Hazard Class | Environmentally hazardous substance, solid, n.o.s. (this compound) | [5] |
Detailed Disposal Protocols
Researchers and laboratory personnel must handle this compound waste with care, utilizing appropriate personal protective equipment (PPE) at all times. The primary principle is to treat all this compound, its containers, and contaminated materials as hazardous waste.
Protocol 1: Disposal of Unused or Expired Bulk this compound
This protocol applies to pure this compound, expired stock, or surplus materials.
-
Do Not Discard in Regular Trash or Drains: Due to its high aquatic toxicity, this compound must never be poured down the sink or discarded in general waste streams.[4][5]
-
Waste Characterization: The user is responsible for determining if the product meets the criteria for hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) at the time of disposal.[1]
-
Engage a Licensed Disposal Company: Collect and store the this compound waste in a clearly labeled, sealed, and suitable container.[3] Arrange for collection and disposal by offering surplus and non-recyclable solutions to a licensed hazardous material disposal company.[6]
-
Incineration: Where permissible, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and neutralization of harmful byproducts.[7]
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol covers items such as personal protective equipment (gloves, lab coats), weighing papers, and disposable labware that have come into contact with this compound.
-
Segregation: Collect all this compound-contaminated solid waste in a dedicated, clearly labeled hazardous waste container.
-
Containerization: The container should be a leak-proof, sealable plastic bag or a designated drum.[2]
-
Disposal: Dispose of the container through your institution's hazardous waste management program or a licensed waste disposal contractor.[2]
Protocol 3: Handling Empty this compound Containers
Empty containers are not considered safe for regular disposal as they may retain product residue.[1]
-
Do Not Rinse into Drains: Do not rinse containers into the sewer system.
-
Disposal: Empty containers should be triple-rinsed (if appropriate for the container type and subsequent disposal method), with the rinsate collected as hazardous waste. The container itself must be disposed of in a safe manner, typically through an approved waste handling site for recycling or disposal.[1]
Protocol 4: Spill Cleanup and Disposal
In the event of a this compound spill, immediate and safe cleanup is required to prevent exposure and environmental release.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Keep unnecessary personnel away from the spill area.[1]
-
Wear Appropriate PPE: At a minimum, this includes safety goggles, chemical-resistant gloves, and a lab coat. For significant spills or where dust is generated, a NIOSH-approved respirator is necessary.[3]
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean Up: Carefully sweep or vacuum up the spilled material. Avoid generating dust during clean-up.[1]
-
Collect Waste: Place the spilled material and all contaminated cleaning supplies (e.g., wipes, absorbent pads) into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the surface thoroughly with a suitable detergent or solvent to remove any residual contamination.[1]
-
Dispose: Dispose of the collected waste material according to the protocols for contaminated debris described above.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Operational Guide for Handling Dapsone
For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Dapsone, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, fostering a culture of safety and trust.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 4,4'-Sulfonyldianiline, Diaminodiphenylsulfone
-
CAS Number: 80-08-0
Personal Protective Equipment (PPE) Requirements
The selection and use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE for various handling procedures.
| PPE Component | Standard Specification | Purpose |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile) | Prevents skin contact. Use of powdered latex gloves should be avoided.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders outside of a containment system to prevent inhalation of dust.[1] |
| Protective Clothing | Laboratory coat or disposable gown | Protects skin and personal clothing from contamination. |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is crucial for minimizing the risk of exposure to this compound.
Engineering Controls:
-
Handle this compound in a well-ventilated area.[2]
-
Use a chemical fume hood or other containment systems, especially when working with this compound powder, to minimize inhalation exposure.
General Handling Practices:
-
Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Minimize the generation of dust when working with the powdered form.
Spill Cleanup:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE, including respiratory protection, gloves, and protective clothing.
-
Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and collect it in a sealed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Dispose of unused or waste this compound in accordance with local, regional, and national regulations for chemical waste.[1][3]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
Experimental Protocol: Preparation of a this compound Oral Suspension (2 mg/mL)
This protocol provides a step-by-step method for compounding a this compound oral suspension, a common procedure in a research or pharmaceutical development setting.
Materials:
-
This compound tablets (25 mg)
-
Vehicle (e.g., Ora-Blend®)
-
Mortar and pestle
-
Graduated cylinder
-
Spatula
-
Amber plastic bottle
Procedure:
-
Preparation: Put on all required PPE as detailed in the table above.
-
Crushing Tablets: Accurately count the required number of this compound tablets and place them in a clean mortar.[2]
-
Trituration: Crush the tablets into a fine, uniform powder using the pestle.[2]
-
Formation of Paste: Add a small amount of the vehicle to the powder and mix thoroughly with the pestle to form a smooth, viscous paste.[2] This step is crucial to ensure that the drug is well-dispersated and to prevent clumping.
-
Geometric Dilution: Gradually add more of the vehicle in small portions (geometric dilution), mixing well after each addition, until a liquid suspension is formed.[2]
-
Transfer: Carefully transfer the contents from the mortar to a graduated cylinder.[2]
-
Rinsing: Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the graduated cylinder to ensure a complete transfer of the drug.[2]
-
Final Volume Adjustment: Add enough vehicle to the graduated cylinder to reach the final desired volume.[2]
-
Mixing: Stir the suspension thoroughly to ensure homogeneity.[2]
-
Packaging: Transfer the final suspension into a calibrated amber plastic bottle and label it appropriately with the name of the compound, concentration, date of preparation, and any necessary storage instructions.[2]
Visual Guides for Safe Handling
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows and decision-making processes.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision-making process for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
